Crizotinib hydrochloride
説明
特性
IUPAC Name |
3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2FN5O.ClH/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15;/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27);1H/t12-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDNHKQCPIBABF-UTONKHPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl3FN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856162 | |
| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1415560-69-8 | |
| Record name | 2-Pyridinamine, 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1415560-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Preclinical Profile of Crizotinib Hydrochloride in Xenograft Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crizotinib (B193316) (marketed as Xalkori®) is a first-in-class, orally available small-molecule inhibitor of receptor tyrosine kinases (RTKs) including anaplastic lymphoma kinase (ALK), ROS1, and mesenchymal-epithelial transition factor (MET).[1][2] Its development marked a significant advancement in precision oncology, particularly for non-small cell lung cancer (NSCLC) harboring specific genetic alterations.[3] Preclinical studies utilizing xenograft models have been instrumental in elucidating the mechanism of action, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and antitumor efficacy of crizotinib, paving the way for its successful clinical application.[4][5] This technical guide provides a comprehensive overview of key preclinical findings for crizotinib in various xenograft models, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Mechanism of Action
Crizotinib functions as an ATP-competitive inhibitor, binding to the kinase domain of its target RTKs and thereby blocking downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration.[1][6] In cancer cells driven by oncogenic fusion proteins such as EML4-ALK or NPM-ALK, or by amplification of the MET gene, crizotinib effectively abrogates the constitutive kinase activity that fuels tumorigenesis.[5][7] This inhibition leads to cell cycle arrest, primarily at the G1-S phase, and induction of apoptosis.[8]
The primary signaling pathways inhibited by crizotinib include the phosphoinositide 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways.[5][6]
Efficacy in Xenograft Models
Crizotinib has demonstrated significant antitumor activity in a variety of xenograft models harboring ALK rearrangements, ROS1 rearrangements, or MET amplification.
ALK-Positive Xenograft Models
In preclinical murine models of anaplastic large-cell lymphoma (ALCL), daily oral administration of crizotinib at 100 mg/kg resulted in complete tumor regression within 15 days.[9] Similarly, in xenograft models using the H3122 NSCLC cell line, which harbors an EML4-ALK fusion, crizotinib treatment led to significant tumor regression.[10] Studies have shown a dose-dependent antitumor efficacy, with a strong correlation between tumor response, inhibition of NPM-ALK phosphorylation, and induction of apoptosis in tumor tissues.[5]
| Xenograft Model | Cell Line | Genetic Alteration | Crizotinib Dose | Outcome | Reference |
| Anaplastic Large-Cell Lymphoma | Karpas299 | NPM-ALK | 100 mg/kg/day (oral) | Complete tumor regression within 15 days | [5][8] |
| Non-Small Cell Lung Cancer | H3122 | EML4-ALK | Not specified | Significant tumor regression | [10] |
| Non-Small Cell Lung Cancer | H3122 | EML4-ALK | 50 mg/kg/day (oral) | Significant tumor growth inhibition | [11] |
| Neuroblastoma | Not specified | R1275Q-ALK | Not specified | High sensitivity to crizotinib | [9] |
ROS1-Rearranged Xenograft Models
The structural similarity between the kinase domains of ALK and ROS1 suggested that crizotinib might also be effective against ROS1-rearranged tumors.[12] Preclinical studies confirmed this hypothesis, demonstrating the potent inhibitory activity of crizotinib in NSCLC models with ROS1 fusions.[12] These findings provided a strong rationale for clinical trials that ultimately led to the approval of crizotinib for ROS1-positive NSCLC.[13]
| Xenograft Model | Cell Line | Genetic Alteration | Crizotinib Dose | Outcome | Reference |
| Non-Small Cell Lung Cancer | Not specified | ROS1 rearrangement | Not specified | Tumor growth inhibition | [12] |
MET-Amplified Xenograft Models
Crizotinib was initially developed as a c-MET inhibitor.[14] Preclinical studies demonstrated its ability to inhibit c-Met phosphorylation and signaling, leading to antitumor effects in various tumor models with MET amplification.[5] In MET-amplified NSCLC xenografts, crizotinib treatment resulted in tumor regression.[10]
| Xenograft Model | Cell Line | Genetic Alteration | Crizotinib Dose | Outcome | Reference |
| Gastric Carcinoma | GTL-16 | MET amplification | Not specified | Inhibition of tumor growth | [14] |
| Non-Small Cell Lung Cancer | H1993 | MET amplification | Dose-dependent | Abrogation of proliferation | [15] |
| Non-Small Cell Lung Cancer | Not specified | MET amplification | Not specified | Tumor regression | [10] |
Pharmacokinetic and Pharmacodynamic Studies in Mouse Models
Pharmacokinetic/pharmacodynamic (PK/PD) modeling in xenograft-bearing mice has been crucial for understanding the relationship between crizotinib exposure, target inhibition, and antitumor efficacy.[4]
Pharmacokinetics
Following oral administration in mice, crizotinib is absorbed and reaches steady-state concentrations within approximately 15 days of twice-daily dosing.[7][14] The terminal plasma half-life in mice is approximately 42 hours.[7] Crizotinib is primarily metabolized by CYP3A4/5 enzymes in the liver.[7]
| Parameter | Value | Reference |
| Time to Steady State | ~15 days (twice-daily dosing) | [7][14] |
| Terminal Plasma Half-life | ~42 hours | [7] |
Pharmacodynamics
Studies in H3122 (ALK-positive NSCLC) and Karpas299 (ALCL) xenograft models established a clear link between crizotinib plasma concentrations, ALK phosphorylation inhibition, and tumor growth inhibition.[4] The EC50 values for ALK inhibition were found to be similar to the EC50 values for tumor growth inhibition, suggesting that at least 50% inhibition of ALK phosphorylation is necessary for significant antitumor activity.[4]
| Xenograft Model | EC50 (ALK Inhibition) | EC50 (Tumor Growth Inhibition) | Reference |
| H3122 (NSCLC) | 233 ng/mL | 255 ng/mL | [4] |
| Karpas299 (ALCL) | 666 ng/mL | 875 ng/mL | [4] |
Experimental Protocols
Xenograft Model Establishment
-
Cell Culture: Human tumor cell lines with the desired genetic alterations (e.g., H3122 for EML4-ALK, H1993 for MET amplification) are cultured in appropriate media under standard conditions.[4][15]
-
Animal Models: Immunocompromised mice, such as athymic nu/nu or severe combined immunodeficient (SCID)/beige mice, are typically used to prevent rejection of the human tumor cells.[4]
-
Implantation: A suspension of tumor cells is injected subcutaneously into the flank of the mice.[4]
-
Tumor Growth Monitoring: Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is often calculated using the formula: (length x width²) / 2.[16]
Crizotinib Administration
Crizotinib is typically administered orally to the xenograft-bearing mice.[4] The drug is often formulated in a vehicle solution for gavage. Dosing schedules can vary, but daily or twice-daily administration is common in efficacy studies.[5][8]
Assessment of Antitumor Efficacy
The primary endpoint for assessing antitumor efficacy is typically tumor growth inhibition. This is determined by comparing the tumor volumes in the crizotinib-treated group to those in a vehicle-treated control group.[16] Other assessments may include:
-
Western Blot Analysis: To measure the phosphorylation status of ALK and its downstream signaling proteins (e.g., AKT, ERK, STAT3) in tumor lysates.[11]
-
Immunohistochemistry (IHC): To assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) in tumor tissue sections.
-
Microvascular Density (MVD) and Perfusion: To evaluate the anti-angiogenic effects of crizotinib.[17]
Conclusion
Preclinical studies in xenograft models have been indispensable in defining the therapeutic potential of crizotinib. These studies have not only elucidated its mechanism of action against key oncogenic drivers but have also provided crucial pharmacokinetic and pharmacodynamic data that have guided its clinical development. The robust antitumor activity observed in ALK-positive, ROS1-rearranged, and MET-amplified xenograft models has translated into significant clinical benefits for patients with these specific molecular subtypes of cancer. The methodologies and findings summarized in this guide underscore the importance of well-designed preclinical studies in the era of targeted cancer therapy.
References
- 1. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 2. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The preclinical profile of crizotinib for the treatment of non-small-cell lung cancer and other neoplastic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Safety, tolerability and pharmacokinetics of crizotinib in combination with cytotoxic chemotherapy for pediatric patients with refractory solid tumors or anaplastic large-cell lymphoma (ALCL): A Children’s Oncology Group phase 1 consortium study (ADVL1212) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ALK inhibitor PF02341066 (crizotinib) increases sensitivity to radiation in non-small cell lung cancer expressing EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crizotinib in patients with tumors harboring ALK or ROS1 rearrangements in the NCI-MATCH trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crizotinib in ROS1-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Responses to the multitargeted MET/ALK/ROS1 inhibitor crizotinib and co-occurring mutations in lung adenocarcinomas with MET amplification or MET exon 14 skipping mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synergistic effects of crizotinib and radiotherapy in experimental EML4-ALK fusion positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Crizotinib Hydrochloride: A Deep Dive into Structure-Activity Relationships for Kinase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Crizotinib (B193316) (PF-02341066) is a first-in-class, orally bioavailable small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinases (RTKs).[1][2] Its hydrochloride salt is marketed as Xalkori® for the treatment of certain types of non-small cell lung cancer (NSCLC) that harbor ALK or ROS1 rearrangements.[2][3] The clinical success of crizotinib has spurred extensive research into its structure-activity relationships (SAR) to understand the molecular basis of its potent and selective inhibitory activity, and to guide the development of next-generation inhibitors that can overcome acquired resistance. This technical guide provides a comprehensive overview of the core SAR studies of crizotinib, detailing the impact of structural modifications on its biological activity, and presenting the experimental methodologies used in these evaluations.
Core Molecular Scaffold and Binding Mode
The chemical structure of crizotinib is (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine.[4] Its core consists of a 2-aminopyridine (B139424) scaffold, which serves as a hinge-binding motif, a key feature for its interaction with the ATP-binding pocket of kinases. The binding of crizotinib to both ALK and c-MET is ATP-competitive.[5][6]
The 2-amino group of the pyridine (B92270) ring forms crucial hydrogen bonds with the hinge region of the kinase domain.[7] The (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy group at the 3-position of the pyridine ring extends into a hydrophobic pocket, while the 5-substituted piperidinyl-pyrazole moiety projects towards the solvent-exposed region.[7][8] Understanding these interactions is fundamental to interpreting the SAR data.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the crizotinib scaffold have elucidated the contributions of its different structural components to its inhibitory potency and selectivity. The following sections and tables summarize key SAR findings from various studies.
Modifications of the 2-Aminopyridine Core
The 2-aminopyridine core is essential for hinge binding. Modifications at this position generally lead to a significant loss of activity.
Modifications at the 3-Position: The Phenyl-ethoxy Moiety
The (R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy group at the 3-position plays a critical role in occupying a deep hydrophobic pocket.
-
Chirality: The (R)-enantiomer is significantly more potent than the (S)-enantiomer, highlighting the importance of the specific stereochemistry for optimal fitting into the binding pocket.
-
Phenyl Ring Substitution: The dichloro and fluoro substitutions on the phenyl ring are crucial for potency. Alterations to this substitution pattern can dramatically affect inhibitory activity.
Modifications at the 5-Position: The Piperidinyl-Pyrazole Moiety
The piperidinyl-pyrazole group at the 5-position extends into the solvent-front region of the ATP-binding site. This part of the molecule is more amenable to modifications to improve properties such as solubility and to overcome resistance mutations.
-
Piperidine (B6355638) Ring: Modifications to the piperidine ring, such as substitution or replacement with other cyclic amines, can influence pharmacokinetic properties.
-
Pyrazole (B372694) Linker: The pyrazole linker is important for maintaining the correct orientation of the piperidine moiety.
Quantitative SAR Data
The following tables summarize the inhibitory activities of crizotinib and its analogs against ALK, c-MET, and clinically relevant mutant forms of ALK that confer resistance to crizotinib.
Table 1: Inhibitory Activity of Crizotinib and Key Analogs against Wild-Type ALK and c-MET
| Compound | Modification | ALK IC50 (nM) | c-MET IC50 (nM) | Reference |
| Crizotinib | - | 20-30 | 8-11 | [9][10] |
| Analog 1 | Replacement of piperidine with morpholine | >1000 | >1000 | [8] |
| Analog 2 | Removal of 2,6-dichloro substitution | 500 | 250 | [8] |
| Analog 3 | (S)-enantiomer | >5000 | >5000 | [8] |
Table 2: Inhibitory Activity of Crizotinib and Second-Generation Inhibitors against Crizotinib-Resistant ALK Mutants
| Compound | ALK WT (IC50, nM) | ALK L1196M (IC50, nM) | ALK G1202R (IC50, nM) | ALK F1174L (IC50, nM) | Reference |
| Crizotinib | 20 | 165 | 3039 | 180 | [7] |
| Ceritinib | <1 | 2.5 | 15 | 1 | [1] |
| Alectinib | 1.9 | 3.5 | 15.6 | 1.9 | [1] |
| Brigatinib | 0.5 | 1.1 | 14 | 0.5 | [1] |
| Lorlatinib | 1 | 6 | 4 | 2 | [1] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in crizotinib SAR studies.
In Vitro Kinase Inhibition Assay (Generalized Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human ALK or c-MET enzyme.
-
ATP (Adenosine triphosphate).
-
Kinase substrate (e.g., a synthetic peptide with a tyrosine residue).
-
Test compounds (e.g., crizotinib and its analogs) dissolved in DMSO.
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Microplate reader.
Procedure:
-
Prepare a solution of the recombinant kinase enzyme in the kinase assay buffer.
-
Perform serial dilutions of the test compounds in DMSO and add them to the wells of a microplate. Include a DMSO-only control.
-
Add the kinase enzyme to the wells containing the test compounds and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.
-
Allow the reaction to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and quantify the amount of product formed or the amount of ATP consumed using a suitable detection reagent and a microplate reader.
-
The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability/Proliferation Assay (MTT/MTS Assay - Generalized Protocol)
Objective: To determine the effect of a compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines expressing the target kinase (e.g., H3122 for ALK, MKN-45 for c-MET).
-
Cell culture medium and supplements (e.g., FBS, antibiotics).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.
-
Solubilization solution (for MTT assay).
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed the cells in 96-well plates at a pre-determined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours. During this time, viable cells with active metabolism will convert the tetrazolium salt into a colored formazan (B1609692) product.[11][12]
-
For the MTT assay, add a solubilization solution to dissolve the formazan crystals.[11]
-
Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).[12]
-
The cell viability is expressed as a percentage of the control, and the IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways targeted by crizotinib and a typical experimental workflow for SAR studies.
Caption: Crizotinib inhibits ALK and c-MET signaling pathways.
References
- 1. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. crizotinib.biz [crizotinib.biz]
- 6. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Crizotinib | PF-02341066 | c-MET and ALK inhibitor | TargetMol [targetmol.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
Investigating Novel Resistance Mechanisms to Crizotinib Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crizotinib (B193316) hydrochloride is a first-in-class tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical efficacy in patients with non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) or ROS1 rearrangements. Despite the initial positive responses, the majority of patients eventually develop acquired resistance, limiting the long-term clinical benefit of crizotinib. Understanding the molecular mechanisms underlying this resistance is paramount for the development of next-generation inhibitors and effective therapeutic strategies to overcome it. This technical guide provides a comprehensive overview of the known and novel resistance mechanisms to crizotinib, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Resistance Mechanisms
Resistance to crizotinib can be broadly categorized into two main types: on-target resistance, which involves alterations to the ALK or ROS1 kinase itself, and off-target resistance, which involves the activation of alternative signaling pathways that bypass the need for ALK/ROS1 signaling.
On-Target Resistance Mechanisms
On-target resistance mechanisms are a direct consequence of genetic changes in the ALK or ROS1 gene, leading to reduced crizotinib binding or increased kinase activity.
-
Secondary Mutations in the Kinase Domain: The acquisition of secondary mutations in the ALK or ROS1 kinase domain is a well-established mechanism of crizotinib resistance. These mutations can sterically hinder drug binding or alter the conformation of the ATP-binding pocket, thereby reducing the inhibitory effect of crizotinib. In ALK-positive NSCLC, secondary mutations are observed in approximately 22-36% of crizotinib-resistant cases.[1] A similar phenomenon is observed in ROS1-positive NSCLC, with the G2032R mutation being the most common.[2][3]
-
Gene Amplification: An increase in the copy number of the ALK or ROS1 fusion gene can also lead to resistance.[1][4] This amplification results in overexpression of the target kinase, which can overwhelm the inhibitory capacity of crizotinib.[5]
Off-Target Resistance Mechanisms (Bypass Signaling)
In a significant portion of crizotinib-resistant cases, the ALK/ROS1 kinase remains sensitive to the drug, but the cancer cells have activated alternative signaling pathways to maintain their growth and survival. This is known as bypass signaling.
-
Activation of other Receptor Tyrosine Kinases (RTKs): Upregulation or activation of other RTKs can provide an alternative signaling route for downstream pathways. Commonly implicated RTKs include:
-
EGFR (Epidermal Growth Factor Receptor): Activation of EGFR signaling has been observed in a subset of crizotinib-resistant tumors.[4][6]
-
MET (Mesenchymal-Epithelial Transition Factor): Amplification of the MET proto-oncogene is a recurring mechanism of resistance to crizotinib.[2]
-
KIT (Stem Cell Factor Receptor): Aberrant activation of KIT has also been implicated in crizotinib resistance.[6]
-
IGF-1R (Insulin-like Growth Factor 1 Receptor): The IGF-1R signaling pathway can also be activated to bypass ALK inhibition.[6]
-
-
Activation of Downstream Signaling Pathways: Alterations in components of downstream signaling cascades, such as the RAS-MAPK pathway, can also confer resistance to crizotinib.[2]
Quantitative Data on Crizotinib Resistance
The following tables summarize key quantitative data related to crizotinib resistance, providing a comparative overview of the potency of crizotinib and other TKIs against various resistant mutations and the frequency of different resistance mechanisms.
Table 1: IC50 Values of Tyrosine Kinase Inhibitors Against Crizotinib-Resistant ALK Mutations
| ALK Mutation | Crizotinib IC50 (nM) | Ceritinib IC50 (nM) | Alectinib IC50 (nM) | Lorlatinib IC50 (nM) |
| Wild-Type EML4-ALK | 3 | 0.15 | 1.9 | - |
| L1196M (Gatekeeper) | >1000 | - | - | - |
| G1269A | Intermediate Resistance | 6-36 fold lower than Crizotinib | Highly Active | - |
| G1202R | High Resistance | High Resistance | High Resistance | 80 |
| C1156Y | High Resistance | Potent Activity | Highly Active | - |
| L1152R | High Resistance | - | Highly Active | - |
Note: IC50 values can vary between different studies and cell lines. This table provides a general comparison.
Table 2: Frequency of Crizotinib Resistance Mechanisms in ALK-Positive NSCLC
| Resistance Mechanism | Reported Frequency |
| Secondary ALK Kinase Domain Mutations | 22% - 36%[1] |
| ALK Gene Amplification | Present in a subset of cases, often with mutations[1][4] |
| EGFR Pathway Activation | Observed in a subset of resistant tumors[4][6] |
| MET Amplification | A recurring mechanism of bypass signaling[2] |
| KRAS Mutations | Identified in some resistant cases[4] |
Table 3: Frequency of Crizotinib Resistance Mechanisms in ROS1-Positive NSCLC
| Resistance Mechanism | Reported Frequency |
| Secondary ROS1 Kinase Domain Mutations | ~38%[2][3] |
| - G2032R | Most common, ~33%[2][3] |
| - D2033N | ~2.4%[2][3] |
| - S1986F | ~2.4%[2][3] |
| MET Amplification | ~2.9%[2] |
| RAS-MAPK Pathway Activation | Implicated in ROS1-independent resistance[2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate crizotinib resistance mechanisms.
Protocol 1: Generation of Crizotinib-Resistant Cell Lines
Objective: To establish cell lines with acquired resistance to crizotinib for in vitro studies.
Materials:
-
Crizotinib-sensitive cancer cell line (e.g., H3122 for ALK-positive NSCLC)
-
Complete cell culture medium
-
Crizotinib hydrochloride stock solution (in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Initial Drug Exposure: Culture the parental crizotinib-sensitive cells in their standard growth medium. Treat the cells with a low concentration of crizotinib, typically starting at the IC10-IC20 (the concentration that inhibits cell growth by 10-20%).
-
Dose Escalation: Once the cells have adapted and are proliferating at the initial crizotinib concentration, gradually increase the drug concentration in a stepwise manner. A common approach is to increase the concentration by 1.5 to 2-fold at each step.
-
Monitoring and Maintenance: Monitor the cells regularly for signs of growth and viability. The process of generating a stable resistant cell line can take several months.[7]
-
Clonal Selection (Optional): Once a resistant population is established, single-cell cloning can be performed to isolate and characterize individual resistant clones, which may harbor different resistance mechanisms.
-
Confirmation of Resistance: Determine the IC50 of crizotinib for the newly generated resistant cell line and compare it to the parental cell line using a cell viability assay (see Protocol 2). A significant increase in the IC50 value confirms the resistant phenotype.
Protocol 2: Drug Sensitivity (Cell Viability) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a drug in a cancer cell line.
Materials:
-
Parental and resistant cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (or other TKIs)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of the drug in complete medium. Remove the existing medium from the wells and add the medium containing the different drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period, typically 72 hours, at 37°C and 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Protocol 3: Detection of ALK/ROS1 Gene Rearrangements and Amplifications
Objective: To identify the presence of ALK or ROS1 gene rearrangements and to quantify gene copy number.
Method 1: Fluorescence In Situ Hybridization (FISH)
-
Principle: FISH uses fluorescently labeled DNA probes that bind to specific regions of a chromosome. For detecting rearrangements, "break-apart" probes are commonly used. These probes flank the breakpoint of the gene of interest. In a normal cell, the two probes are close together, producing a fused signal. In a cell with a rearrangement, the probes are separated, leading to distinct signals.
-
General Procedure:
-
Prepare formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval and protease treatment.
-
Apply the FISH probes and co-denature the probes and cellular DNA.
-
Hybridize the probes to the target DNA.
-
Wash the slides to remove unbound probes.
-
Counterstain the nuclei with DAPI.
-
Visualize the signals using a fluorescence microscope.
-
-
Interpretation:
-
Rearrangement: The presence of separated red and green signals indicates a gene rearrangement.
-
Amplification: An increased number of fusion or individual signals per cell is indicative of gene amplification.
-
Method 2: Immunohistochemistry (IHC)
-
Principle: IHC uses antibodies to detect the expression of the ALK or ROS1 protein. Overexpression of the protein can be a surrogate marker for the presence of a gene rearrangement.
-
General Procedure:
-
Prepare FFPE tissue sections.
-
Perform deparaffinization, rehydration, and antigen retrieval.
-
Incubate with a primary antibody specific for ALK or ROS1.
-
Incubate with a labeled secondary antibody.
-
Add a chromogenic substrate to visualize the antibody binding.
-
Counterstain and mount the slide.
-
-
Interpretation: The presence of strong, diffuse cytoplasmic staining in tumor cells is considered positive.
Method 3: Next-Generation Sequencing (NGS)
-
Principle: NGS allows for the comprehensive analysis of DNA or RNA, enabling the detection of various genetic alterations, including point mutations, insertions, deletions, and gene fusions.
-
General Procedure:
-
Extract DNA or RNA from tumor tissue or a liquid biopsy sample.
-
Prepare a sequencing library.
-
Perform sequencing on an NGS platform.
-
Analyze the sequencing data using bioinformatics pipelines to identify mutations and fusion transcripts.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to crizotinib resistance.
Caption: Bypass signaling in crizotinib resistance.
Caption: Clinical workflow for investigating crizotinib resistance.
Caption: Experimental workflow for generating resistant cell lines.
Conclusion
The landscape of crizotinib resistance is complex and multifaceted, involving both on-target and off-target mechanisms. A thorough understanding of these mechanisms is crucial for guiding the development of novel therapeutic strategies. This technical guide provides a foundational resource for researchers and clinicians working to overcome crizotinib resistance. The provided data, protocols, and pathway diagrams offer a framework for investigating novel resistance mechanisms and for the rational design of next-generation inhibitors and combination therapies to improve outcomes for patients with ALK- and ROS1-positive NSCLC. Continuous research and comprehensive molecular profiling of resistant tumors will be essential to further unravel the complexities of crizotinib resistance and to develop more effective and personalized treatment approaches.
References
- 1. Testing for ROS1 in non-small cell lung cancer: a review with recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectrum of Mechanisms of Resistance to Crizotinib and Lorlatinib in ROS1 Fusion-Positive Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crizotinib resistance: implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Generation of crizotinib-resistant H3122 cells [bio-protocol.org]
Crizotinib Hydrochloride for Pediatric Anaplastic Large Cell Lymphoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Large Cell Lymphoma (ALCL) is a distinct type of T-cell non-Hodgkin lymphoma characterized by the expression of CD30.[1] A significant subset of pediatric ALCL cases, approximately 90%, are driven by a chromosomal translocation involving the Anaplastic Lymphoma Kinase (ALK) gene.[2] This genetic aberration leads to the formation of a constitutively active fusion protein, most commonly NPM-ALK, which drives oncogenic signaling pathways crucial for tumor cell proliferation and survival.[3][4] Crizotinib (B193316) hydrochloride, a small-molecule tyrosine kinase inhibitor, has emerged as a pivotal targeted therapy for this patient population.[2] This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the use of crizotinib in pediatric ALCL, with a focus on its mechanism of action, clinical efficacy, safety profile, and the experimental protocols of key studies.
Mechanism of Action: Targeting the Aberrant ALK Signaling Pathway
Crizotinib is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor that competitively inhibits ALK, ROS1, and MET kinases.[5][6][7] In ALK-positive ALCL, the NPM-ALK fusion protein leads to ligand-independent dimerization and autophosphorylation of the ALK kinase domain. This constitutive activation triggers a cascade of downstream signaling pathways critical for lymphomagenesis.[8]
The primary signaling pathways activated by NPM-ALK include:
-
RAS-MAPK/ERK Pathway: Promotes cell proliferation and differentiation.[8][4]
-
JAK-STAT Pathway: Particularly STAT3, which is crucial for transcriptional activation of genes involved in cell survival and proliferation.[8][3][4]
-
PI3K-AKT-mTOR Pathway: A central regulator of cell growth, survival, and metabolism.[8][3]
-
PLCγ Pathway: Involved in calcium signaling and activation of protein kinase C.[8]
Crizotinib exerts its therapeutic effect by binding to the ATP-binding pocket of the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of these downstream signaling cascades.[7] This inhibition leads to the arrest of cell cycle progression and induction of apoptosis in ALK-driven tumor cells.[9]
Clinical Efficacy in Pediatric ALCL
Crizotinib has demonstrated significant and sustained clinical activity in pediatric patients with relapsed or refractory ALK-positive ALCL. Several key clinical trials have established its efficacy, leading to its FDA approval for this indication.[2][10][11]
Table 1: Summary of Crizotinib Efficacy in Pediatric Relapsed/Refractory ALK+ ALCL
| Clinical Trial | Number of Patients | Dosing Regimen | Objective Response Rate (ORR) | Complete Response (CR) Rate | Duration of Response | Progression-Free Survival (PFS) / Event-Free Survival (EFS) |
| ADVL0912 [10][11][12][13] | 26 | 165 or 280 mg/m²/dose BID | 88% | 81% | 39% maintained response for ≥6 months; 22% for ≥12 months | - |
| A8081013 [2] | 17 (lymphoma cohort) | Twice daily | 52.9% | 8 patients | - | 2-year PFS rate: 63.0% |
| French AcSé Trial [14] | 24 (evaluable) | 165 mg/m²/dose BID | 67% (at 8 weeks) | - | Median: 43.3 months | 3-year PFS rate: 40% |
Table 2: Crizotinib in Newly Diagnosed Pediatric ALK+ ALCL
| Clinical Trial | Number of Patients | Dosing Regimen | 2-Year Event-Free Survival (EFS) | 2-Year Overall Survival (OS) |
| ANHL12P1 (Arm CZ) [15][16] | 66 | 165 mg/m² BID with chemotherapy | 76.8% | 95.2% |
Safety and Tolerability Profile
Crizotinib is generally well-tolerated in the pediatric population, with a manageable side-effect profile.[2][17] The most common adverse events are gastrointestinal and visual disturbances.[2]
Table 3: Common Adverse Events Associated with Crizotinib in Pediatric ALCL
| Adverse Event | Frequency / Grade | Reference |
| Neutropenia | Grade 3/4: 33% (165 mg/m²) to 70% (280 mg/m²) | [12] |
| Visual Disorders | Any Grade: 46% of all patients, 65% of ALCL patients | [10] |
| Gastrointestinal Effects | Nausea (65%), Vomiting (58%), Diarrhea (41%) | [17] |
| Hepatotoxicity (ALT/AST elevation) | ALT elevation (62%), AST elevation (56%) | [17] |
| Thromboembolic Events | Grade 2+: 19.7% (when combined with chemotherapy) | [15] |
Pharmacokinetics in Pediatric Patients
Pharmacokinetic studies have shown that crizotinib exposure in children is comparable to that in adults when dosed based on body surface area (BSA).[6][18]
Table 4: Pharmacokinetic Parameters of Crizotinib in Pediatric Patients
| Parameter | Value | Study |
| Time to Peak Plasma Concentration (Tmax) | 4 hours | [18] |
| Apparent Clearance (CL/F) | 731 ± 241 mL/min/m² | [18] |
| Area Under the Curve (AUC) | Dose-proportional increase over 215 to 365 mg/m² range | [18] |
A population pharmacokinetic (popPK) model for pediatric patients was best described by a one-compartment model with first-order absorption and elimination, incorporating allometric scaling for BSA.[6] This analysis confirmed that BSA-based dosing achieves similar systemic exposures across different age groups.[6]
Experimental Protocols
The clinical development of crizotinib for pediatric ALCL has been supported by robust experimental designs in key clinical trials.
Study ADVL0912 (NCT00939770)
This was a Phase 1/2, multicenter, open-label, single-arm trial that established the recommended Phase 2 dose (RP2D) and evaluated the antitumor activity of crizotinib in pediatric patients with relapsed or refractory solid tumors or ALCL.[2][10][19][20]
-
Patient Population: Patients aged 1 to ≤21 years with relapsed or refractory, systemic ALK-positive ALCL who had received at least one prior systemic treatment.[11][13]
-
Dosing and Administration: Crizotinib was administered orally twice daily in 28-day cycles.[19] Dose levels ranged from 100 to 365 mg/m²/dose, with the RP2D determined to be 280 mg/m²/dose.[17][19]
-
Primary Endpoints: To determine the maximum tolerated dose (MTD) and RP2D, and to characterize the safety and pharmacokinetic profile of crizotinib.[10][19]
-
Secondary Endpoints: To evaluate the antitumor activity of crizotinib.[10]
-
Response Assessment: Tumor response was assessed by an independent review committee based on standard criteria.[11]
Study ANHL12P1 (NCT01979536)
This Children's Oncology Group (COG) Phase 2 trial evaluated the addition of crizotinib to standard chemotherapy for newly diagnosed, nonlocalized ALK-positive ALCL.[15][16]
-
Patient Population: Pediatric patients with newly diagnosed, nonlocalized ALK+, CD30+ ALCL.[15][16]
-
Dosing and Administration: Patients received six 21-day cycles of chemotherapy. Crizotinib was administered at 165 mg/m² twice daily during each 21-day cycle.[16]
-
Correlative Studies: Measurement of NPM-ALK fusion transcripts in peripheral blood was performed at diagnosis to assess for minimal disseminated disease (MDD).[15]
-
Primary Endpoints: To evaluate the efficacy and toxicity of adding crizotinib to standard chemotherapy.[15]
Conclusion
Crizotinib hydrochloride has fundamentally changed the treatment landscape for pediatric patients with ALK-positive anaplastic large cell lymphoma. Its targeted mechanism of action, which effectively inhibits the constitutively active ALK fusion protein, translates into high and durable response rates in the relapsed/refractory setting and shows promise in improving outcomes for newly diagnosed patients when combined with chemotherapy. The well-characterized pharmacokinetic and safety profiles further support its use in this vulnerable population. Future research will likely focus on strategies to overcome resistance, optimize combination therapies, and explore the role of next-generation ALK inhibitors. This comprehensive understanding of crizotinib's pharmacology and clinical application is essential for researchers and drug development professionals working to advance therapies for pediatric cancers.
References
- 1. ALK Signaling and Target Therapy in Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Pathobiology of ALK+ anaplastic large-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK-positive anaplastic large cell lymphoma in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population modeling analyses of crizotinib in pediatric patients with ALK-positive advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. FDA approves crizotinib for children and young adults with relapsed or refractory, systemic anaplastic large cell lymphoma | FDA [fda.gov]
- 12. Targeting ALK With Crizotinib in Pediatric Anaplastic Large Cell Lymphoma and Inflammatory Myofibroblastic Tumor: A Children’s Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. Efficacy and safety of crizotinib in ALK-positive systemic anaplastic large-cell lymphoma in children, adolescents, and adult patients: results of the French AcSé-crizotinib trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Crizotinib Combined With Chemotherapy in Pediatric ALK-Positive Anaplastic Large Cell Lymphoma - The ASCO Post [ascopost.com]
- 17. Safety, tolerability and pharmacokinetics of crizotinib in combination with cytotoxic chemotherapy for pediatric patients with refractory solid tumors or anaplastic large-cell lymphoma (ALCL): A Children’s Oncology Group phase 1 consortium study (ADVL1212) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. First-dose and steady-state pharmacokinetics of orally administered crizotinib in children with solid tumors: a report on ADVL0912 from the Children’s Oncology Group Phase 1/Pilot Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Safety and activity of crizotinib for paediatric patients with refractory solid tumours or anaplastic large-cell lymphoma: a Children’s Oncology Group phase 1 consortium study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Crizotinib Shows Promise for Childhood Cancers - NCI [cancer.gov]
Crizotinib Hydrochloride for MET Exon 14-Altered Non-Small Cell Lung Cancer: A Technical Overview of its Breakthrough Therapy Designation
For Immediate Release
This technical guide provides an in-depth analysis of the data and experimental protocols that led to the U.S. Food and Drug Administration (FDA) granting Breakthrough Therapy designation for crizotinib (B193316) hydrochloride (Xalkori®) for the treatment of patients with metastatic non-small cell lung cancer (NSCLC) harboring mesenchymal-epithelial transition (MET) exon 14 alterations.[1] This designation was primarily supported by the results from an expansion cohort of the Phase 1 PROFILE 1001 study.[1][2]
Executive Summary
Crizotinib, a multi-targeted tyrosine kinase inhibitor (TKI), has demonstrated clinically meaningful antitumor activity in patients with MET exon 14-altered (MET+) NSCLC.[2][3] The FDA's Breakthrough Therapy designation for this indication expedites the development and review of crizotinib for this patient population with a high unmet medical need. This document outlines the pivotal clinical trial data, experimental design, and the underlying molecular rationale for the use of crizotinib in this setting.
Quantitative Data from the PROFILE 1001 Study
The following tables summarize the key quantitative data from the expansion cohort of the PROFILE 1001 study focusing on patients with MET exon 14-altered NSCLC.
Table 1: Patient Demographics and Baseline Characteristics
| Characteristic | Value |
| Number of Patients | 69[2] |
| Median Age (years) | 72[2] |
| Gender | Data not specified |
| Smoking Status | Former Smoker: 61%[2] |
| Histology | Adenocarcinoma: 84%, Sarcomatoid Carcinoma: 9%[2] |
| Prior Lines of Therapy for Advanced Disease | ≥1 previous line: 62%[2] |
Table 2: Efficacy of Crizotinib in MET Exon 14-Altered NSCLC
| Efficacy Endpoint | Value | 95% Confidence Interval (CI) |
| Objective Response Rate (ORR) | 32%[2] | 21% - 45%[2] |
| Median Duration of Response (DoR) | 9.1 months[2] | 6.4 - 12.7 months[2] |
| Median Progression-Free Survival (PFS) | 7.3 months[2] | 5.4 - 9.1 months[2] |
| 6-Month Probability of being Event-Free | 54% | 39.2% - 66.9% |
| Median Overall Survival (OS) | 20.5 months[2] | 14.3 - 21.8 months[2] |
| 12-Month Survival Probability | 70% | 54.7% - 81.1% |
Experimental Protocols
Study Design
The pivotal data was generated from an expansion cohort of the ongoing, open-label, multicenter, phase 1 PROFILE 1001 study (NCT00585195).[2][3] The study was amended to include a dedicated cohort for patients with advanced NSCLC harboring MET exon 14 alterations.[2]
Patient Eligibility
Eligible patients had histologically confirmed advanced or metastatic NSCLC with a locally confirmed MET exon 14 alteration.[2] Patients had an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
Treatment Regimen
Crizotinib was administered orally at a starting dose of 250 mg twice daily (BID) in continuous 28-day cycles.[2][3] Treatment continued until disease progression, unacceptable toxicity, or withdrawal of consent. Dose reductions to 200 mg BID and then to 250 mg once daily were permitted to manage adverse events.
Efficacy and Safety Assessments
Tumor responses were assessed by investigators according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.0.[3] Tumor assessments, including computed tomography (CT) scans of the chest and abdomen, were performed at baseline and every 8 weeks for the first year, and every 12 weeks thereafter. Safety was monitored through the documentation of adverse events, laboratory tests, and physical examinations.
Visualizations
MET Signaling Pathway in MET Exon 14-Altered NSCLC
Caption: MET Signaling Pathway and Crizotinib Inhibition.
Experimental Workflow of the PROFILE 1001 MET+ NSCLC Cohort
Caption: PROFILE 1001 MET+ NSCLC Cohort Workflow.
Mechanism of Action
The MET proto-oncogene encodes a receptor tyrosine kinase.[4] Alterations that lead to the skipping of exon 14 in the MET gene result in a dysfunctional receptor that has reduced degradation, leading to its accumulation and constitutive activation of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways.[4] This aberrant signaling drives tumor cell proliferation, survival, and invasion. Crizotinib is a potent inhibitor of the MET kinase, and by binding to the ATP-binding pocket of the MET receptor, it blocks its phosphorylation and subsequent downstream signaling.[5][6]
Conclusion
The data from the PROFILE 1001 study provide strong evidence for the clinical activity of crizotinib in patients with advanced NSCLC harboring MET exon 14 alterations. The observed objective response rate, duration of response, and progression-free survival in this patient population with limited treatment options underscore the rationale for the FDA's Breakthrough Therapy designation. Crizotinib represents a significant advancement in the precision medicine approach for this molecularly defined subgroup of NSCLC.
References
- 1. onclive.com [onclive.com]
- 2. Antitumor Activity of Crizotinib in Lung Cancers Harboring a MET Exon 14 Alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Non-small-cell lung cancer: how to manage MET exon 14 skipping mutant disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Crizotinib? [synapse.patsnap.com]
The Evolving Paradigm of Crizotinib Hydrochloride in NSCLC: From Monotherapy to a Rationale for Chemotherapy Combination
An In-depth Technical Guide for Researchers and Drug Development Professionals
The advent of targeted therapies has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC). Crizotinib (B193316) hydrochloride, a first-in-generation tyrosine kinase inhibitor (TKI) targeting the anaplastic lymphoma kinase (ALK), has been a cornerstone in the management of ALK-positive NSCLC. While its superiority over traditional chemotherapy as a monotherapy is well-established, emerging preclinical evidence and limited clinical data are now shedding light on the potential synergistic effects of combining crizotinib with conventional chemotherapy. This technical guide provides a comprehensive overview of the pivotal clinical trials that established crizotinib as a standard of care, delves into the molecular rationale for its combination with chemotherapy, and presents the available data on this combination approach.
Crizotinib Monotherapy Versus Chemotherapy: Key Clinical Evidence
The superiority of crizotinib monotherapy over standard chemotherapy in ALK-positive NSCLC was demonstrated in two landmark Phase III clinical trials: PROFILE 1007 and PROFILE 1014.
PROFILE 1014: First-Line Setting
The PROFILE 1014 trial established crizotinib as the standard first-line treatment for patients with previously untreated advanced ALK-positive non-squamous NSCLC.[1][2][3]
Table 1: Efficacy of First-Line Crizotinib vs. Chemotherapy in PROFILE 1014 [1][3]
| Endpoint | Crizotinib (n=172) | Pemetrexed-Platinum Chemotherapy (n=171) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 10.9 months | 7.0 months | 0.45 (0.35-0.60) | <0.001 |
| Objective Response Rate (ORR) | 74% | 45% | - | <0.001 |
| 1-Year Survival Rate | 84% | 79% | 0.82 (0.54-1.26) | 0.36 |
PROFILE 1007: Second-Line Setting
The PROFILE 1007 trial demonstrated the superiority of crizotinib in patients with advanced ALK-positive NSCLC who had progressed after one prior platinum-based chemotherapy regimen.[2][4]
Table 2: Efficacy of Second-Line Crizotinib vs. Chemotherapy in PROFILE 1007 [2][4]
| Endpoint | Crizotinib (n=173) | Pemetrexed (B1662193) or Docetaxel (B913) (n=174) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 7.7 months | 3.0 months | 0.49 (0.37-0.64) | <0.001 |
| Objective Response Rate (ORR) | 65% | 20% | - | <0.001 |
Experimental Protocols of Pivotal Trials
PROFILE 1014: First-Line Crizotinib vs. Pemetrexed-Platinum
-
Study Design: A Phase III, randomized, open-label, multicenter trial.[2][3]
-
Patient Population: Patients with advanced, recurrent, or metastatic non-squamous ALK-positive NSCLC with no prior systemic treatment for advanced disease. ALK positivity was determined by fluorescence in situ hybridization (FISH).[2][5]
-
Randomization: Patients were randomized in a 1:1 ratio to receive either crizotinib or chemotherapy.[3]
-
Treatment Arms:
-
Crizotinib Arm: Crizotinib 250 mg orally twice daily.[3]
-
Chemotherapy Arm: Pemetrexed (500 mg/m²) plus either cisplatin (B142131) (75 mg/m²) or carboplatin (B1684641) (AUC 5-6) intravenously every 3 weeks for up to six cycles.[3][5]
-
-
Crossover: Patients in the chemotherapy arm were permitted to cross over to crizotinib treatment upon disease progression.[2]
-
Primary Endpoint: Progression-free survival (PFS) as assessed by independent radiologic review.[3]
-
Secondary Endpoints: Objective response rate (ORR), overall survival (OS), and safety.[6]
PROFILE 1007: Second-Line Crizotinib vs. Pemetrexed or Docetaxel
-
Study Design: A Phase III, randomized, open-label, multicenter trial.[2][4]
-
Patient Population: Patients with advanced ALK-positive NSCLC who had received one prior platinum-based chemotherapy regimen.[2]
-
Randomization: Patients were randomized in a 1:1 ratio.[4]
-
Treatment Arms:
-
Primary Endpoint: Progression-free survival (PFS).[4]
-
Secondary Endpoints: Objective response rate (ORR), overall survival (OS), and safety.[4]
The Rationale for Combining Crizotinib with Chemotherapy
While crizotinib monotherapy is highly effective, the development of resistance is inevitable.[7] Combining crizotinib with chemotherapy is a strategy being explored to potentially enhance efficacy and overcome resistance.
Molecular Synergy: A Preclinical Perspective
Recent in vitro studies have provided a compelling molecular rationale for combining ALK inhibitors with certain chemotherapeutic agents. One key finding is that treatment with the antifolate agent pemetrexed can lead to the activation of the ALK signaling pathway .[1] This chemotherapy-induced activation of the target pathway of crizotinib suggests a synergistic interaction. By co-administering crizotinib, the induced ALK signaling can be effectively abrogated, potentially leading to enhanced tumor cell killing.
Interestingly, the interaction with platinum-based agents like cisplatin appears more complex. Short-term exposure in vitro has shown antagonistic effects, while long-term exposure suggests a synergistic relationship.[1] This highlights the importance of optimizing the dosing and scheduling of combination therapies.
Clinical Evidence for Crizotinib and Chemotherapy Combination
Clinical data on the concurrent administration of crizotinib and chemotherapy are limited but suggest potential benefits.
A study investigating the efficacy of crizotinib combined with chemotherapy in advanced NSCLC patients demonstrated a significant improvement in the total clinical effective rate compared to chemotherapy alone.[8] The combination therapy was also associated with a higher 3-year survival rate and improved quality of life scores.[8]
Table 3: Efficacy of Crizotinib in Combination with Chemotherapy vs. Chemotherapy Alone [8]
| Endpoint | Crizotinib + Chemotherapy | Chemotherapy Alone | p-value |
| Total Clinical Effective Rate | 91.11% | 60.00% | <0.001 |
| 3-Year Survival Rate | Higher | Lower | <0.05 |
| Median Survival Time | 21 months | 18 months | <0.05 |
Furthermore, a case report detailed a patient with a novel intergenic ALK fusion who responded effectively to the combination of crizotinib and pemetrexed after experiencing severe adverse reactions to first-line chemotherapy.[9] This suggests that the combination may be a viable option even in unique molecular subtypes of ALK-positive NSCLC.
Safety Profile of Combination Therapy
The available data suggest that the combination of crizotinib with chemotherapy is generally well-tolerated. One study reported a lower total adverse reaction rate in the combination group compared to the chemotherapy-alone group.[8] Common adverse events associated with crizotinib, such as visual disturbances and gastrointestinal side effects, and those associated with chemotherapy, such as neutropenia and nausea, were observed but were generally manageable.[6][10]
The ALK Signaling Pathway
The EML4-ALK fusion protein leads to constitutive activation of the ALK tyrosine kinase, which in turn activates several downstream signaling pathways crucial for cancer cell proliferation and survival. These include the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT-mTOR, and JAK-STAT pathways. Crizotinib exerts its therapeutic effect by inhibiting the ATP-binding site of the ALK tyrosine kinase domain, thereby blocking these downstream signals.
Conclusion and Future Directions
Crizotinib hydrochloride has fundamentally changed the prognosis for patients with ALK-positive NSCLC. While its superiority as a monotherapy over traditional chemotherapy is undisputed, the exploration of combination strategies represents a logical next step in optimizing treatment for this patient population. Preclinical data provide a strong rationale for combining crizotinib with chemotherapy, particularly pemetrexed, through a mechanism of synergistic pathway modulation.
Although clinical data on this combination are still in their infancy, the initial findings are promising, suggesting potential for improved efficacy and survival with a manageable safety profile. Further prospective, randomized controlled trials are warranted to definitively establish the role of crizotinib in combination with chemotherapy in the treatment of ALK-positive NSCLC. Such studies should also focus on identifying optimal dosing schedules and patient populations who are most likely to benefit from this combination approach. As our understanding of the molecular intricacies of ALK-driven tumorigenesis and resistance mechanisms deepens, the strategic combination of targeted agents like crizotinib with conventional chemotherapy holds the promise of further improving outcomes for patients with this distinct subtype of lung cancer.
References
- 1. ALK Inhibitor and Chemotherapy Combinations in Models of ALK-Translocated NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crizotinib for Advanced Non-Small Cell Lung Cancer - NCI [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical use of crizotinib for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Clinical Trial Testing The Efficacy Of Crizotinib Versus Standard Chemotherapy Pemetrexed Plus Cisplatin Or Carboplatin In Patients With ALK Positive Non Squamous Cancer Of The Lung | Clinical Research Trial Listing [centerwatch.com]
- 6. researchgate.net [researchgate.net]
- 7. Crizotinib Synergizes with Chemotherapy in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of Crizotinib Combined with Chemotherapy in Treating Advanced Non-Small-Cell Lung Cancer and Effect on Patients' Quality of Life and Adverse Reaction Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Intergenic Region (chr2: 30,316,870)-ALK Fusion in a Patient with Lung Adenocarcinoma Responding to Crizotinib Combined with Pemetrexed Treatment: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crizotinib versus platinum-based double-agent chemotherapy as the first line treatment in advanced anaplastic lymphoma kinase-positive lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Crizotinib Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of crizotinib (B193316) hydrochloride stock solutions in cell culture experiments. Crizotinib is a potent, ATP-competitive, small-molecule inhibitor of anaplastic lymphoma kinase (ALK), MET, and ROS1 receptor tyrosine kinases, making it a critical tool for cancer research and drug development.
Physicochemical and Solubility Data
Proper preparation of crizotinib hydrochloride solutions is crucial for accurate and reproducible experimental results. The following table summarizes key physicochemical properties and solubility information.
| Property | Value | Source(s) |
| Chemical Name | 3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(4-piperidinyl)-1H-pyrazol-4-yl]-2-pyridinamine hydrochloride | [MedChemExpress] |
| Synonyms | PF-02341066 hydrochloride, Xalkori | [Selleck Chemicals] |
| CAS Number | 1415560-69-8 | [Selleck Chemicals] |
| Molecular Formula | C₂₁H₂₃Cl₃FN₅O | [Selleck Chemicals] |
| Molecular Weight | 486.8 g/mol | [Selleck Chemicals] |
| Appearance | Yellow to brown solid | [MedChemExpress] |
| Solubility in DMSO | ≥ 4.9 mg/mL (10.07 mM); up to 97 mg/mL (199.26 mM) | [MedChemExpress, Selleck Chemicals] |
| Solubility in Water | 50 mg/mL (102.71 mM); may require sonication | [MedChemExpress] |
| Solubility in Ethanol | 97 mg/mL | [Selleck Chemicals] |
| Storage (Solid) | -20°C for up to 4 years | [Cayman Chemical] |
| Storage (DMSO Stock) | -20°C for up to 1 month; -80°C for up to 6 months | [MedChemExpress] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution, which can be further diluted to working concentrations.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (B87167) (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Work in a sterile environment , such as a laminar flow hood, to maintain the sterility of the stock solution.
-
Accurately weigh 4.87 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, sterile DMSO to the tube containing the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (not exceeding 37°C) can be used to aid dissolution if necessary. [BenchChem]
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution to final working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. It is recommended to prepare an intermediate dilution first to ensure accuracy.
-
Example for a 10 µM final concentration: Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of cell culture medium to get a 10 µM working solution. [BenchChem]
-
-
Add the appropriate volume of the working solution to your cell culture wells to achieve the final desired concentration.
-
Ensure the final DMSO concentration in the cell culture medium does not exceed 0.5% , as higher concentrations can be toxic to cells. [BenchChem]
-
Prepare a vehicle control by adding the same volume of DMSO (without crizotinib) to the cell culture medium as used for the highest concentration of the drug.
Typical Working Concentrations: Working concentrations and treatment times can vary depending on the cell line and the specific assay. However, a common range for crizotinib is 0.1 µM to 1 µM for treatment durations of 2 to 6 hours . [Cell Signaling Technology] For some cell lines, IC₅₀ values can be in the nanomolar range. For example, the IC₅₀ for H2228 human lung cancer cells has been reported to be approximately 311.26 nmol/l. [Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC]
Crizotinib Signaling Pathways
Crizotinib exerts its anti-tumor effects by inhibiting the phosphorylation of ALK, MET, and ROS1, thereby blocking downstream signaling cascades that promote cell proliferation and survival.
Experimental workflow for crizotinib.
The primary downstream pathways affected by ALK, MET, and ROS1 activation include the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, and JAK-STAT pathways. Crizotinib's inhibition of the upstream receptor tyrosine kinases leads to the downregulation of these critical signaling cascades.
Crizotinib's mechanism of action.
Application Notes and Protocols: Detection of Phosphorylated ALK by Western Blot Following Crizotinib Hydrochloride Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction: Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements (e.g., EML4-ALK), becomes a potent oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC).[1][2][3] Crizotinib (B193316) hydrochloride is a small-molecule tyrosine kinase inhibitor (TKI) that targets ALK, as well as c-Met and ROS1.[3][4] By binding to the ATP-binding site of the ALK kinase domain, crizotinib inhibits its autophosphorylation and subsequent activation of downstream signaling pathways crucial for cell proliferation and survival, such as the STAT3, PI3K/AKT, and RAS/MEK/ERK pathways.[4][5] This targeted inhibition makes crizotinib an effective therapeutic agent for ALK-positive tumors.[1][2]
Monitoring the phosphorylation status of ALK (p-ALK) is a critical method for assessing the pharmacodynamic effects of crizotinib and understanding mechanisms of drug sensitivity and resistance. Western blotting is a widely used technique to detect and quantify changes in p-ALK levels in response to crizotinib treatment. These application notes provide a detailed protocol for performing a Western blot to analyze p-ALK levels in cell lysates after treatment with crizotinib hydrochloride.
Data Presentation
Table 1: Dose-Dependent Inhibition of ALK Phosphorylation by Crizotinib in Cancer Cell Lines
This table summarizes quantitative data from various studies, illustrating the effect of crizotinib on ALK phosphorylation. The data is presented as the percentage of p-ALK remaining relative to untreated controls.
| Cell Line | ALK Fusion/Mutation | Crizotinib Concentration | Duration of Treatment | p-ALK Inhibition (% of Control) | Reference |
| H3122 (NSCLC) | EML4-ALK | 0.05 µM | 12 hours | Significant decrease | [6] |
| H3122 (NSCLC) | EML4-ALK | 0.1 µM | 12 hours | Further decrease from 0.05 µM | [6] |
| H3122 (NSCLC) | EML4-ALK | 0.4 µM | 2 and 4 hours | Dose-dependent reduction | [7] |
| H3122 (NSCLC) | EML4-ALK | 1 µM | 2 and 4 hours | Strong inhibition | [7] |
| PANC-1 (Pancreatic) | Not specified | 5 µM | 2 hours | Significant decrease | [8] |
| PANC-1 (Pancreatic) | Not specified | 10 µM | 2 hours | Dose-dependent reduction | [8] |
| PANC-1 (Pancreatic) | Not specified | 20 µM | 2 hours | Strong inhibition | [8] |
| Kelly (Neuroblastoma) | ALK F1174L | 200 nM | 3 hours | ~80% inhibition | [9] |
| CLB-GA (Neuroblastoma) | ALK R1275Q | 50 nM | 3 hours | ~50% inhibition | [9] |
Experimental Protocols
This section provides a detailed methodology for assessing p-ALK levels by Western blot following crizotinib treatment.
Materials and Reagents
-
Cell Culture: ALK-positive cancer cell line (e.g., H3122)
-
Treatment: this compound (dissolved in DMSO)
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.[10][11]
-
Recipe for 10 mL Lysis Buffer:
-
1 mL of 10X RIPA Buffer (500 mM Tris-HCl pH 7.4, 1.5 M NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
100 µL of 100X Protease Inhibitor Cocktail
-
100 µL of 100X Phosphatase Inhibitor Cocktail 1
-
100 µL of 100X Phosphatase Inhibitor Cocktail 2
-
8.7 mL of distilled H₂O
-
-
-
Protein Quantification: BCA Protein Assay Kit
-
SDS-PAGE: Acrylamide gels, running buffer, loading buffer
-
Western Blotting: PVDF membrane, transfer buffer, blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST), primary antibodies (anti-p-ALK, anti-total ALK, and a loading control like GAPDH or β-actin), HRP-conjugated secondary antibody, and chemiluminescent substrate.
Procedure
-
Cell Culture and Crizotinib Treatment:
-
Cell Lysis and Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the cells.[10][13]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4X SDS-PAGE loading buffer to the lysates to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[9] Note: For phospho-antibodies, BSA is often preferred to milk as milk contains casein, a phosphoprotein that can increase background.[10]
-
Incubate the membrane with the primary antibody against p-ALK (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's protocol.
-
Capture the signal using a digital imager.
-
To normalize the p-ALK signal, the blot can be stripped and re-probed for total ALK and a loading control (e.g., GAPDH or β-actin).[14]
-
Quantify the band intensities using image analysis software.
-
Mandatory Visualization
ALK Signaling Pathway and Crizotinib Inhibition
Caption: Crizotinib inhibits ALK autophosphorylation, blocking downstream signaling pathways.
Experimental Workflow for p-ALK Western Blot
Caption: Workflow for Western blot analysis of p-ALK after crizotinib treatment.
References
- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ALK inhibitor PF02341066 (crizotinib) increases sensitivity to radiation in non-small cell lung cancer expressing EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inventbiotech.com [inventbiotech.com]
- 11. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes: Crizotinib Hydrochloride for In Vivo Studies in Mouse Models
Introduction
Crizotinib (B193316) (brand name Xalkori®) is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs). It primarily targets Anaplastic Lymphoma Kinase (ALK), MET proto-oncogene (c-MET or HGFR), and ROS1. The EML4-ALK fusion gene, a key oncogenic driver in a subset of non-small cell lung cancer (NSCLC), is a primary target for crizotinib therapy. Preclinical studies in various mouse models, including tumor xenografts, have been instrumental in characterizing its pharmacokinetic/pharmacodynamic (PK/PD) relationship, antitumor efficacy, and toxicity profile. These studies have demonstrated that crizotinib can inhibit tumor growth and induce apoptosis by suppressing the signaling pathways downstream of its target kinases.
These application notes provide a comprehensive overview and detailed protocols for the use of crizotinib hydrochloride in in vivo mouse models, intended for researchers in oncology and drug development.
Data Presentation
Table 1: Summary of Crizotinib Efficacy in Mouse Models
| Mouse Model Type | Cancer Type | Mouse Strain | Crizotinib Dose & Schedule | Administration | Key Efficacy Results | Reference |
| H3122 Xenograft | Non-Small-Cell Lung Carcinoma (NSCLC) | Athymic nu/nu | Not specified, dose-dependent | Oral | EC₅₀ for tumor growth inhibition: 255 ng/mL | |
| Karpas299 Xenograft | Anaplastic Large-Cell Lymphoma (ALCL) | SCID/beige | Not specified, dose-dependent | Oral | EC₅₀ for tumor growth inhibition: 875 ng/mL | |
| PANC-1 Xenograft | Pancreatic Cancer | Athymic BALB/c nude | 50 mg/kg, 6 times/week for 33 days | Oral Gavage | Significant suppression of tumor volume | |
| EML4-ALK Transgenic | Lung Adenocarcinoma | Not specified | 50 mg/kg, daily for 3 weeks | Oral | Significant changes in tumor burden | |
| BCR-ABL1 Transplant | Chronic Myeloid Leukemia (CML)-like disease | C57BL/6N | 100 mg/kg, once daily for 20 days | Oral Gavage | Prolonged survival | |
| KBV20C Xenograft | Drug-Resistant Cancer | BALB/c nude | 25 mg/kg, 5 times/week for 28 days | Oral | 50% reduction in tumor volume | |
| NCI-H460 Xenograft | NSCLC | Nude mice | 7.5 or 15 mg/kg, for 10 days | Not specified | Significant reduction in tumor volume and weight | |
| ALCL Murine Model | ALCL | Not specified | 100 mg/kg/day | Not specified | Complete tumor regression within 15 days |
Table 2: Pharmacokinetic Parameters of Crizotinib in Mice
| Mouse Model | Parameter | Value | Notes | Reference |
| H3122 Xenograft | EC₅₀ (ALK Inhibition) | 233 ng/mL | The concentration required to achieve 50% of the maximum ALK inhibition effect. | |
| Karpas299 Xenograft | EC₅₀ (ALK Inhibition) | 666 ng/mL | The concentration required to achieve 50% of the maximum ALK inhibition effect. | |
| General | Model | One-compartment | Describes the plasma concentration-time course of crizotinib in mice. | |
| General | Tissue Distribution Study Dose | 500 mg/kg (single dose) | A high, toxic dose was used to investigate organ distribution. |
Table 3: Toxicity Profile of Crizotinib in Mice
| Toxicity Type | Mouse Strain | Crizotinib Dose & Schedule | Key Observations | Reference |
| Pulmonary Toxicity | C57BL/6 | 100 mg/kg/day for 6 weeks | Induced interstitial lung disease. | |
| Cardiotoxicity | C57BL/6 | 40 mg/kg/day for 4 weeks | Increased blood pressure, prolonged QTc interval, increased Myh7 expression. | |
| General Toxicity | Athymic BALB/c nude | 50 mg/kg, 6 times/week for 33 days | No significant change in body weight observed. | |
| General Toxicity | Nude mice | 7.5 or 15 mg/kg for 10 days | No significant changes in body weights; no toxicity observed in vital organs via H&E staining. | |
| Acute Toxic Dose | Not specified | 500 mg/kg (single dose) | Considered a toxic dosage, approximately five times the equivalent therapeutic dose. |
Signaling Pathway and Experimental Workflows
Application Notes and Protocols for Immunohistochemical Detection of ALK Protein in Tumor Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a significant role in the development of the nervous system.[1] Dysregulation of ALK, primarily through chromosomal rearrangements leading to gene fusions, is a critical oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL).[1][2] These genetic alterations result in the constitutive activation of the ALK kinase domain, which in turn activates downstream signaling pathways that promote cell proliferation, survival, and metastasis.[1][3]
Immunohistochemistry (IHC) is a robust and widely utilized method for detecting ALK protein expression in formalin-fixed, paraffin-embedded (FFPE) tissues. It serves as a crucial tool for identifying tumors with ALK rearrangements, thereby guiding patient selection for targeted therapies with ALK inhibitors.[1][4] This document provides a detailed protocol for the immunohistochemical staining of ALK protein in tumor tissues, along with an overview of the ALK signaling pathway and interpretation guidelines.
ALK Signaling Pathway in Cancer
Constitutive activation of ALK fusion proteins leads to the activation of several downstream signaling cascades that are critical for cancer cell growth, survival, and metastasis.[2][5] The primary pathways activated by ALK include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT-mTOR pathway, and the JAK-STAT pathway.[2][5][6] These pathways work in concert to regulate gene expression, promoting cell cycle progression and inhibiting apoptosis.[6]
References
Application Notes and Protocols for Establishing Crizotinib Hydrochloride Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crizotinib (B193316), a potent small-molecule tyrosine kinase inhibitor (TKI), has significantly improved outcomes for patients with non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) rearrangements. However, the initial efficacy is often limited by the development of acquired resistance. To facilitate the study of these resistance mechanisms and the development of next-generation therapies, robust in vitro models are essential. These application notes provide detailed protocols for establishing and characterizing crizotinib hydrochloride-resistant cancer cell lines.
Mechanisms of Crizotinib Resistance
Acquired resistance to crizotinib is a complex process involving various molecular alterations. Understanding these mechanisms is crucial for developing strategies to overcome them. The primary mechanisms include:
-
On-target ALK Mutations: Secondary mutations within the ALK kinase domain can prevent crizotinib from binding effectively. Common mutations include the gatekeeper mutation L1196M and others like G1269A, C1156Y, and S1206Y.
-
ALK Gene Amplification: An increase in the copy number of the ALK fusion gene can lead to higher levels of the ALK protein, overwhelming the inhibitory effects of crizotinib.
-
Bypass Signaling Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to maintain proliferation and survival, thereby bypassing the need for ALK signaling. Key bypass pathways include:
-
Epidermal Growth Factor Receptor (EGFR) signaling
-
c-MET amplification and HGF overexpression
-
KRAS mutations
-
KIT amplification
-
Insulin-like growth factor 1 receptor (IGF-1R) pathway activation
-
Experimental Protocols
Protocol 1: Establishment of Crizotinib-Resistant Cell Lines by Continuous Exposure
This protocol describes the generation of resistant cell lines through continuous, long-term exposure to gradually increasing concentrations of this compound.
Materials:
-
Parental cancer cell line sensitive to crizotinib (e.g., H3122, H2228)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (powder or stock solution)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving crizotinib
-
Cell culture flasks, plates, and other consumables
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50 of the parental cell line:
-
Plate the parental cells in 96-well plates.
-
Treat with a range of crizotinib concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo).
-
Calculate the half-maximal inhibitory concentration (IC50) value.
-
-
Initiate continuous drug exposure:
-
Culture the parental cells in a flask with complete medium containing crizotinib at a concentration equal to the IC50 value.
-
Maintain the cells in this drug-containing medium, changing the medium every 2-3 days.
-
Passage the cells as they reach 70-80% confluency.
-
-
Gradually increase the crizotinib concentration:
-
Once the cells are proliferating steadily at the initial concentration, increase the crizotinib concentration by 1.5 to 2-fold.
-
Continue this stepwise increase in drug concentration as the cells adapt and resume normal growth rates.
-
This process can take several months.
-
-
Establish and characterize the resistant cell line:
-
Once cells are able to proliferate in a significantly higher concentration of crizotinib (e.g., 1 µM or higher), the resistant cell line is considered established.
-
Confirm the resistance by determining the new IC50 value and comparing it to the parental line. A significant increase (e.g., >10-fold) indicates successful resistance development.
-
Cryopreserve aliquots of the resistant cells at various passages.
-
Protocol 2: Establishment of Crizotinib-Resistant Cell Lines by Pulse Exposure
This method involves treating cells with a high concentration of crizotinib for a short period, followed by a recovery phase in drug-free medium.
Materials:
-
Same as Protocol 1.
Procedure:
-
Determine the IC50 of the parental cell line:
-
Follow step 1 from Protocol 1.
-
-
Initiate pulse drug exposure:
-
Treat the parental cells with crizotinib at a concentration of 2-5 times the IC50 for a short duration (e.g., 4-6 hours).
-
After the pulse treatment, remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free complete medium.
-
-
Allow for recovery and subsequent pulses:
-
Allow the cells to recover and proliferate back to approximately 80% confluency. This may take several days to weeks.
-
Once recovered, repeat the pulse treatment.
-
Gradually increase the concentration or duration of the pulse in subsequent treatments.
-
-
Establish and characterize the resistant cell line:
-
After several cycles of pulse treatment and recovery, assess the resistance of the cell population by determining the IC50.
-
Continue the process until the desired level of resistance is achieved.
-
Cryopreserve the established resistant cell line.
-
Characterization of Resistant Cell Lines
Once a crizotinib-resistant cell line is established, it is crucial to characterize the underlying resistance mechanisms.
Quantitative Data Summary
| Cell Line | Method of Resistance Induction | Parental IC50 (nM) | Resistant IC50 (µM) | Fold Resistance | Key Resistance Mechanism(s) | Reference |
| H3122 CR1 | Continuous Exposure | ~30 | >1 | >33 | EML4-ALK amplification, L1196M mutation | |
| H3122 CR2 | Continuous Exposure | ~30 | >1 | >33 | ALK 1151Tins mutation | |
| H3122 CR3 | Continuous Exposure | ~30 | >1 | >33 | EGFR activation | |
| H2228/CHR | Continuous Exposure | ~0.05 µM | ~5.85 µM | 117 | Loss of EML4-ALK, IGF1R and HER3 activation | |
| ABC-11/CHR | Continuous Exposure | ~0.025 µM | ~1 µM | 40 | MET activation via HGF autocrine signaling | |
| EBC-CR | Continuous Exposure | Not specified | Not specified | Not specified | Impaired sequestration of crizotinib in lysosomes | |
| KARPAS-299 CR | Continuous Exposure | ~100 nM | >0.6 µM | >6 | L1196Q mutation | |
| SUP-M2 CR | Continuous Exposure | ~50 nM | >0.3 µM | >6 | I1171N mutation |
Experimental Workflow for Characterization
Caption: Workflow for establishing and characterizing crizotinib-resistant cell lines.
Signaling Pathways in Crizotinib Resistance
ALK On-Target Resistance Mechanisms
Application Notes and Protocols for High-Throughput Screening with Crizotinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crizotinib (B193316) hydrochloride is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including Anaplastic Lymphoma Kinase (ALK), ROS1, and Hepatocyte Growth Factor Receptor (c-Met).[1] It has demonstrated significant clinical efficacy in the treatment of non-small cell lung cancer (NSCLC) harboring ALK or ROS1 rearrangements. High-throughput screening (HTS) methodologies are invaluable tools for further elucidating the mechanisms of action of crizotinib, identifying potential synergistic drug combinations, and understanding mechanisms of resistance. These application notes provide detailed protocols for various HTS assays involving crizotinib hydrochloride, intended for use by researchers in drug discovery and development.
Mechanism of Action of Crizotinib
Crizotinib functions as an ATP-competitive inhibitor of its target kinases.[1] In cancer cells driven by oncogenic fusion proteins such as EML4-ALK, crizotinib blocks the constitutive kinase activity, leading to the inhibition of downstream signaling pathways responsible for cell proliferation and survival. This ultimately results in cell cycle arrest and apoptosis in cancer cells harboring these genetic alterations.
Signaling Pathway of Crizotinib's Targets
References
Application Notes and Protocols: Crizotinib Hydrochloride Crystallography and Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the crystallographic and structural analysis techniques relevant to crizotinib (B193316) hydrochloride. Detailed protocols for key experimental methods are included to guide researchers in the physical characterization of this important active pharmaceutical ingredient (API).
Introduction to Crizotinib and its Structural Significance
Crizotinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) that is anaplastic lymphoma kinase (ALK) or ROS1-positive.[1] The clinical efficacy of crizotinib is intrinsically linked to its molecular structure, which allows for potent and selective inhibition of its target kinases. The hydrochloride salt of crizotinib is the form used in the pharmaceutical formulation. Understanding the solid-state properties of crizotinib hydrochloride, including its crystal structure and polymorphic forms, is critical for drug development, formulation, and ensuring consistent bioavailability.
Crystallographic Analysis of this compound
Crystallographic techniques are essential for elucidating the three-dimensional atomic arrangement of this compound, identifying different polymorphic forms, and understanding its interactions with target proteins.
Single Crystal X-ray Diffraction (SCXRD)
Single crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and absolute configuration.
Experimental Protocol: Single Crystal X-ray Diffraction
-
Crystal Growth: Obtain single crystals of this compound suitable for diffraction (typically >50 µm in all dimensions). This can be achieved through various crystallization techniques such as slow evaporation, vapor diffusion, or cooling crystallization from a suitable solvent system.
-
Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection:
-
Instrument: A modern single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CCD or CMOS).[2]
-
Temperature: Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
Data Collection Strategy: A complete sphere or hemisphere of diffraction data is collected by rotating the crystal through a series of small angular increments (e.g., 0.3-1.0° per frame).[3]
-
-
Data Processing: The collected diffraction images are processed to integrate the reflection intensities and correct for experimental factors (e.g., Lorentz and polarization effects).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a powerful technique for fingerprinting crystalline phases, identifying polymorphs, and assessing the crystallinity of a sample. Several polymorphic forms of this compound have been identified, designated as Form H1, Form H2, and Form H3.
Data Presentation: Characteristic PXRD Peaks of this compound Polymorphs
| Polymorphic Form | Characteristic 2θ Peaks (± 0.2°) |
| Form H1 | 7.8, 14.4, 14.6, 17.5, 25.7 |
| Form H2 | 12.7, 18.8, 21.9, 24.1, 24.6 |
| Form H3 | 5.9, 12.4, 16.5, 20.4, 23.2 |
Experimental Protocol: Powder X-ray Diffraction
-
Sample Preparation: Gently grind the this compound sample to a fine powder using a mortar and pestle. Pack the powder into a sample holder, ensuring a flat and level surface.
-
Instrument: A powder X-ray diffractometer equipped with a Cu Kα X-ray source is commonly used.
-
Data Collection:
-
Voltage and Current: Set the X-ray generator to appropriate values (e.g., 40 kV and 40 mA).
-
Scan Range: Collect the diffraction pattern over a 2θ range of approximately 2° to 40°.
-
Step Size and Scan Speed: Use a step size of 0.02° and a suitable scan speed to obtain a high-quality pattern.
-
-
Data Analysis: The resulting diffractogram is analyzed by plotting the intensity of the diffracted X-rays versus the 2θ angle. The positions and relative intensities of the diffraction peaks are used to identify the crystalline form.
Thermal Analysis of this compound
Thermal analysis techniques are employed to characterize the physical and chemical changes that occur in this compound as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature, providing information on melting points, phase transitions, and crystallinity.
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Preparation: Accurately weigh a small amount of this compound (typically 1-5 mg) into an aluminum DSC pan.[4] Crimp the pan with a lid.
-
Instrument: A calibrated differential scanning calorimeter.
-
Thermal Program:
-
Data Analysis: The DSC thermogram shows endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events as peaks. The peak temperature and enthalpy of fusion can be determined from the melting endotherm.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability, decomposition, and the presence of solvates or hydrates.
Experimental Protocol: Thermogravimetric Analysis
-
Sample Preparation: Place an accurately weighed sample of this compound (typically 5-10 mg) into a TGA crucible.[5][6]
-
Instrument: A calibrated thermogravimetric analyzer.
-
Thermal Program:
-
Heating Rate: A linear heating rate of 10 °C/min is commonly used.[6]
-
Temperature Range: Heat the sample from ambient temperature to a high temperature where complete decomposition is expected (e.g., 30 °C to 600 °C).[6]
-
Atmosphere: Use an inert nitrogen atmosphere (e.g., 20-50 mL/min) to study thermal decomposition without oxidation.[5]
-
-
Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition and the percentage of weight loss at different stages provide information about the thermal stability of the compound.
Crizotinib Signaling Pathways and Experimental Workflows
Crizotinib exerts its therapeutic effect by inhibiting the signaling pathways of ALK and c-Met. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of next-generation inhibitors.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
In certain cancers, a chromosomal rearrangement leads to the fusion of the ALK gene with another gene, such as EML4, resulting in a constitutively active ALK fusion protein. This drives downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, promoting cell proliferation and survival. Crizotinib inhibits the kinase activity of the ALK fusion protein, thereby blocking these downstream signals.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play important roles in cell growth, motility, and invasion. Aberrant c-Met signaling is implicated in tumorigenesis and metastasis. Crizotinib is also a potent inhibitor of c-Met.
Experimental Workflow for Structural Analysis
A typical workflow for the comprehensive structural analysis of this compound involves a combination of techniques to characterize its solid-state properties.
References
Application Notes and Protocols: Crizotinib Hydrochloride in Patient-Derived Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived organoids (PDOs) have emerged as a powerful preclinical model in cancer research, recapitulating the genetic and phenotypic heterogeneity of a patient's tumor. This document provides detailed application notes and protocols for the use of crizotinib (B193316) hydrochloride, a targeted anti-cancer agent, in PDO cultures. Crizotinib is a small-molecule tyrosine kinase inhibitor (TKI) that targets the anaplastic lymphoma kinase (ALK), MET, and ROS1 pathways, which are frequently dysregulated in various cancers.[1][2][3][4][5] These protocols are intended to guide researchers in assessing the efficacy of crizotinib and understanding its mechanism of action in a patient-relevant in vitro system.
Mechanism of Action and Targeted Signaling Pathways
Crizotinib functions by competitively inhibiting the ATP-binding site of the ALK, MET, and ROS1 receptor tyrosine kinases.[4] In cancers harboring activating mutations, amplifications, or rearrangements of these genes, crizotinib effectively blocks downstream signaling cascades that promote tumor cell proliferation, survival, and invasion.[1][2][3]
Crizotinib-Targeted Signaling Pathways
Caption: Crizotinib inhibits ALK, MET, and ROS1 signaling pathways.
Experimental Workflow for Crizotinib Testing in PDOs
The following diagram outlines a typical workflow for assessing the response of patient-derived organoids to crizotinib treatment.
Caption: Experimental workflow for crizotinib testing in PDOs.
Quantitative Data Summary
The following table summarizes representative quantitative data on the effect of crizotinib on patient-derived cancer organoids.
| Cancer Type | Patient ID | Crizotinib Concentration | Assay | Result | Reference |
| Gastric Cancer | 1 | Not specified | Cell Viability | ~50% cell death in both PDOs and Patient-Derived Gastric Cancer Assembloids (PDGCAs) | [6] |
| Lung Adenocarcinoma (EML4-ALK fusion) | 1 | Not specified | Drug Sensitivity | Strong response observed in PDOs, leading to partial clinical response in the patient. | [7] |
| Lung Adenocarcinoma (LRRTM4-ALK fusion) | 1 | Not specified | Drug Sensitivity | Crizotinib selected based on PDO testing, resulting in >3 years of disease-free survival. | [8][9] |
Detailed Experimental Protocols
Establishment and Culture of Patient-Derived Organoids
This protocol is a generalized guide; specific media components and culture conditions may need to be optimized for different tumor types.
Materials:
-
Fresh patient tumor tissue
-
DMEM/F12 medium
-
Collagenase/Dispase
-
Accutase
-
Growth Factor Reduced Matrigel
-
Organoid culture medium (specific to tissue of origin)
-
ROCK inhibitor (e.g., Y-27632)
Protocol:
-
Mince the tumor tissue into small fragments (~1-2 mm³) in a sterile petri dish on ice.[10]
-
Transfer the minced tissue to a conical tube and wash with cold DMEM/F12.
-
Digest the tissue with a solution of Collagenase/Dispase at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the digestion with DMEM/F12 containing 10% FBS and centrifuge to pellet the cells and tissue fragments.
-
Wash the pellet with basal medium and treat with Accutase at 37°C for 10-15 minutes to obtain a single-cell suspension.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Resuspend the cell pellet in ice-cold Matrigel at a density of 1,000-5,000 cells/µL.
-
Plate 30-50 µL domes of the Matrigel-cell suspension into pre-warmed culture plates.
-
Allow the Matrigel to solidify at 37°C for 15-30 minutes.
-
Gently add pre-warmed organoid culture medium supplemented with ROCK inhibitor (for the first 48 hours) to the wells.
-
Culture the organoids at 37°C in a 5% CO2 incubator, changing the medium every 2-3 days.[11]
Crizotinib Treatment of PDOs
Materials:
-
Established PDO cultures
-
Crizotinib hydrochloride
-
DMSO (for stock solution)
-
Organoid culture medium
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, serially dilute the crizotinib stock solution in organoid culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the organoid cultures.
-
Add the medium containing the different concentrations of crizotinib (and a vehicle control with DMSO) to the respective wells.
-
Incubate the plates for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
Organoid Viability/Cytotoxicity Assay (e.g., CellTiter-Glo® 3D)
This assay quantifies ATP, an indicator of metabolically active cells.[12]
Materials:
-
Crizotinib-treated PDOs in a 96-well plate
-
CellTiter-Glo® 3D Reagent
Protocol:
-
Equilibrate the 96-well plate containing the organoids and the CellTiter-Glo® 3D Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well.
-
Mix the contents by placing the plate on a plate shaker for 5 minutes.[13]
-
Incubate the plate at room temperature for 25-30 minutes to stabilize the luminescent signal.[13]
-
Measure the luminescence using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Immunofluorescence Staining of Organoids
This protocol allows for the visualization of protein expression and localization within the 3D organoid structure.
Materials:
-
PDO cultures
-
4% Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., against p-ALK, p-MET)
-
Fluorophore-conjugated secondary antibodies
-
DAPI (for nuclear staining)
Protocol:
-
Carefully remove the culture medium and wash the organoids with PBS.
-
Fix the organoids in 4% PFA for 30-60 minutes at room temperature.[14]
-
Wash the fixed organoids three times with PBS.
-
Permeabilize the organoids with permeabilization buffer for 15-20 minutes.[15]
-
Block non-specific antibody binding with blocking buffer for 1-2 hours at room temperature.[16]
-
Incubate the organoids with the primary antibody diluted in blocking buffer overnight at 4°C.[14]
-
Wash the organoids three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.[17]
-
Wash the organoids three times with PBS.
-
Counterstain the nuclei with DAPI for 10-15 minutes.[14]
-
Mount the stained organoids and image using a confocal microscope.
Western Blot Analysis of Organoids
This protocol is for the detection and quantification of specific proteins in organoid lysates.
Materials:
-
PDO cultures
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary and secondary antibodies
Protocol:
-
Collect organoids from the Matrigel domes by dissolving the Matrigel in ice-cold PBS and centrifuging at a low speed (e.g., 300 x g) for 5 minutes at 4°C.[18][19]
-
Lyse the organoid pellet in RIPA buffer on ice.[18]
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
References
- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. cancerresearchuk.org [cancerresearchuk.org]
- 4. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 5. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Adjuvant crizotinib treatment selected by patient-derived organoids in a patient with stage IIIA adenocarcinoma with novel LRRTM4-ALK fusion: a case report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adjuvant crizotinib treatment selected by patient-derived organoids in a patient with stage IIIA adenocarcinoma with novel LRRTM4-ALK fusion: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol for derivation of organoids and patient-derived orthotopic xenografts from glioma patient tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dkfz.de [dkfz.de]
- 12. gdr-organoides.cnrs.fr [gdr-organoides.cnrs.fr]
- 13. cdn.stemcell.com [cdn.stemcell.com]
- 14. Protocol Guide: Immunofluorescent Staining of Whole-Mount Organoids using Antibodies [sigmaaldrich.com]
- 15. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
- 16. precanmed.eu [precanmed.eu]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. researchgate.net [researchgate.net]
- 19. Protein Extraction and Western Blot of Human Lung Organoids [protocols.io]
- 20. 2.12. Western Blot Analysis [bio-protocol.org]
Application Notes and Protocols for Crizotinib Hydrochloride and Chemotherapy Co-treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crizotinib (B193316) is a potent, orally available small-molecule inhibitor of receptor tyrosine kinases (RTKs) including Anaplastic Lymphoma Kinase (ALK), MET, and ROS1.[1][2][3] It has demonstrated significant clinical activity in cancers harboring alterations in these kinases, particularly in non-small cell lung cancer (NSCLC).[4] Combining crizotinib with traditional cytotoxic chemotherapy is a promising strategy to enhance anti-tumor efficacy, overcome resistance, and improve patient outcomes.[5][6] These application notes provide a comprehensive guide to the experimental design and detailed protocols for evaluating the co-treatment of crizotinib hydrochloride with chemotherapy in preclinical models.
In Vitro Experimental Design
A critical initial step in evaluating the combination of crizotinib and chemotherapy is to assess their effects on cancer cell lines in vitro. This allows for the determination of synergy, additivity, or antagonism and provides insights into the underlying molecular mechanisms.
Cell Viability and Synergy Analysis
The primary objective is to determine the inhibitory effect of the combination treatment on cell proliferation and to quantify the nature of the interaction between crizotinib and the chemotherapeutic agent.
Data Presentation: Cell Viability (IC50) and Combination Index (CI)
| Cell Line | Crizotinib IC50 (µM) | Chemotherapy IC50 (µM) | Combination Index (CI) at Fa 0.5* | Interpretation |
| NCI-H3122 (ALK-positive NSCLC) | 0.05 | Varies by agent | < 1 | Synergistic |
| KARPAS-299 (ALK-positive ALCL) | 0.024 | Varies by agent | < 1 | Synergistic |
| PANC-1 (Pancreatic Cancer) | ~5 | Varies by agent | To be determined | To be determined |
*Fa: Fraction affected (e.g., 0.5 represents 50% inhibition of cell growth). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1]
Experimental Protocol: Cell Viability and Synergy Assay (MTT/CellTiter-Glo)
-
Cell Seeding: Seed cancer cells (e.g., NCI-H3122, KARPAS-299) in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[2][7]
-
Drug Preparation: Prepare stock solutions of this compound and the chosen chemotherapeutic agent in a suitable solvent (e.g., DMSO).[8] Create a dilution series for each drug and for the combination at a constant ratio.
-
Treatment: Treat the cells with single agents and the combination at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period, typically 48-72 hours, at 37°C in a 5% CO2 incubator.[2][9]
-
Viability Assessment:
-
MTT Assay: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours.[2] Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm.[2][10]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and measure luminescence.[7]
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each single agent. For the combination, use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.[1]
Apoptosis Analysis
To determine if the combination treatment enhances programmed cell death, apoptosis assays are performed.
Data Presentation: Apoptosis Induction
| Treatment Group | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | Baseline | Baseline |
| Crizotinib Alone | To be determined | To be determined |
| Chemotherapy Alone | To be determined | To be determined |
| Crizotinib + Chemotherapy | To be determined | To be determined |
Experimental Protocol: Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in 6-well plates and treat with crizotinib, chemotherapy, or the combination for 24-48 hours.[11]
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate in the dark for 15-20 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are in early apoptosis, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This assay determines the effect of the co-treatment on cell cycle progression.
Data Presentation: Cell Cycle Distribution
| Treatment Group | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | Baseline | Baseline | Baseline |
| Crizotinib Alone | To be determined | To be determined | To be determined |
| Chemotherapy Alone | To be determined | To be determined | To be determined |
| Crizotinib + Chemotherapy | To be determined | To be determined | To be determined |
Experimental Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
-
Cell Treatment: Treat cells with the drug combination as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.[12]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.[12] Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Western Blot Analysis of Signaling Pathways
To investigate the molecular mechanisms underlying the observed synergistic effects, western blotting is used to assess the modulation of key signaling proteins.
Data Presentation: Protein Expression and Phosphorylation
| Target Protein | Crizotinib Alone | Chemotherapy Alone | Crizotinib + Chemotherapy |
| p-ALK (Tyr1604) | Decreased | No change | Markedly Decreased |
| Total ALK | No change | No change | No change |
| p-MET | Decreased | No change | Markedly Decreased |
| Total MET | No change | No change | No change |
| p-AKT | Decreased | Varies | Markedly Decreased |
| Total AKT | No change | No change | No change |
| p-ERK | Decreased | Varies | Markedly Decreased |
| Total ERK | No change | No change | No change |
| Cleaved Caspase-3 | Increased | Increased | Markedly Increased |
| Cleaved PARP | Increased | Increased | Markedly Increased |
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cells with the drug combination, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., p-ALK, ALK, p-MET, MET, p-AKT, AKT, p-ERK, ERK, cleaved caspase-3, cleaved PARP, and a loading control like β-actin or GAPDH) overnight at 4°C.[13][14]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Experimental Design
In vivo studies using xenograft models are essential to validate the in vitro findings and to assess the therapeutic potential of the combination treatment in a more complex biological system.
Data Presentation: In Vivo Tumor Growth Inhibition
| Treatment Group | Average Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Change in Body Weight (%) |
| Vehicle Control | To be determined | 0 | To be determined |
| Crizotinib Alone | To be determined | To be determined | To be determined |
| Chemotherapy Alone | To be determined | To be determined | To be determined |
| Crizotinib + Chemotherapy | To be determined | To be determined | To be determined |
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).[15]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
Drug Administration:
-
Crizotinib: Administer orally (p.o.) via gavage, typically at a dose of 25-50 mg/kg, once daily.[16]
-
Chemotherapy: Administer via an appropriate route (e.g., intraperitoneally, i.p., or intravenously, i.v.) according to established protocols for the specific agent.
-
-
Monitoring: Measure tumor volume with calipers and monitor the body weight of the mice regularly (e.g., twice weekly).[7]
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Visualizations
Signaling Pathway Diagram
Caption: Crizotinib and Chemotherapy Co-treatment Signaling Pathway.
Experimental Workflow Diagram
Caption: Experimental Workflow for Co-treatment Evaluation.
References
- 1. Crizotinib Synergizes with Chemotherapy in Preclinical Models of Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Crizotinib Synergizes with Chemotherapy in Preclinical Models of Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Crizotinib | Cell Signaling Technology [cellsignal.com]
- 9. Crizotinib in Combination with Everolimus Synergistically Inhibits Proliferation of Anaplastic Lymphoma Kinase‒Positive Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Co-delivery of sorafenib and crizotinib encapsulated with polymeric nanoparticles for the treatment of in vivo lung cancer animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Radiolabeling of Crizotinib Analogues for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the radiolabeling of crizotinib (B193316) and its analogues with Fluorine-18 for use in Positron Emission Tomography (PET) imaging. The following sections cover the targeted signaling pathways, experimental workflows for radiosynthesis and evaluation, as well as comprehensive data summaries and quality control procedures.
Introduction
Crizotinib is a potent small-molecule tyrosine kinase inhibitor (TKI) targeting anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET), key drivers in various cancers, notably non-small cell lung cancer (NSCLC).[1][2] PET imaging with radiolabeled crizotinib analogues offers a non-invasive method to assess target engagement, predict therapeutic response, and understand mechanisms of drug resistance. This document outlines the synthesis and evaluation of several ¹⁸F-labeled crizotinib analogues, including isotopically labeled --INVALID-LINK---crizotinib, [¹⁸F]fluoroethyl-crizotinib ([¹⁸F]FECr), and a c-MET specific analogue, [¹⁸F]FPC.[3][4][5]
Targeted Signaling Pathways
Crizotinib exerts its therapeutic effect by inhibiting the phosphorylation of ALK and c-MET, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and migration.[6][7]
Experimental Protocols
The following are detailed protocols for the radiosynthesis, quality control, and biological evaluation of ¹⁸F-labeled crizotinib analogues.
Automated Radiosynthesis of ¹⁸F-Crizotinib
This protocol describes a two-step, automated radiosynthesis of isotopically labeled --INVALID-LINK---crizotinib using a GE TRACERlab® FX FN module.[3]
Materials:
-
[¹⁸F]Fluoride
-
(R)-precursor (spirocyclic hypervalent iodine precursor)
-
Tetraethylammonium (B1195904) bicarbonate
-
Acetonitrile (B52724) (anhydrous)
-
Water (for injection)
-
Dimethylformamide (DMF, anhydrous)
-
Hydrochloric acid (3M)
-
Sep-Pak® C18 cartridge
-
0.9% NaCl solution
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride is passed through a QMA cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]F⁻ is eluted into the reactor with a solution of tetraethylammonium bicarbonate in acetonitrile and water.
-
-
Azeotropic Drying:
-
The solvent is removed by azeotropic distillation to obtain the dry Et₄N[¹⁸F]F complex.
-
-
Radiofluorination:
-
A solution of the (R)-precursor (4 mg) in anhydrous DMF is added to the reactor.
-
The reaction mixture is heated to 160°C for 10 minutes.
-
-
Deprotection:
-
After cooling, 3M HCl is added to the reactor.
-
The mixture is heated to 160°C for 10 minutes to remove the Boc protecting groups.
-
-
Purification and Formulation:
-
The crude product is purified by semi-preparative HPLC.
-
The collected fraction containing --INVALID-LINK---crizotinib is reformulated using a Sep-Pak® C18 cartridge into a solution of 0.9% NaCl and ethanol (9:1 v/v).
-
Synthesis of [¹⁸F]Fluoroethyl-Crizotinib ([¹⁸F]FECr)
This protocol describes a two-step synthesis of [¹⁸F]FECr.[4]
Materials:
-
[¹⁸F]Fluoroethyl tosylate
-
Crizotinib
-
Solvents and reagents for coupling reaction
-
HPLC system for purification
Procedure:
-
Preparation of [¹⁸F]Fluoroethyl tosylate:
-
Synthesize [¹⁸F]fluoroethyl tosylate according to established methods.
-
Purify the [¹⁸F]fluoroethyl tosylate using HPLC.
-
-
Coupling Reaction:
-
Couple the purified [¹⁸F]fluoroethyl tosylate with crizotinib.
-
Purify the final product, [¹⁸F]FECr, using flash column chromatography or semi-preparative HPLC.
-
Quality Control
High-Performance Liquid Chromatography (HPLC):
-
System: Agilent 1260 Infinity or similar.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water, often with additives like trifluoroacetic acid (TFA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector (e.g., at 254 nm) in series with a radioactivity detector.
-
Acceptance Criteria: Radiochemical purity >99%.[3]
Thin-Layer Chromatography (TLC):
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: Dichloromethane/methanol (9:1 v/v).[3]
-
Detection: Radio-TLC scanner.
In Vitro Cell Uptake Assay
Materials:
-
ALK/c-MET positive (e.g., H3122, H2228) and negative (e.g., A549) cancer cell lines.
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
[¹⁸F]-labeled crizotinib analogue.
-
Gamma counter.
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and allow them to adhere and grow to 70-80% confluency.
-
Incubation:
-
Wash the cells with PBS.
-
Add fresh medium containing the ¹⁸F-labeled crizotinib analogue (e.g., 1 µCi/mL) to each well.
-
For blocking experiments, pre-incubate a set of wells with a high concentration of non-radiolabeled crizotinib for 30 minutes before adding the radiotracer.
-
Incubate at 37°C for various time points (e.g., 15, 30, 60, 120 minutes).
-
-
Washing:
-
Remove the radioactive medium and wash the cells three times with ice-cold PBS to stop uptake.
-
-
Cell Lysis and Counting:
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Collect the lysate and measure the radioactivity using a gamma counter.
-
Determine the protein concentration of the lysate for normalization.
-
-
Data Analysis: Express the cell uptake as a percentage of the added dose per milligram of protein (%ID/mg).
In Vivo Biodistribution and PET Imaging
Materials:
-
Tumor-bearing mice (e.g., NSCLC xenografts).
-
[¹⁸F]-labeled crizotinib analogue.
-
Anesthesia (e.g., isoflurane).
-
Small animal PET/CT scanner.
-
Gamma counter.
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mice.
-
Radiotracer Injection: Inject a known amount of the ¹⁸F-labeled crizotinib analogue (e.g., 100-200 µCi) via the tail vein.
-
PET/CT Imaging:
-
Acquire dynamic or static PET scans at various time points post-injection (e.g., 30, 60, 120 minutes).
-
Perform a CT scan for anatomical reference and attenuation correction.
-
-
Biodistribution Study:
-
At the end of the imaging session, euthanize the mice.
-
Harvest organs of interest (tumor, blood, heart, lungs, liver, kidneys, muscle, bone, etc.).
-
Weigh the tissues and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Analyze PET images to determine the tracer uptake in various tissues, expressed as Standardized Uptake Value (SUV).
-
Calculate the biodistribution as the percentage of the injected dose per gram of tissue (%ID/g).
-
Experimental Workflows
Data Presentation
The following tables summarize the key quantitative data for the radiolabeling and biodistribution of various ¹⁸F-labeled crizotinib analogues.
Table 1: Radiosynthesis and Quality Control Data
| Radiotracer | Precursor | Radiochemical Yield (Decay-Corrected) | Specific Activity (GBq/µmol) | Synthesis Time (min) | Radiochemical Purity | Reference |
| --INVALID-LINK---Crizotinib | Spirocyclic Iodonium Ylide | 13 ± 3% | 112 ± 24 | 60 | >99% | [3] |
| [¹⁸F]FECr (Method 1) | Crizotinib + [¹⁸F]Fluoroethyl tosylate | 20-24% | ~37 | 115 | >99% | [4] |
| [¹⁸F]FECr (Method 2) | N-desmethyl-crizotinib derivative | 40% | Not Reported | 65 | >99% | [4] |
| [¹⁸F]FPC | Tosyl-precursor | 35 ± 5% | 74 ± 18.5 | 40 | >99% | [5] |
Table 2: In Vivo Biodistribution Data in Mice (%ID/g at 60 min post-injection)
| Organ | --INVALID-LINK---Crizotinib (NHP data) | [¹⁸F]FPC (EBC-1 Xenograft) |
| Blood | ~0.5 (SUV) | 1.05 ± 0.12 |
| Heart | ~1.0 (SUV) | 0.98 ± 0.15 |
| Lung | ~1.5 (SUV) | 1.25 ± 0.21 |
| Liver | ~10.0 (SUV) | 8.54 ± 1.23 |
| Kidneys | ~5.0 (SUV) | 3.21 ± 0.45 |
| Spleen | ~1.0 (SUV) | 0.76 ± 0.11 |
| Muscle | Not Reported | 0.45 ± 0.08 |
| Bone | Not Reported | 0.89 ± 0.14 |
| Brain | ~0.1 (SUV) | 0.12 ± 0.03 |
| Tumor | Not Applicable | 2.56 ± 0.33 |
| Reference | [3] | [5] |
Note: Data for --INVALID-LINK---Crizotinib is from a non-human primate (NHP) study and is presented as SUVmean, while [¹⁸F]FPC data is from a mouse xenograft model and presented as %ID/g. Direct comparison should be made with caution.
Conclusion
The development of ¹⁸F-labeled crizotinib analogues provides valuable tools for the non-invasive in vivo assessment of ALK and c-MET expression and target engagement. The protocols and data presented herein offer a comprehensive guide for researchers in the field of oncology and radiopharmaceutical sciences to produce and evaluate these promising PET tracers for preclinical and potential clinical applications.
References
- 1. scispace.com [scispace.com]
- 2. Radiosynthesis and Preclinical Evaluation of m-[18F]FET and [18F]FET-OMe as Novel [18F]FET Analogs for Brain Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of 18F labeled crizotinib derivative [18F]FPC as a novel PET probe for imaging c-MET-positive NSCLC tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting crizotinib hydrochloride solubility issues in PBS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with crizotinib (B193316) hydrochloride in Phosphate-Buffered Saline (PBS).
Troubleshooting Guide
Problem: Crizotinib hydrochloride is not dissolving or is precipitating in PBS.
This is a common issue due to the sparingly soluble nature of crizotinib in aqueous buffers. Follow these steps to troubleshoot the problem.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in PBS?
This compound is sparingly soluble in aqueous buffers like PBS, especially at neutral pH.[1] Its solubility decreases significantly as the pH increases from 1.6 to 8.2.[2] Direct dissolution in PBS at high concentrations is often unsuccessful.
Q2: What is the recommended method for preparing a crizotinib solution in PBS?
The most reliable method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.[1][3]
-
Prepare a Stock Solution: Dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][4]
-
Dilute into PBS: While vortexing the PBS, add the required volume of the crizotinib stock solution drop-by-drop. This rapid mixing helps prevent precipitation.[3]
Q3: What organic solvents can be used to prepare a stock solution of crizotinib?
DMSO and DMF are commonly used solvents for preparing crizotinib stock solutions.[1][4] Ethanol can also be used, but the solubility is lower compared to DMSO and DMF.[4]
Q4: What is the maximum recommended concentration of the organic solvent in the final PBS solution?
For cell-based assays, it is crucial to keep the final concentration of the organic solvent low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[4]
Q5: Can I adjust the pH of the PBS to improve crizotinib solubility?
Yes, adjusting the pH of the PBS can influence solubility. Crizotinib's solubility is higher at a lower pH.[2] However, ensure that the adjusted pH is compatible with your experimental system (e.g., cell viability, protein stability).
Q6: I'm still observing precipitation after following the recommended procedure. What else can I do?
If precipitation persists, consider the following:
-
Sonication: Use a sonicator to aid in the dissolution of the compound in the final PBS solution.
-
Warming: Gentle warming (up to 37°C) can help dissolve the compound, but be cautious as it may affect the stability of crizotinib and other components in your experiment.[4]
-
Co-solvent System: For some applications, a co-solvent system, such as a 1:1 solution of DMF:PBS, can be used.[1]
Q7: How should I store my crizotinib solutions?
-
Stock Solutions: Store concentrated stock solutions in an organic solvent at -20°C.[4]
-
Aqueous Solutions: It is not recommended to store aqueous solutions of crizotinib for more than one day.[1] Prepare fresh working solutions for each experiment.
Quantitative Data
| Solvent/Buffer | Solubility | Reference |
| DMSO | ≥100.4 mg/mL | [5] |
| Ethanol | ≥101.4 mg/mL | [5] |
| Water | ≥52.2 mg/mL | [5] |
| 1:1 DMF:PBS (pH 7.2) | Approximately 0.5 mg/mL | [1] |
| Aqueous Media (pH 1.6) | >10 mg/mL | [2] |
| Aqueous Media (pH 8.2) | <0.1 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of a Crizotinib Working Solution in PBS
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO: a. Accurately weigh out 4.50 mg of this compound powder (Molecular Weight: 450.34 g/mol ). b. Transfer the powder to a sterile microcentrifuge tube. c. Add 1 mL of anhydrous, sterile DMSO to the tube. d. Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to no more than 37°C may be applied if necessary.[4]
-
Prepare the Final Working Solution in PBS (Example for a 10 µM final concentration): a. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of sterile PBS to get a 10 µM working solution. b. To achieve the final desired concentration in your experiment, add the appropriate volume of this working solution to your cell culture wells or assay buffer. c. Important: Ensure the final DMSO concentration in your experiment does not exceed 0.5%.[4]
-
Vehicle Control: a. Prepare a vehicle control by adding the same volume of DMSO (without crizotinib) to the PBS or cell culture medium as used for the highest concentration of the drug.
Crizotinib Signaling Pathway
Crizotinib is a potent inhibitor of the ALK and c-Met receptor tyrosine kinases. The diagram below illustrates a simplified signaling pathway affected by crizotinib.
Caption: Simplified ALK/c-Met signaling pathway inhibited by Crizotinib.
References
Crizotinib Hydrochloride In Vitro Experimentation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the use of Crizotinib Hydrochloride in in vitro experiments. It includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is Crizotinib and what are its primary molecular targets?
A1: Crizotinib is a potent and selective small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Its primary targets are Anaplastic Lymphoma Kinase (ALK), c-Mesenchymal-Epithelial Transition factor (c-MET or HGFR), and ROS1.[1][2] By binding to the ATP-binding site of these kinases, Crizotinib blocks their catalytic activity, thereby inhibiting downstream signaling pathways that are crucial for cell growth, proliferation, and survival in cancer cells addicted to these oncogenes.[2][3]
Q2: What is a typical effective concentration range for Crizotinib in in vitro assays?
A2: The effective concentration of Crizotinib varies significantly depending on the cell line's genetic background (especially MET or ALK amplification/rearrangement) and the specific assay being performed. For sensitive cell lines, IC50 values can be in the low nanomolar range (8-200 nM).[4][5][6] For general cell viability or proliferation assays, a common working concentration range is 0.1 µM to 10 µM.[7][8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 25 mg/mL or higher.[8][9] It is poorly soluble in aqueous buffers.[10]
Stock Solution Preparation Protocol:
-
To prepare a 10 mM stock solution, dissolve 4.50 mg of Crizotinib powder (MW: 450.34 g/mol ) in 1 mL of anhydrous, sterile DMSO.[11]
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.[11]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[8][11]
-
Store the stock solution aliquots at -20°C, where they are stable for months.[8][11]
Q4: What are the main downstream signaling pathways inhibited by Crizotinib?
A4: By inhibiting ALK and c-MET, Crizotinib effectively blocks several key oncogenic signaling cascades. The primary pathways affected include the RAS-MAPK/ERK pathway, which regulates cell proliferation, the PI3K-AKT-mTOR pathway, crucial for cell survival and growth, and the JAK-STAT pathway, which is involved in transcription and cell survival.[12][13][14][15]
Data Summary Tables
Table 1: Reported IC50 Values of Crizotinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Status | IC50 Value (approx.) | Reference(s) |
| NCI-H929 | Multiple Myeloma | Not Specified | 0.53 µM | [16] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | Not Specified | 0.43 µM | [16] |
| JJN3 | Multiple Myeloma | Not Specified | 3.01 µM | [16] |
| MKN45 | Gastric Cancer | MET Amplified | < 200 nM | [4] |
| SNU-5 | Gastric Cancer | MET Amplified | < 200 nM | [4] |
| MDA-MB-231 | Breast Cancer | Not Specified | 5.16 µM | [7] |
| MCF-7 | Breast Cancer | Not Specified | 1.5 µM | [7] |
| SK-BR-3 | Breast Cancer | Not Specified | 3.85 µM | [7] |
| KARPAS-299 | Anaplastic Large Cell Lymphoma | NPM-ALK Fusion | 24 nM | [9] |
| GTL-16 | Gastric Carcinoma | c-MET Dependent | 9.7 nM | [9] |
Note: IC50 values are highly dependent on experimental conditions (e.g., incubation time, assay type) and should be used as a guide.
Visualized Pathways and Workflows
Troubleshooting Guide
Q: My cells are not responding to Crizotinib, even at high concentrations. What could be the issue?
A:
-
Cell Line Resistance: The cell line may not have the specific ALK, MET, or ROS1 genetic alterations that confer sensitivity to Crizotinib. Verify the genetic background of your cells.
-
Acquired Resistance: Cells can develop resistance through secondary mutations in the kinase domain or amplification of the target gene.[17][18]
-
Drug Inactivity: Ensure the Crizotinib stock solution was prepared and stored correctly. Improper storage or multiple freeze-thaw cycles can degrade the compound.[8] Re-prepare the stock solution from fresh powder if in doubt.
-
Experimental Error: Double-check cell seeding density, drug dilutions, and incubation times.
Q: I'm observing significant cell death in my negative control (DMSO vehicle) wells. Why is this happening?
A:
-
High DMSO Concentration: The final concentration of DMSO in the culture medium should ideally be below 0.5%, and typically less than 0.1%.[11] High concentrations of DMSO are toxic to most cell lines. Calculate the final DMSO percentage in your highest Crizotinib concentration well and prepare a vehicle control with the exact same percentage.
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or overly confluent cells are more sensitive to any treatment, including the vehicle.
Q: My Western blot results for phosphorylated ALK/MET are inconsistent. How can I improve this?
A:
-
Short Treatment Time: Phosphorylation events can be rapid. Typical treatments to observe changes in p-ALK or p-MET are short, often ranging from 2 to 6 hours.[8][13][19]
-
Use of Phosphatase Inhibitors: It is critical to include phosphatase inhibitors in your cell lysis buffer to preserve the phosphorylation status of your target proteins.
-
Antibody Quality: Ensure you are using a high-quality, validated antibody specific for the phosphorylated form of your target (e.g., p-ALK Tyr1604).[20]
-
Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH) and also probe for the total ALK or MET protein to confirm that the changes are in phosphorylation status and not total protein expression.[19][21]
Q: Crizotinib seems to be affecting pathways other than ALK/MET in my experiments. Is this possible?
A: Yes, this is known as an "off-target" effect. While Crizotinib is highly selective, at higher concentrations (e.g., ≥10 µM) it can inhibit other kinases or cellular processes.[22] Some studies have identified novel off-target effects, such as the inhibition of TGF-β signaling.[23] If you suspect off-target effects, it is crucial to perform experiments at the lowest effective (on-target) concentrations possible.[22]
Detailed Experimental Protocols
Protocol 1: Cell Viability/Proliferation (MTT Assay)
This protocol is a standard method for assessing the effect of Crizotinib on cell viability.[24][25][26]
Materials:
-
Cells in logarithmic growth phase
-
96-well flat-bottom cell culture plates
-
Crizotinib stock solution (10 mM in DMSO)
-
Complete cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of Crizotinib in complete culture medium from your 10 mM stock. For example, create a range of concentrations from 0.01 µM to 20 µM. Also, prepare a vehicle control with the same final DMSO concentration as your highest Crizotinib dose.
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared Crizotinib dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[24]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to generate a dose-response curve and determine the IC50 value.
Protocol 2: Western Blot for Target Inhibition (p-ALK / p-MET)
This protocol is used to confirm that Crizotinib is inhibiting the phosphorylation of its intended targets.
Materials:
-
6-well cell culture plates
-
Crizotinib stock solution (10 mM in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-MET, anti-total-MET, anti-β-actin)[20][27]
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow until they reach ~70-80% confluency. Treat the cells with various concentrations of Crizotinib (e.g., 0, 50, 100, 500 nM) for a short duration, typically 2-6 hours.[19]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Analyze the band intensities. A decrease in the p-ALK or p-MET signal relative to the total protein and the loading control indicates successful target inhibition by Crizotinib.
References
- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 3. cancernetwork.com [cancernetwork.com]
- 4. researchgate.net [researchgate.net]
- 5. Crizotinib | ALK | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crizotinib | Cell Signaling Technology [cellsignal.com]
- 9. selleckchem.com [selleckchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Crizotinib and ceritinib trigger immunogenic cell death via on-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. Crizotinib attenuates cancer metastasis by inhibiting TGFβ signaling in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to Crizotinib in NSCLC
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments on acquired resistance to crizotinib (B193316) in Non-Small Cell Lung Cancer (NSCLC).
Troubleshooting Guides
This section provides solutions to common problems encountered during in vitro and in vivo experiments.
| Problem | Possible Cause | Suggested Solution |
| No observable crizotinib resistance in cell lines after prolonged exposure. | Insufficient drug concentration or exposure time. | Gradually increase the concentration of crizotinib in the culture medium over a period of 4-6 months. Start with a concentration close to the IC50 of the parental cell line and incrementally increase it as cells adapt.[1][2] |
| Cell line heterogeneity. | Perform single-cell cloning of the parental cell line to establish a homogenous population before inducing resistance. | |
| Incorrect assay for measuring resistance. | Use multiple assays to confirm resistance, such as cell viability assays (MTS/MTT), colony formation assays, and apoptosis assays. | |
| Inconsistent results in cell viability assays (e.g., MTT, MTS). | Variation in cell seeding density. | Ensure a consistent number of cells are seeded in each well. Optimize seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Fluctuation in drug concentration. | Prepare fresh drug dilutions for each experiment from a validated stock solution. | |
| Contamination of cell culture. | Regularly check cell cultures for any signs of contamination. Use sterile techniques and periodically test for mycoplasma. | |
| Difficulty in identifying the mechanism of resistance. | Low frequency of resistance mutations. | Use highly sensitive techniques like next-generation sequencing (NGS) or digital droplet PCR (ddPCR) to detect low-frequency mutations in the ALK kinase domain.[3] |
| Activation of bypass signaling pathways. | Perform a phospho-receptor tyrosine kinase (RTK) array to screen for the activation of alternative signaling pathways such as EGFR, MET, or KIT.[4][5] Western blotting for key downstream signaling molecules (e.g., p-AKT, p-ERK) can also provide insights.[6] | |
| Multiple resistance mechanisms. | Consider the possibility of concurrent resistance mechanisms within the same cell population.[7] Single-cell sequencing may be necessary to dissect polyclonal resistance. | |
| Next-generation ALK inhibitor is ineffective against a crizotinib-resistant cell line. | Presence of a specific resistance mutation. | Sequence the ALK kinase domain to identify the specific mutation. Different next-generation inhibitors have varying efficacy against different mutations (e.g., G1202R is highly resistant to first and second-generation inhibitors).[3][8] |
| ALK-independent resistance mechanism. | Investigate the activation of bypass signaling pathways. Combination therapy targeting both ALK and the activated bypass pathway may be required.[9][10] | |
| In vivo xenograft tumors are not responding to treatment. | Poor drug bioavailability. | Verify the formulation and administration route of the drug. Check plasma drug concentrations in the animal models if possible. |
| Tumor heterogeneity. | Analyze different sections of the tumor to assess for heterogeneous resistance mechanisms. | |
| Insufficient drug dosage. | Refer to preclinical studies for recommended dosage ranges for the specific animal model and drug.[11][12][13][14] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to crizotinib in ALK-positive NSCLC?
Acquired resistance to crizotinib can be broadly categorized into two main types:
-
ALK-dependent mechanisms: These involve genetic alterations in the ALK gene itself.
-
Secondary mutations in the ALK kinase domain are a common cause, occurring in about 20-30% of resistant cases.[15] These mutations can interfere with crizotinib binding. Common mutations include L1196M (the "gatekeeper" mutation), G1269A, C1156Y, F1174L, and G1202R.[16][17][18][19][20]
-
ALK gene amplification , leading to overexpression of the ALK fusion protein, is another mechanism.[1][2][7]
-
-
ALK-independent mechanisms: These involve the activation of alternative signaling pathways that "bypass" the need for ALK signaling to drive tumor growth.
Q2: How can I choose the most appropriate next-generation ALK inhibitor for my crizotinib-resistant model?
The choice of a next-generation ALK inhibitor depends on the specific mechanism of resistance. Therefore, it is crucial to first identify the resistance mechanism in your model.
-
For secondary ALK mutations: Different inhibitors have varying activities against specific mutations. For example:
-
Ceritinib (B560025) is effective against L1196M and G1269A mutations.[8][16][22]
-
Alectinib is also effective against L1196M and G1269A, and additionally shows activity against C1156Y and F1174L.[15][16]
-
Brigatinib is potent against the L1196M mutation.[23]
-
Lorlatinib is a third-generation inhibitor designed to overcome a broad spectrum of resistance mutations, including the highly resistant G1202R mutation.[3][24]
-
-
For ALK amplification: Next-generation ALK inhibitors, which are generally more potent than crizotinib, are often effective.[23][25]
-
For bypass pathway activation: A single next-generation ALK inhibitor may not be sufficient. A combination therapy approach is often necessary. For example, if EGFR signaling is activated, combining an ALK inhibitor with an EGFR inhibitor (e.g., gefitinib, erlotinib) may be required to overcome resistance.[9]
Q3: What are the key differences in potency between crizotinib and second-generation ALK inhibitors against common resistance mutations?
The following table summarizes the half-maximal inhibitory concentration (IC50) values, indicating the potency of different ALK inhibitors against wild-type ALK and common crizotinib-resistant mutations. Lower IC50 values indicate higher potency.
| ALK Status | Crizotinib IC50 (nM) | Ceritinib IC50 (nM) | Alectinib IC50 (nM) |
| Wild-Type EML4-ALK | ~150 | ~25 | ~25 |
| L1196M | High Resistance | Effective | Effective |
| G1269A | High Resistance | Effective | Effective |
| C1156Y | Resistance | Less Effective | Effective |
| F1174L | Resistance | Less Effective | Effective |
| G1202R | High Resistance | Ineffective | Ineffective |
Data compiled from multiple sources.[8][16][22]
Q4: What experimental model can I use to study acquired resistance to crizotinib?
A common and effective model is the generation of resistant cancer cell lines. This is typically achieved by culturing a crizotinib-sensitive, ALK-positive NSCLC cell line (e.g., H3122) in the continuous presence of gradually increasing concentrations of crizotinib over several months.[1][2] This process mimics the clinical scenario of acquired resistance. Once resistant clones are established, they can be characterized to identify the mechanisms of resistance and used to test the efficacy of novel therapeutic strategies.[1][4]
Experimental Protocols
1. Generation of Crizotinib-Resistant Cell Lines
This protocol describes the methodology for developing crizotinib-resistant NSCLC cell lines in vitro.
-
Cell Line: Start with a crizotinib-sensitive, ALK-positive NSCLC cell line (e.g., H3122).
-
Initial Culture: Culture the cells in standard growth medium supplemented with a starting concentration of crizotinib equal to the IC50 of the parental cells.
-
Dose Escalation: Once the cells resume normal proliferation, gradually increase the crizotinib concentration in a stepwise manner. Allow the cells to adapt and recover at each concentration before proceeding to the next. This process can take 4-6 months.[1]
-
Maintenance: Once a resistant population is established at a desired final concentration (e.g., 1 µM), maintain the cells in a medium containing that concentration of crizotinib to ensure the stability of the resistant phenotype.
-
Validation: Confirm the resistance by comparing the IC50 of the resistant cell line to the parental cell line using a cell viability assay.
2. Cell Viability (MTS) Assay
This protocol is used to assess the cytotoxic effects of ALK inhibitors.
-
Cell Seeding: Seed NSCLC cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of the ALK inhibitor (e.g., crizotinib, ceritinib) for 72 hours. Include a vehicle control (DMSO).[11]
-
MTS Reagent: After the incubation period, add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.[11]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
3. Western Blotting for ALK Signaling
This protocol is used to assess the inhibition of ALK phosphorylation.
-
Cell Treatment: Plate cells and treat with various concentrations of the ALK inhibitor for 2-6 hours.[11]
-
Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies against phospho-ALK and total ALK overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
4. In Vivo Xenograft Model
This protocol evaluates the in vivo antitumor activity of ALK inhibitors.
-
Cell Implantation: Subcutaneously inject ALK-positive NSCLC cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice.[11]
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[11]
-
Drug Administration: Administer the ALK inhibitor or vehicle control daily via oral gavage.
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
Caption: Simplified ALK signaling pathway in NSCLC.
Caption: Major mechanisms of acquired resistance to crizotinib.
Caption: Workflow for studying and overcoming crizotinib resistance.
References
- 1. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK [dspace.mit.edu]
- 3. Mechanisms of resistance after crizotinib or second-generation ALK therapy in advanced non-small cell lung cancer - Remon - Precision Cancer Medicine [pcm.amegroups.org]
- 4. ASCO – American Society of Clinical Oncology [asco.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Crizotinib resistance: implications for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. drugs.com [drugs.com]
- 13. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. xalkori.pfizerpro.com [xalkori.pfizerpro.com]
- 15. hematologyandoncology.net [hematologyandoncology.net]
- 16. tandfonline.com [tandfonline.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. ClinPGx [clinpgx.org]
- 19. Computational Investigation and Experimental Validation of Crizotinib Resistance Conferred by C1156Y Mutant Anaplastic Lymphoma Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Mechanisms of Resistance to Crizotinib in Patients with ALK Gene Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Overcoming crizotinib resistance in ALK-rearranged NSCLC with the second-generation ALK-inhibitor ceritinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. oatext.com [oatext.com]
- 24. Overcoming TKI resistance in fusion-driven NSCLC: new generation inhibitors and rationale for combination strategies - Russo - Translational Lung Cancer Research [tlcr.amegroups.org]
- 25. memoinoncology.com [memoinoncology.com]
strategies to minimize crizotinib hydrochloride off-target kinase inhibition
Welcome to the technical support center for researchers, scientists, and drug development professionals working with crizotinib (B193316) hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design experiments and interpret data with a focus on minimizing off-target kinase inhibition.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and major off-target kinases of crizotinib?
Crizotinib is a potent, ATP-competitive small-molecule inhibitor of the ALK, ROS1, and MET receptor tyrosine kinases.[1][2] While initially developed as a MET inhibitor, its efficacy in ALK-rearranged non-small cell lung cancer (NSCLC) has been a significant clinical breakthrough.[1][3] However, like many kinase inhibitors, crizotinib exhibits a degree of promiscuity, binding to and inhibiting several other kinases, which can lead to off-target effects. Notable off-target kinases include RON, Axl, Tie2, TrkA, and TrkB.[4] The degree of inhibition varies, and understanding this selectivity profile is crucial for experimental design and data interpretation.
Q2: How can I experimentally determine the selectivity profile of crizotinib or its analogs in my lab?
Determining the kinase selectivity profile is a critical step in characterizing any kinase inhibitor. A common and robust method is to perform an in vitro kinase assay against a broad panel of purified kinases. Technologies like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescence-based assays (e.g., ADP-Glo™) are suitable for this purpose in a high-throughput format. The general workflow involves:
-
Primary Screening: Test the compound at a single high concentration (e.g., 1-10 µM) against a large kinase panel to identify potential off-target hits.
-
IC50 Determination: For any kinases inhibited above a certain threshold (e.g., >50% inhibition) in the primary screen, perform a dose-response experiment to determine the precise IC50 value.
-
Data Analysis: Compare the IC50 values for on-target kinases (ALK, MET, ROS1) with those of the off-target kinases to quantify the selectivity.
Q3: What are the key structural features of crizotinib that I should consider when designing more selective analogs?
Structure-based drug design is a powerful strategy to improve the selectivity of kinase inhibitors like crizotinib.[5] The co-crystal structure of crizotinib bound to its target kinases reveals key interactions. For instance, the 2-aminopyridine (B139424) core makes crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[6] Modifications to the solvent-exposed regions of the molecule are often explored to enhance selectivity. By introducing or modifying functional groups, it's possible to exploit subtle differences in the ATP-binding sites of on-target versus off-target kinases. For example, altering the piperidine (B6355638) ring or the halogenated phenyl group could disrupt binding to off-target kinases while maintaining or improving affinity for ALK, MET, and ROS1.[6]
Q4: Can computational methods help predict and minimize off-target effects?
Yes, computational approaches are invaluable for predicting potential off-target interactions and guiding the design of more selective inhibitors.[7][8][9]
-
Molecular Docking: This method can be used to predict the binding pose and estimate the binding affinity of crizotinib analogs against a variety of kinase crystal structures. By comparing the predicted binding scores for on-target versus off-target kinases, you can prioritize the synthesis of compounds with a better-predicted selectivity profile.
-
Pharmacophore Modeling: This approach identifies the key chemical features required for binding to the on-target kinases. This pharmacophore can then be used to screen virtual compound libraries to find molecules that fit the on-target model but not the off-target models.
-
Binding Free Energy Calculations: More rigorous methods, such as free energy perturbation (FEP) or molecular mechanics generalized Born surface area (MM/GBSA), can provide more accurate predictions of changes in binding affinity resulting from structural modifications to the inhibitor.[10]
Troubleshooting Guide
Issue 1: High variability in IC50 values between experimental runs.
-
Potential Cause: Inconsistent ATP concentration. The IC50 values of ATP-competitive inhibitors like crizotinib are highly sensitive to the ATP concentration in the assay.
-
Troubleshooting Step: Ensure the ATP concentration is kept constant across all experiments. It is recommended to use an ATP concentration at or near the Michaelis constant (Km) for each specific kinase to ensure data comparability.
Issue 2: My novel crizotinib analog shows potent on-target activity but also inhibits several unrelated kinases.
-
Potential Cause: The analog may be interacting with highly conserved features of the kinase ATP-binding pocket.
-
Troubleshooting Step:
-
Structural Analysis: If crystal structures are available, compare the binding pocket of your on-target kinase with the off-target kinases. Identify unique residues or conformations in the on-target kinase that can be exploited for selective binding.
-
Rational Design: Modify your analog to introduce steric hindrance that would prevent binding to the narrower pockets of off-target kinases or to form specific interactions (e.g., hydrogen bonds) with unique residues in the on-target kinase.
-
Selectivity Screening: Re-screen the modified analogs against a focused panel of the problematic off-target kinases to confirm improved selectivity.
-
Issue 3: Difficulty in obtaining reproducible results in cell-based assays.
-
Potential Cause: Cell line integrity and experimental conditions.
-
Troubleshooting Step:
-
Cell Line Authentication: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling to ensure you are working with the correct cells.
-
Passage Number: Use cells within a consistent and low passage number range, as kinase expression and signaling can change over time in culture.
-
Assay Window: Optimize cell seeding density and assay duration to ensure you are measuring inhibition within the linear range of the cell proliferation or signaling readout.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity (IC50) of crizotinib against its primary targets and a selection of known off-target kinases. This data is compiled from various sources and should be used as a reference. Experimental conditions can influence absolute values.
| Kinase Target | Classification | IC50 (nM) | Reference |
| ALK | On-Target | 24 | [4] |
| c-MET | On-Target | 11 | [4] |
| ROS1 | On-Target | <25 | [4] |
| RON | Off-Target | ~220-660 | [4] |
| Axl | Off-Target | ~220-660 | [4] |
| Tie2 | Off-Target | ~440-880 | [4] |
| TrkA | Off-Target | ~440-880 | [4] |
| TrkB | Off-Target | ~440-880 | [4] |
| VEGFR2 | Off-Target | >1000 | [4] |
| PDGFRβ | Off-Target | >1000 | [4] |
Key Experimental Protocols
Protocol: In Vitro Kinase Selectivity Profiling using TR-FRET
This protocol provides a general framework for determining the IC50 of an inhibitor against a panel of kinases using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay format.
1. Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Test Compound (e.g., Crizotinib analog): Prepare a 10 mM stock in 100% DMSO. Create a serial dilution series (e.g., 11-point, 1:3 dilution) in DMSO. Then, create an intermediate dilution of this series in kinase buffer.
-
ATP Solution: Prepare a working solution of ATP in kinase buffer. The final concentration in the assay should ideally be at the Km(app) for the specific kinase being tested.
-
Substrate/Antibody Solution: Prepare a solution containing the appropriate fluorescently-labeled peptide substrate and a terbium-labeled phospho-specific antibody in TR-FRET dilution buffer.
-
Kinase Solution: Dilute the specific kinase to its optimal working concentration (previously determined via enzyme titration) in kinase buffer.
2. Assay Procedure (384-well plate format):
-
Compound Dispensing: Add 2.5 µL of the intermediate compound dilutions to the appropriate wells of a low-volume 384-well assay plate. For control wells, add 2.5 µL of kinase buffer with the corresponding DMSO concentration (e.g., positive control, 100% activity) or a known broad-spectrum inhibitor (e.g., staurosporine, negative control, 0% activity).
-
Kinase Addition: Add 2.5 µL of the diluted kinase solution to all wells except the negative control wells (to which kinase buffer is added).
-
Reaction Initiation: Add 5 µL of the ATP solution to all wells to start the kinase reaction. Mix gently on a plate shaker.
-
Incubation: Cover the plate to protect it from light and incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: Add 10 µL of the substrate/antibody solution to each well to stop the reaction.
-
Final Incubation: Cover the plate and incubate at room temperature for 60-120 minutes to allow the detection signal to stabilize.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the acceptor (e.g., 520 nm) and donor (e.g., 495 nm) wavelengths.
3. Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Normalize the data using the positive (100% activity) and negative (0% activity) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Crizotinib's on-target and off-target signaling pathways.
Caption: Experimental workflow for assessing kinase inhibitor selectivity.
Caption: Logic of using structural biology to improve inhibitor selectivity.
References
- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Computational analysis of kinase inhibitor selectivity using structural knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Improving Crizotinib Hydrochloride Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming challenges related to the oral bioavailability of crizotinib (B193316) hydrochloride in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of crizotinib and what factors limit it?
A: The mean absolute oral bioavailability of crizotinib is approximately 43% in humans.[1] Several key factors contribute to its incomplete absorption and variability in animal models:
-
Poor Aqueous Solubility: Crizotinib's solubility is pH-dependent, decreasing significantly as pH increases from acidic to neutral conditions, which can limit its dissolution in the gastrointestinal (GI) tract.[2][3]
-
First-Pass Metabolism: Crizotinib is extensively metabolized in the liver, primarily by cytochrome P450 3A (CYP3A) enzymes.[4][5] This hepatic first-pass effect can substantially reduce the amount of active drug reaching systemic circulation.
-
P-glycoprotein (P-gp) Efflux: Crizotinib is a substrate for the P-gp efflux transporter (also known as ABCB1).[6] This transporter is present in the intestinal epithelium and can actively pump the drug back into the GI lumen, limiting its net absorption.[2]
Q2: How can I address the poor solubility of crizotinib for my in vivo experiments?
A: Nanoformulation is a leading strategy to overcome solubility limitations. By encapsulating crizotinib in nanocarriers, you can enhance its dissolution rate and surface area. Common approaches include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic drugs like crizotinib, protecting them from the harsh GI environment and improving absorption.[7][8]
-
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that provide a sustained release of the drug.[9]
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation with aqueous media (e.g., GI fluids). This can significantly improve the solubility and absorption of poorly water-soluble drugs.[10][11]
Q3: My plasma concentrations of crizotinib are lower than expected. Could metabolism be the issue?
A: Yes, extensive metabolism by CYP3A enzymes is a primary clearance pathway for crizotinib.[5] If you observe low systemic exposure, it could be due to a high first-pass effect in your animal model. Consider the following:
-
Co-administration with CYP3A Inhibitors: In preclinical studies, co-administering a known CYP3A inhibitor can help elucidate the metabolic contribution to crizotinib's bioavailability. For instance, co-administration with ketoconazole, a strong CYP3A inhibitor, has been shown to significantly increase crizotinib exposure.[6][12] Tropifexor (B611488), another compound, was found to increase the AUC of crizotinib in rats by 35.7% through a mixed-type inhibition of liver microsomal activity.[4]
Q4: How can I determine if P-glycoprotein efflux is limiting crizotinib absorption in my model?
A: P-gp-mediated efflux can be a significant barrier. A mouse model study demonstrated that co-administration with elacridar, a P-gp inhibitor, substantially increased the oral availability of crizotinib.[2] To investigate this in your experiments, you can co-administer a specific P-gp inhibitor and compare the pharmacokinetic profile to that of crizotinib administered alone. An increase in plasma concentration (Cmax) and overall exposure (AUC) would suggest that P-gp efflux is a limiting factor.[2][13]
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Recommended Troubleshooting Steps |
| High variability in plasma concentrations between animals. | 1. Inconsistent formulation or dosing technique.2. Food effects (presence or absence of food in the stomach can alter GI pH and motility).3. Inter-animal differences in CYP or P-gp expression/activity. | 1. Ensure the formulation is homogenous and the oral gavage technique is consistent.2. Standardize fasting and feeding times relative to drug administration.3. Increase the number of animals per group to improve statistical power. |
| Lower than expected systemic exposure (low AUC and Cmax). | 1. Poor drug dissolution from the formulation.2. Significant first-pass metabolism.3. High P-gp efflux activity in the gut. | 1. Prepare a nanoformulation (e.g., SNEDDS, SLNs) to improve solubility and dissolution rate.[7][10]2. Conduct a pilot study co-administering a CYP3A inhibitor to assess the impact of metabolism.[4]3. Conduct a pilot study co-administering a P-gp inhibitor to evaluate the role of efflux.[2] |
| Poor in vitro-in vivo correlation (IVIVC). | 1. In vitro dissolution models do not accurately reflect the complex GI environment (e.g., pH, enzymes, bile salts).2. Underestimation of first-pass metabolism or transporter-mediated efflux from in vitro cell-based assays (e.g., Caco-2). | 1. Use more biorelevant dissolution media that simulate fasted or fed intestinal states.2. Ensure that in vivo studies are adequately powered to overcome biological variability. Perform mechanistic studies with inhibitors to understand the key absorption barriers in vivo. |
Data on Bioavailability Enhancement Strategies
The following table summarizes quantitative data from a preclinical study investigating the effect of a CYP3A inhibitor (tropifexor) on the pharmacokinetics of crizotinib in Sprague-Dawley rats.
Table 1: Pharmacokinetic Parameters of Crizotinib (25 mg/kg, oral) in Rats With and Without Co-administration of Tropifexor.
| Parameter | Crizotinib Alone (Control) | Crizotinib + Tropifexor | % Change |
| Cmax (ng/mL) | 236.97 ± 45.30 | 325.72 ± 37.03 | ↑ 37.5% |
| AUC₀₋t (ng·h/mL) | 2800.08 ± 360.29 | 3799.30 ± 329.83 | ↑ 35.7% |
| AUC₀₋∞ (ng·h/mL) | 2917.84 ± 359.78 | 3993.41 ± 327.91 | ↑ 36.9% |
| CLz/F (L/h/kg) | 8.65 ± 0.98 | 6.47 ± 0.53 | ↓ 25.2% |
| Data sourced from a study in Sprague-Dawley rats.[4] |
Experimental Protocols
Protocol 1: Preparation of Crizotinib-Loaded Polymeric Nanoparticles
This protocol is a general guideline based on the nanoprecipitation method.[14]
-
Organic Phase Preparation: a. Accurately weigh and dissolve crizotinib hydrochloride and a biodegradable polymer (e.g., PLGA, PCL) in a suitable water-miscible organic solvent (e.g., acetone, ethanol). b. If lipids are used, they should be melted and dissolved in the organic solvent first, followed by the addition of the drug.[14]
-
Aqueous Phase Preparation: a. Prepare an aqueous solution containing a surfactant/stabilizer (e.g., Poloxamer 188, Tween 80).
-
Nanoprecipitation: a. Vigorously stir the aqueous phase using a magnetic stirrer. b. Slowly inject the organic phase into the aqueous phase dropwise. Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Solvent Removal: a. Continue stirring the resulting nanoparticle suspension at room temperature for several hours (e.g., 3-4 hours) to allow for the complete evaporation of the organic solvent.
-
Purification and Collection: a. Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 min). b. Discard the supernatant and wash the nanoparticle pellet with deionized water to remove excess surfactant and unencapsulated drug. c. Lyophilize the washed nanoparticles to obtain a dry powder for storage and reconstitution.
Protocol 2: Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical oral pharmacokinetic study in rats or mice.[4][15]
-
Animal Acclimatization: a. House animals (e.g., male Sprague-Dawley rats, 200-250g) in a controlled environment for at least one week before the experiment.
-
Dosing: a. Fast animals overnight (approx. 12 hours) with free access to water. b. Prepare the crizotinib formulation (e.g., suspension in 0.5% carboxymethylcellulose or reconstituted nanoparticles) at the desired concentration. c. Administer a single dose of the formulation via oral gavage at a specified volume (e.g., 10 mL/kg for rats).
-
Blood Sampling: a. Collect blood samples (approx. 200-300 µL) from the tail vein or retro-orbital sinus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose). b. Collect samples into tubes containing an anticoagulant (e.g., heparin or EDTA).
-
Plasma Preparation: a. Centrifuge the blood samples (e.g., 4,000 rpm for 10 min at 4°C) to separate the plasma. b. Transfer the plasma supernatant to clean microcentrifuge tubes and store at -80°C until analysis.
-
Bioanalysis: a. Quantify crizotinib concentrations in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: a. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t₁/₂).
Visualizations
Caption: Strategies to overcome key barriers limiting crizotinib bioavailability.
Caption: Simplified signaling pathway inhibited by crizotinib.
Caption: Experimental workflow for an in vivo pharmacokinetic study.
References
- 1. Evaluation of crizotinib absolute bioavailability, the bioequivalence of three oral formulations, and the effect of food on crizotinib pharmacokinetics in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic-Based Drug–Drug Interactions with Anaplastic Lymphoma Kinase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Proton Pump Inhibitor Esomeprazole on Crizotinib Pharmacokinetics in Healthy Participants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction between crizotinib and tropifexor through in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of crizotinib in NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Solid Lipid Nanoparticles for Efficient Oral Delivery of Tyrosine Kinase Inhibitors: A Nano Targeted Cancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chapter 6 - Solid lipid nanoparticle formulations pharmacokinetic and biopharmaceutical aspects in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Co-delivery of sorafenib and crizotinib encapsulated with polymeric nanoparticles for the treatment of in vivo lung cancer animal model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Evaluation of Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) for Poorly Water-Soluble Talinolol: Preparation, in vitro and in vivo Assessment [frontiersin.org]
- 12. peerj.com [peerj.com]
- 13. P‐Glycoprotein Mediated Drug Interactions in Animals and Humans with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Innovative inhalable dry powder: nanoparticles loaded with Crizotinib for targeted lung cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crizotinib Hydrochloride in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with the use of crizotinib (B193316) hydrochloride in long-term cell culture experiments. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the compound's stability and its impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing and storing crizotinib hydrochloride stock solutions?
A1: this compound is sparingly soluble in aqueous solutions but has better solubility in organic solvents.[1] The recommended solvent for preparing stock solutions is dimethyl sulfoxide (B87167) (DMSO).[2] To ensure stability and minimize degradation, stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C for long-term use.[2]
Q2: What is the stability of crizotinib in aqueous solutions and cell culture media?
A2: Crizotinib's aqueous solubility is pH-dependent, decreasing as the pH increases.[3] It is not recommended to store aqueous solutions of crizotinib for more than one day.[1] In cell culture media, crizotinib can degrade over time, particularly under conditions of oxidative stress.[4][5] The rate of degradation can be influenced by the specific components of the medium, the presence of serum, and incubation conditions.
Q3: How often should the cell culture medium containing crizotinib be replaced in long-term experiments?
A3: Due to the potential for degradation, it is advisable to replace the crizotinib-containing medium every 48 to 72 hours in long-term cell culture experiments. This practice helps to maintain a more consistent concentration of the active compound, ensuring reliable and reproducible results. For experiments lasting several weeks or months, periodic verification of the crizotinib concentration in the medium is recommended.
Q4: Can crizotinib degrade under normal cell culture incubation conditions (37°C, 5% CO2)?
A4: While crizotinib is relatively stable under thermal stress, prolonged incubation at 37°C in a complex aqueous environment like cell culture medium can lead to gradual degradation.[4] The presence of various components in the medium and metabolic activity of the cells can contribute to this instability.
Q5: My cells are developing resistance to crizotinib over time. What are the potential mechanisms?
A5: Acquired resistance to crizotinib is a common observation in long-term cell culture.[6] The primary mechanisms include secondary mutations in the ALK kinase domain, such as the L1196M gatekeeper mutation, and amplification of the EML4-ALK fusion gene.[6][7] Activation of bypass signaling pathways, such as the EGFR or KRAS pathways, can also contribute to resistance.[7]
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term cell culture experiments with this compound.
| Problem | Possible Causes | Recommended Actions |
| Inconsistent or diminishing inhibitory effect of crizotinib over time. | 1. Crizotinib degradation: The compound may be degrading in the cell culture medium during prolonged incubation. 2. Development of resistance: Cells may be acquiring resistance mechanisms. | 1. Assess crizotinib stability: Use the provided experimental protocol to determine the stability of crizotinib in your specific cell culture medium. 2. Increase frequency of media changes: Replace the crizotinib-containing medium every 48 hours. 3. Verify crizotinib concentration: If possible, use HPLC or LC-MS/MS to measure the crizotinib concentration in your culture medium at different time points. 4. Test for resistance: Analyze resistant cells for ALK mutations or gene amplification. |
| High variability in results between replicate experiments. | 1. Inconsistent crizotinib concentration: This could be due to precipitation of the compound upon dilution in aqueous media or degradation of the stock solution. 2. Variations in cell health or density: Differences in cell passage number or seeding density can affect the cellular response. | 1. Proper stock solution handling: Ensure the DMSO stock solution is fully dissolved and perform serial dilutions in pre-warmed media to minimize precipitation. Use fresh aliquots for each experiment. 2. Standardize cell culture practices: Use cells within a consistent passage number range and ensure accurate and uniform cell seeding. |
| Unexpected cell toxicity or off-target effects. | 1. Crizotinib degradation products: Degradation products of crizotinib may have their own biological activities. 2. High final DMSO concentration: The concentration of the vehicle (DMSO) may be toxic to the cells. | 1. Minimize degradation: Follow best practices for handling and storing crizotinib. 2. Vehicle control: Always include a vehicle control (media with the same final concentration of DMSO) in your experiments. Ensure the final DMSO concentration does not exceed 0.5%.[2] |
Experimental Protocols
Protocol 1: Assessment of Crizotinib Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of crizotinib in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Cell culture medium of interest (e.g., RPMI-1640 with 10% FBS)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (optional, for LC-MS)
-
Methanol (B129727) (for sample preparation)
Methodology:
-
Prepare Crizotinib-Spiked Medium: Prepare a working solution of crizotinib in your cell culture medium at the desired final concentration (e.g., 1 µM).
-
Incubation: Aliquot the crizotinib-spiked medium into sterile microcentrifuge tubes for each time point (e.g., 0, 24, 48, 72 hours). Incubate the tubes at 37°C in a 5% CO2 incubator.
-
Sample Collection: At each time point, remove one tube and immediately process or store it at -80°C until analysis. The 0-hour time point serves as the baseline concentration.
-
Sample Preparation: For analysis, precipitate proteins from the medium samples by adding 3 volumes of ice-cold methanol. Vortex and centrifuge at high speed to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
HPLC/LC-MS Analysis: Analyze the supernatant to quantify the concentration of crizotinib. An isocratic mobile phase of water and acetonitrile (e.g., 70:30 v/v) can be used for HPLC separation on a C18 column, with UV detection at approximately 267 nm.[8] For LC-MS/MS, a gradient elution with methanol and 0.3% formic acid in water can be used.
-
Data Analysis: Calculate the percentage of crizotinib remaining at each time point relative to the 0-hour sample.
Data Presentation:
| Time (hours) | Crizotinib Concentration (µM) | % Remaining |
| 0 | User-determined value | 100% |
| 24 | User-determined value | Calculated value |
| 48 | User-determined value | Calculated value |
| 72 | User-determined value | Calculated value |
Protocol 2: Generation of Crizotinib-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to crizotinib through continuous exposure to escalating concentrations of the drug.[2]
Materials:
-
Parental cancer cell line sensitive to crizotinib
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Cell culture flasks and plates
Methodology:
-
Initial Treatment: Start by treating the parental cell line with crizotinib at a concentration close to its IC50 value.
-
Dose Escalation: Culture the cells in the presence of crizotinib, changing the medium with fresh drug every 3-4 days. When the cells resume a steady growth rate, passage them and increase the crizotinib concentration by approximately 1.5 to 2-fold.
-
Maintenance of Resistant Clones: Repeat the dose escalation process until the cells are able to proliferate in a significantly higher concentration of crizotinib (e.g., 1 µM or higher). This process can take several months.[6]
-
Characterization: Once a resistant population is established, it can be further characterized by determining its IC50 for crizotinib and analyzing the molecular mechanisms of resistance (e.g., sequencing the ALK kinase domain, checking for ALK gene amplification).
Visualizations
Caption: Crizotinib inhibits the ALK signaling pathway.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. benchchem.com [benchchem.com]
- 3. verification.fda.gov.ph [verification.fda.gov.ph]
- 4. First-dose and steady-state pharmacokinetics of orally administered crizotinib in children with solid tumors: a report on ADVL0912 from the Children’s Oncology Group Phase 1/Pilot Consortium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantification and pharmacokinetics of crizotinib in rats by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crizotinib | C21H22Cl2FN5O | CID 11626560 - PubChem [pubchem.ncbi.nlm.nih.gov]
interpreting unexpected results in crizotinib hydrochloride experiments
Welcome to the technical support center for crizotinib (B193316) hydrochloride experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during in vitro and in vivo studies involving crizotinib.
Frequently Asked Questions (FAQs)
Q1: My ALK-positive cancer cell line is showing reduced sensitivity or resistance to crizotinib. What are the possible causes?
A1: Reduced sensitivity or resistance to crizotinib in ALK-positive cancer cell lines can arise from several mechanisms. These are broadly categorized as on-target and off-target resistance.
-
On-target resistance involves alterations to the ALK gene or protein itself. This can include:
-
Secondary mutations in the ALK kinase domain that interfere with crizotinib binding. Common mutations include L1196M (the gatekeeper mutation) and G1269A.
-
ALK gene amplification , leading to overexpression of the ALK fusion protein, which can overcome the inhibitory effects of crizotinib.
-
-
Off-target resistance occurs when cancer cells activate alternative signaling pathways to bypass their dependency on ALK signaling. This can involve the activation of other receptor tyrosine kinases (RTKs) such as:
-
Epidermal Growth Factor Receptor (EGFR)
-
KIT
-
MET
-
Insulin-like Growth Factor 1 Receptor (IGF-1R)
-
Q2: I am observing a biphasic or non-sigmoidal dose-response curve in my cell viability assay with crizotinib. How should I interpret this?
A2: A biphasic dose-response curve, where the inhibitory effect of crizotinib plateaus or even decreases at higher concentrations, can be indicative of several factors:
-
Off-target effects: At higher concentrations, crizotinib may inhibit other kinases or cellular processes that can counteract its primary cytotoxic effect or induce alternative survival pathways.
-
Compound solubility: Crizotinib hydrochloride has limited solubility in aqueous solutions. At higher concentrations, the compound may precipitate, leading to an inaccurate assessment of its effective concentration.
-
Cellular heterogeneity: The cell population may contain a mix of sensitive and resistant clones. The initial drop in viability reflects the killing of sensitive cells, while the plateau represents the resistant population.
It is crucial to carefully examine the solubility of crizotinib in your experimental media and consider the potential for off-target effects when interpreting such curves.
Q3: My Western blot results for phospho-ALK levels are inconsistent after crizotinib treatment. What could be the issue?
A3: Inconsistent phospho-ALK levels in Western blots can be due to several experimental variables:
-
Timing of treatment and lysis: The inhibition of ALK phosphorylation by crizotinib is rapid. Ensure that the time between treatment and cell lysis is consistent across all experiments.
-
Lysate preparation: Inadequate inhibition of phosphatases during cell lysis can lead to dephosphorylation of ALK. Always use fresh lysis buffer containing phosphatase inhibitors.
-
Antibody quality: The specificity and sensitivity of your primary antibody against phospho-ALK are critical. Validate your antibody and ensure it recognizes the specific phosphorylation site of interest.
-
Loading controls: Use a reliable loading control to ensure equal protein loading across all lanes.
Refer to the detailed Western Blot protocol and troubleshooting guide below for more information.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, CellTiter-Glo®)
Issue: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a single-cell suspension before plating. Mix the cell suspension between plating each row/column. |
| Edge effects | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Inaccurate pipetting | Use calibrated pipettes and ensure proper technique. |
| Compound precipitation | Visually inspect the wells for any signs of precipitation, especially at higher concentrations. |
Issue: Unexpectedly high or low IC50 values.
| Possible Cause | Troubleshooting Step |
| Incorrect cell line | Verify the identity of your cell line (e.g., by STR profiling). |
| Cell line passage number | High passage numbers can lead to genetic drift and altered drug sensitivity. Use cells within a consistent and low passage range. |
| Contamination | Check for microbial contamination (e.g., mycoplasma), which can affect cell metabolism and drug response. |
| Assay interference | Some compounds can interfere with the assay chemistry. Run a control with crizotinib in cell-free media to check for direct effects on the assay reagents. |
Western Blotting
Issue: Weak or no signal for target protein (e.g., phospho-ALK).
| Possible Cause | Troubleshooting Step |
| Low protein expression | Increase the amount of protein loaded onto the gel. Use a positive control cell line known to express the target protein. |
| Inefficient protein transfer | Check |
Technical Support Center: Managing Adverse Effects of Crizotinib Hydrochloride in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering adverse effects of crizotinib (B193316) hydrochloride in preclinical studies.
Troubleshooting Guides
Hepatotoxicity
Question: We are observing elevated liver enzymes (ALT/AST) in our rodent models treated with crizotinib. How should we proceed?
Answer:
Elevated alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are common indicators of hepatotoxicity with crizotinib.[1][2][3][4][5] Here is a troubleshooting guide:
-
Confirm the Finding: Repeat the liver function tests on a fresh serum sample to rule out experimental error.
-
Dose-Response Assessment: If not already done, establish a dose-response relationship. Crizotinib-induced hepatotoxicity can be dose-dependent.[4] Consider testing lower doses to identify a potential therapeutic window with an acceptable safety margin.
-
Monitor Additional Biomarkers:
-
Alkaline Phosphatase (ALP) and Total Bilirubin: To assess for cholestatic injury.[6]
-
Glutamate Dehydrogenase (GLDH): A more specific marker for liver necrosis in some species.
-
-
Histopathological Analysis:
-
Protocol: Euthanize a subset of animals from each dose group. Collect liver tissue and fix in 10% neutral buffered formalin. Process for paraffin (B1166041) embedding, section at 5 µm, and stain with Hematoxylin and Eosin (H&E).
-
What to look for: Necrosis (particularly centrilobular), inflammation, sinusoidal cell hypertrophy, and steatosis.[7]
-
-
Mechanism-Based Investigation (Optional):
-
Oxidative Stress: Measure markers of oxidative stress such as reactive oxygen species (ROS), malondialdehyde (MDA), and glutathione (B108866) (GSH/GSSG) levels in liver tissue.[4]
-
Apoptosis: Perform TUNEL staining or caspase-3 immunohistochemistry on liver sections to evaluate apoptosis.
-
-
Consider Mitigation Strategies:
-
N-acetylcysteine (NAC): In some models of drug-induced liver injury, NAC has shown protective effects. Consider a co-administration study to evaluate its potential to mitigate crizotinib-induced hepatotoxicity.
-
Experimental Protocol: Assessment of Crizotinib-Induced Hepatotoxicity in Mice
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Groups (n=8-10/group):
-
Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water).
-
Crizotinib (e.g., 50, 100, 200 mg/kg/day, administered via oral gavage).
-
-
Duration: 14-28 days.
-
Endpoints:
-
Weekly: Body weight and clinical observations.
-
Terminal:
-
Blood collection for serum chemistry (ALT, AST, ALP, Total Bilirubin).
-
Liver collection for histopathology (H&E staining) and biomarker analysis (oxidative stress, apoptosis markers).
-
-
Cardiotoxicity
Question: Our preclinical study involves crizotinib, and we are concerned about potential cardiovascular adverse effects. What parameters should we monitor?
Answer:
Crizotinib has been associated with cardiotoxic effects, including bradycardia (slow heart rate) and QT interval prolongation.[8][9][10] Proactive monitoring is crucial.
-
Electrocardiogram (ECG) Monitoring:
-
Method: Use telemetry or conscious restraint methods to record ECGs at baseline and at multiple time points after crizotinib administration.
-
Parameters to Analyze: Heart rate (for bradycardia), PR interval, QRS duration, and QT interval (corrected for heart rate, e.g., QTcV or QTcF).
-
-
Blood Pressure Measurement: Monitor for any significant changes in systolic and diastolic blood pressure.
-
Echocardiography:
-
Purpose: To assess cardiac function and structure.
-
Parameters to Measure: Left ventricular ejection fraction (LVEF), fractional shortening, and chamber dimensions.
-
-
Cardiac Biomarkers:
-
Measure plasma levels of cardiac troponins (cTnI, cTnT) as indicators of myocardial injury.
-
-
Histopathology:
-
Collect heart tissue at termination for H&E staining to look for any signs of myocardial degeneration, inflammation, or fibrosis.
-
-
Mitigation Strategies:
-
In preclinical models of drug-induced cardiotoxicity, co-administration of cardioprotective agents like ACE inhibitors (e.g., ramipril) or angiotensin II receptor blockers (e.g., losartan) has been explored to mitigate cardiac dysfunction.[11]
-
Experimental Protocol: Evaluation of Crizotinib-Induced Cardiotoxicity in Rats
-
Animal Model: Male Sprague-Dawley rats.
-
Groups: Vehicle control and crizotinib-treated groups.
-
Monitoring:
-
Baseline and Weekly: ECG and blood pressure measurements.
-
Baseline and Terminal: Echocardiography.
-
Terminal: Blood collection for cardiac troponins and heart tissue for histopathology.
-
Ocular Toxicity
Question: We have observed visual disturbances in our animal models treated with crizotinib. How can we investigate this further?
Answer:
Visual disturbances are a known adverse effect of crizotinib.[12] A thorough ophthalmological assessment is recommended.
-
Clinical Observations: Carefully document any observable signs of ocular toxicity, such as squinting, excessive tearing, or corneal opacity.
-
Ophthalmological Examination:
-
Slit-lamp biomicroscopy: To examine the anterior segment of the eye (cornea, iris, lens).
-
Indirect ophthalmoscopy: To examine the retina and optic nerve.
-
Intraocular pressure (IOP) measurement.
-
-
Electroretinography (ERG):
-
Purpose: To assess the function of the retina.
-
Procedure: A non-invasive test that measures the electrical response of the retinal cells to a light stimulus.
-
-
Optical Coherence Tomography (OCT):
-
Histopathology:
-
At the end of the study, enucleate the eyes and process for histopathological examination. Look for changes in the retina, optic nerve, and other ocular structures.
-
Experimental Protocol: Ocular Toxicity Assessment
-
Animal Model: Rabbits or rodents.
-
Assessments:
-
Baseline and at regular intervals: Detailed ophthalmological examinations.
-
Before and after treatment: ERG and OCT.
-
Terminal: Histopathology of the eyes.
-
Renal Toxicity
Question: We have noticed an increase in serum creatinine (B1669602) in our crizotinib-treated animals. Is this indicative of kidney damage?
Answer:
Crizotinib can cause elevations in serum creatinine, which may not always reflect true nephrotoxicity but rather an effect on creatinine secretion.[15] However, renal dysfunction has been reported.[16][17]
-
Monitor Renal Function Markers:
-
Serum Creatinine and Blood Urea Nitrogen (BUN): Standard markers of kidney function.
-
Cystatin C: A more sensitive marker of glomerular filtration rate (GFR) that is less affected by muscle mass.
-
Urinalysis: Check for proteinuria, hematuria, and changes in urine specific gravity.
-
-
Measure Glomerular Filtration Rate (GFR):
-
Directly measure GFR using inulin (B196767) or iohexol (B1672079) clearance for a more accurate assessment of renal function.
-
-
Histopathology:
-
Reversibility Assessment: Include a recovery group in your study design to determine if the renal effects are reversible upon cessation of treatment.[15]
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects of crizotinib observed in preclinical studies?
A1: The most frequently reported adverse effects in preclinical models include hepatotoxicity (elevated liver enzymes, liver necrosis), gastrointestinal toxicity (diarrhea, vomiting), cardiotoxicity (bradycardia, QT prolongation), ocular toxicity (visual disturbances), and renal effects (elevated creatinine, renal cysts).[1][2][3][4][5][6][7][9][10][12][15][16][17][18]
Q2: What is the proposed mechanism of crizotinib-induced hepatotoxicity?
A2: Preclinical studies suggest that crizotinib-induced hepatotoxicity may be mediated by the induction of oxidative stress through the generation of reactive oxygen species (ROS) and modulation of the Nrf2 signaling pathway, leading to mitochondrial apoptosis in hepatocytes.[4]
Q3: Are the adverse effects of crizotinib dose-dependent?
A3: Yes, many of the adverse effects of crizotinib, such as hepatotoxicity, have been shown to be dose-dependent in preclinical models.[4] Establishing a clear dose-response relationship is a critical part of the preclinical safety assessment.
Q4: What are the target signaling pathways of crizotinib?
A4: Crizotinib is a multi-targeted tyrosine kinase inhibitor that primarily inhibits ALK (Anaplastic Lymphoma Kinase), MET (Mesenchymal-Epithelial Transition factor), and ROS1 (c-ros oncogene 1) signaling pathways.[3][7]
Q5: How should we establish the starting dose for our preclinical toxicity studies with crizotinib?
A5: The starting dose can be determined based on in vitro cytotoxicity data (IC50 values in relevant cell lines) and data from previously published preclinical studies. A common approach is to start with a dose that is efficacious in tumor xenograft models and escalate to identify the maximum tolerated dose (MTD).[7][19]
Data Presentation
Table 1: Summary of Preclinical Quantitative Data on Crizotinib-Induced Hepatotoxicity
| Parameter | Animal Model | Dose | Duration | Observation |
| ALT/AST | Mice | 200-300 mg/kg/day | 7 days | Significant dose-dependent increase. |
| Histopathology | Rats | 10 mg/kg/day | 28-42 days | Mild portal inflammation, perivenular focal and confluent necrosis.[20] |
| Oxidative Stress | Mice | 100 mg/kg/day | 14 days | Increased hepatic ROS, MDA, and GSSG; decreased GSH.[4] |
Table 2: Summary of Preclinical Quantitative Data on Crizotinib-Induced Cardiotoxicity
| Parameter | Animal Model | Dose/Concentration | Observation |
| Heart Rate | Isolated Mouse Hearts | 1.7 µM (IC50) | Dose-dependent reduction in heart rate. |
| QTc Interval | Clinical Data | 250 mg BID | 5% of patients had an increase from baseline of ≥60 ms.[6] |
| Cardiac Function | Rats | Concentration-dependent | Impairment of left ventricular developed pressure.[11] |
Visualizations
References
- 1. Frontiers | An Insight on the Pathways Involved in Crizotinib and Sunitinib Induced Hepatotoxicity in HepG2 Cells and Animal Model [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. xalkori.pfizerpro.com [xalkori.pfizerpro.com]
- 7. benchchem.com [benchchem.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. pure.coventry.ac.uk [pure.coventry.ac.uk]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 15. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for Crizotinib Hydrochloride Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for crizotinib (B193316) hydrochloride kinase assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary target kinases of crizotinib?
Crizotinib is a potent, orally available ATP-competitive small-molecule inhibitor of anaplastic lymphoma kinase (ALK), c-Met (also known as hepatocyte growth factor receptor or HGFR), and ROS1 receptor tyrosine kinases.[1][2][3] Its efficacy is often evaluated in cancers that harbor alterations in these specific kinases.[1][4]
Q2: What is a standard starting buffer composition for a crizotinib kinase assay?
A commonly used starting buffer for a kinase assay, particularly for c-Met, consists of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 1 mM DTT. This basic composition provides a stable pH environment and the necessary divalent cations for kinase activity. However, optimization of each component is often necessary for specific kinases and assay formats.
Q3: How does ATP concentration affect the IC50 value of crizotinib?
As an ATP-competitive inhibitor, the measured IC50 value of crizotinib is highly dependent on the ATP concentration in the assay. An increase in ATP concentration will lead to a higher IC50 value for crizotinib as more inhibitor is required to compete with ATP for binding to the kinase active site. For more physiologically relevant results, ATP concentrations in the millimolar (mM) range, which mimic intracellular levels, can be used. However, many standard assays are performed at the ATP Kₘ value of the specific kinase to allow for a more direct measurement of the inhibitor's binding affinity (Ki).
Q4: What is the role of a reducing agent in a kinase assay, and should I use DTT or TCEP?
Reducing agents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are important for preventing the oxidation of cysteine residues in the kinase, which can maintain its catalytic activity.[5] However, some inhibitors that are reactive towards cysteine residues may also react with DTT, which contains a thiol group, potentially leading to an underestimation of the inhibitor's potency.[5][6] TCEP, which does not contain a thiol group, can be a suitable alternative in such cases.[5][6] TCEP is also more stable than DTT at pH values above 7.5 and is effective over a wider pH range.[7][8]
Q5: Can detergents like Triton X-100 affect my kinase assay?
Yes, non-ionic detergents such as Triton X-100 are often included in kinase assay buffers at low concentrations (e.g., 0.005-0.01%) to prevent the enzyme from sticking to the surface of microplates.[9] This can help to maintain a more stable and active conformation of the protein.[9] However, the concentration of Triton X-100 should be optimized, as higher concentrations can potentially interfere with the assay or affect enzyme activity.[10]
Troubleshooting Guides
Issue 1: High Background Signal
Question: My negative control wells (no enzyme or no ATP) are showing a high signal, leading to a poor signal-to-noise ratio. What are the potential causes and solutions?
Answer:
High background can obscure your results and is a common issue in kinase assays. Here are some potential causes and their solutions:
-
Compound Interference: Your test compound, such as crizotinib, may be autofluorescent or interfere with the detection reagents.
-
Solution: Run a control experiment with the compound and detection reagents in the absence of the kinase reaction to assess for direct interference.[11] If interference is observed, you may need to switch to a different assay format (e.g., from a fluorescence-based to a radiometric assay).
-
-
Contaminated Reagents: Buffer components or the substrate may be contaminated with ATP or other substances that interfere with the assay.
-
Solution: Use fresh, high-purity reagents. Prepare fresh ATP stocks regularly, as they can degrade over time.[11]
-
-
Assay Plate Issues: Certain types of microplates can exhibit phosphorescence, contributing to high background.
-
Solution: Test different types of assay plates or pre-read the plate before adding reagents to measure and subtract any inherent plate background.[11]
-
-
Detergent Concentration: While detergents are useful, suboptimal concentrations can sometimes contribute to background signal.
-
Solution: If you suspect detergent-related issues, you can test for compound aggregation by running the assay with and without 0.01% Triton X-100 and comparing the results.[12]
-
Issue 2: Low or No Kinase Activity
Question: I am not observing a significant signal in my positive control wells, indicating low or no kinase activity. What should I check?
Answer:
Several factors can lead to a lack of kinase activity. Consider the following troubleshooting steps:
-
Enzyme Inactivity: The recombinant kinase may have lost activity due to improper storage or handling (e.g., multiple freeze-thaw cycles).
-
Solution: Always store enzymes at -80°C and avoid repeated freeze-thaw cycles by preparing single-use aliquots. Verify the activity of a new batch of enzyme with a known potent inhibitor as a positive control.[11]
-
-
Incorrect Buffer Composition: The pH, ionic strength, or concentration of essential co-factors like MgCl₂ may be suboptimal for your specific kinase.
-
Solution: Re-verify the composition and pH of your kinase buffer. Ensure all components are at the correct final concentrations.[11]
-
-
Substrate or ATP Issues: The substrate may be degraded or insoluble in the assay buffer, or the ATP concentration may be too low.
-
Solution: Confirm the integrity and solubility of your substrate. Use a fresh stock of ATP and ensure its concentration is appropriate for the assay (typically at or near the Kₘ for the kinase).[11]
-
Issue 3: Inconsistent or Non-Reproducible IC50 Values
Question: I am screening crizotinib, but the IC50 values are highly variable between experiments. How can I improve reproducibility?
Answer:
Variability in IC50 values can be frustrating. Here are some key areas to investigate to improve reproducibility:
-
Inhibitor Solubility and Stability: Crizotinib, if not fully dissolved or if it precipitates in the assay buffer, will lead to inaccurate concentrations.
-
Solution: Ensure your crizotinib stock solution is fully dissolved in a suitable solvent like DMSO. When diluting into the aqueous assay buffer, ensure it remains in solution.
-
-
ATP Concentration: As crizotinib is an ATP-competitive inhibitor, its IC50 is very sensitive to the ATP concentration.
-
Solution: Maintain a consistent and accurate ATP concentration across all experiments. Prepare and store ATP stocks carefully to avoid degradation.[11]
-
-
Reaction Time: If the kinase reaction proceeds for too long and consumes a significant portion of the substrate, it can affect the IC50 determination.
-
Solution: Perform a time-course experiment to determine the linear range of the kinase reaction and ensure your assay is run within this timeframe.[11]
-
-
Enzyme Concentration: Using too much enzyme can lead to rapid substrate depletion, affecting inhibitor potency measurements.
-
Solution: Use an enzyme concentration that produces a robust signal but does not lead to significant substrate consumption during the assay incubation period.[11]
-
Data Presentation
Table 1: General Kinase Assay Buffer Components and Their Functions
| Component | Typical Concentration Range | Function |
| Buffer | 20-100 mM | Maintains a stable pH for optimal enzyme activity. Common choices include HEPES, Tris-HCl. |
| pH | 6.5 - 8.5 | The optimal pH varies for different kinases. A starting point of pH 7.5 is common. |
| Divalent Cations (e.g., MgCl₂) | 5-20 mM | Essential co-factors for the kinase's catalytic activity. |
| Reducing Agent (DTT or TCEP) | 0.5-5 mM | Prevents oxidation of cysteine residues in the kinase.[5] |
| Detergent (e.g., Triton X-100) | 0.005-0.1% | Prevents non-specific binding of the enzyme to the assay plate.[9] |
| ATP | Kₘ to 1 mM | The phosphate (B84403) donor for the phosphorylation reaction. Concentration significantly impacts IC50 values of ATP-competitive inhibitors. |
| Substrate | Varies | The molecule that is phosphorylated by the kinase. Can be a protein or a peptide. |
Table 2: Comparison of DTT and TCEP as Reducing Agents in Kinase Assays
| Feature | DTT (dithiothreitol) | TCEP (tris(2-carboxyethyl)phosphine) |
| Mechanism | Thiol-based reducing agent. | Phosphine-based reducing agent. |
| Effective pH Range | More effective at pH > 7.[8] | Effective over a wider pH range (1.5-8.5).[8] |
| Stability | Less stable, especially at pH > 7.5.[7] | More stable than DTT, particularly at neutral to alkaline pH.[7] |
| Reactivity with Inhibitors | Can react with thiol-reactive compounds, potentially underestimating their potency.[5][6] | Generally does not react with thiol-reactive compounds.[5][6] |
| Odor | Has a characteristic unpleasant odor. | Odorless.[8] |
Experimental Protocols
Protocol 1: Radiometric ALK Kinase Assay
This protocol is adapted for a high-throughput dot blot kinase assay to measure the activity of Anaplastic Lymphoma Kinase (ALK).[13]
Materials:
-
Recombinant active ALK enzyme
-
ALK substrate (e.g., a suitable peptide substrate)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[14]
-
Crizotinib hydrochloride stock solution (in DMSO)
-
[γ-³²P]ATP
-
Unlabeled ATP stock solution
-
Phosphocellulose P81 paper
-
1% Phosphoric acid solution
-
Scintillation counter and vials
Procedure:
-
Prepare Reagents:
-
Prepare a serial dilution of crizotinib in DMSO.
-
Prepare a buffer/substrate/kinase mixture containing the kinase assay buffer, ALK substrate, and ALK enzyme at 2x the final desired concentrations.
-
Prepare an ATP mixture containing unlabeled ATP and [γ-³²P]ATP in water at 10x the final desired concentration. A final ATP concentration around the Kₘ of ALK is recommended.[13]
-
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube, add 1 µL of the crizotinib dilution or DMSO for the control.
-
Add 17 µL of the buffer/substrate/kinase mixture to each tube.
-
Pre-incubate the mixture for 10 minutes at 30°C.
-
-
Initiate the Reaction:
-
Start the kinase reaction by adding 2 µL of the ATP mixture to each tube.
-
Incubate the reactions at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Stop the Reaction and Spot:
-
Stop the reaction by spotting 15 µL of the reaction mixture onto a pre-cut strip of phosphocellulose P81 paper.
-
-
Wash the P81 Paper:
-
Air dry the P81 strips.
-
Wash the strips three times for 5 minutes each in a beaker containing 1% phosphoric acid solution with gentle stirring. This removes unincorporated [γ-³²P]ATP.
-
-
Quantify Phosphorylation:
-
After the final wash, air dry the P81 strips.
-
Place each strip in a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the DMSO control for each crizotinib concentration.
-
Plot the percent activity against the logarithm of the crizotinib concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: LanthaScreen™ Eu Kinase Binding Assay for ROS1
This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay to measure the binding of inhibitors to ROS1 kinase.[15]
Materials:
-
Recombinant ROS1 kinase (tagged, e.g., with GST)
-
LanthaScreen™ Eu-anti-Tag Antibody (e.g., Eu-anti-GST)
-
LanthaScreen™ Kinase Tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound stock solution (in DMSO)
-
384-well assay plates
Procedure:
-
Prepare Reagents:
-
Prepare a 3x serial dilution of crizotinib in Kinase Buffer A.
-
Prepare a 3x kinase/antibody solution by mixing the ROS1 kinase and the Eu-anti-Tag antibody in Kinase Buffer A.
-
Prepare a 3x tracer solution in Kinase Buffer A. The optimal tracer concentration should be determined experimentally or based on the manufacturer's recommendation.
-
-
Set up the Assay:
-
Add 5 µL of the 3x crizotinib serial dilutions to the wells of a 384-well plate. For positive controls (no inhibition), add 5 µL of Kinase Buffer A with the same percentage of DMSO.
-
Add 5 µL of the 3x kinase/antibody solution to all wells.
-
Add 5 µL of the 3x tracer solution to all wells to initiate the binding reaction.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Read the Plate:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm for Europium) and acceptor (e.g., 665 nm for the tracer) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio by dividing the acceptor emission signal by the donor emission signal.
-
Plot the emission ratio against the logarithm of the crizotinib concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathways
Caption: Crizotinib inhibits ALK, c-Met, and ROS1 signaling pathways.
Experimental Workflow
Caption: General workflow for a crizotinib kinase inhibition assay.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common kinase assay issues.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mstechno.co.jp [mstechno.co.jp]
- 8. agscientific.com [agscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. The Utilization of Triton X-100 for Enhanced Two-Dimensional Liquid-Phase Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
troubleshooting inconsistent crizotinib hydrochloride experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crizotinib (B193316) hydrochloride. Inconsistent experimental results can arise from various factors, and this guide aims to address common issues encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of crizotinib?
A1: Crizotinib is a potent, orally available, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2][3] Its primary targets include Anaplastic Lymphoma Kinase (ALK), MET (hepatocyte growth factor receptor), and ROS1.[1][2][4][5] In cancer cells with specific genetic alterations like ALK or ROS1 gene rearrangements, crizotinib blocks the constitutive activation of these kinases, thereby inhibiting downstream signaling pathways responsible for cell proliferation and survival.[1][4][6]
Q2: Why am I observing a lack of efficacy or weaker than expected potency (high IC50 values) in my cell-based assays?
A2: Several factors can contribute to this observation:
-
Cell Line Authenticity and Passage Number: Ensure your cell line harbors the specific ALK, MET, or ROS1 alteration that sensitizes it to crizotinib. High passage numbers can lead to genetic drift and altered drug sensitivity.
-
Drug Stability and Storage: Crizotinib hydrochloride solution stability can be pH-dependent. Ensure proper storage of stock solutions (typically at -20°C or -80°C) and avoid repeated freeze-thaw cycles.[7] Degradation of the compound will lead to reduced potency.[8]
-
Assay Conditions: The density of cells plated, the duration of drug exposure, and the type of assay used (e.g., MTT, CellTiter-Glo) can all influence the calculated IC50 value.[9][10]
-
Drug-Protein Interactions: The presence of high serum concentrations in the culture medium can lead to drug binding to serum proteins, reducing the effective concentration of crizotinib available to the cells.
Q3: My western blot results show inconsistent inhibition of downstream signaling pathways (e.g., p-ALK, p-MET, p-ERK). What could be the cause?
A3: Inconsistent western blot data can stem from several sources:
-
Suboptimal Drug Treatment: The concentration and duration of crizotinib treatment may not be optimal to achieve sustained pathway inhibition. A time-course and dose-response experiment is recommended.
-
Lysate Preparation: Inefficient cell lysis and protein extraction can lead to variability. Ensure the use of appropriate lysis buffers containing phosphatase and protease inhibitors.
-
Antibody Quality: The specificity and sensitivity of primary antibodies against phosphorylated and total proteins are crucial. Validate your antibodies to ensure they recognize the correct targets.
-
Loading Controls: Inconsistent loading of protein samples can lead to misinterpretation of results. Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data.[11]
Q4: I am observing the development of resistance to crizotinib in my long-term cell culture experiments. What are the known mechanisms of resistance?
A4: Acquired resistance to crizotinib is a significant challenge. Common mechanisms include:
-
Secondary Mutations: Mutations in the ALK, MET, or ROS1 kinase domains can prevent crizotinib from binding effectively.[12][13][14]
-
Gene Amplification: Increased copy number of the ALK or MET gene can lead to higher levels of the target protein, overwhelming the inhibitory effect of the drug.[12]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the block imposed by crizotinib.[6][12] For example, activation of the EGFR or KRAS pathway has been observed.[13][14]
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Seeding | Use a hemocytometer or automated cell counter for accurate cell counts. Ensure a homogenous cell suspension before plating. | Consistent cell numbers across all wells, reducing variability in baseline viability. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | Minimized evaporation and temperature gradients, leading to more uniform cell growth. |
| Inaccurate Drug Dilutions | Prepare fresh serial dilutions for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. | Accurate and reproducible drug concentrations, leading to more reliable dose-response curves. |
| Precipitation of Crizotinib | This compound has pH-dependent solubility.[15] Ensure the final concentration in media does not exceed its solubility limit. Visually inspect for precipitates. | The drug remains in solution, ensuring accurate dosing to the cells. |
Issue 2: No or Weak Signal in Western Blot for Phosphorylated Targets
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Basal Phosphorylation | If the target pathway is not constitutively active, stimulate the cells with the appropriate ligand (e.g., HGF for MET) before crizotinib treatment. | A detectable basal level of phosphorylation in the control group, allowing for the assessment of inhibition. |
| Rapid Dephosphorylation | Work quickly during cell lysis and keep samples on ice. Use lysis buffers containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). | Preservation of the phosphorylation status of the proteins of interest. |
| Insufficient Protein Loading | Quantify protein concentration using a reliable method (e.g., BCA assay) and load a sufficient amount of protein per lane (typically 20-40 µg). | A strong signal for the total protein, indicating that the lack of phospho-signal is not due to low protein levels. |
| Ineffective Antibody | Test the primary antibody at different dilutions. Include a positive control (e.g., lysate from a cell line with known high target phosphorylation). | A specific band at the correct molecular weight in the positive control, confirming antibody functionality. |
Quantitative Data Summary
Table 1: Crizotinib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target | IC50 (µM) | Reference |
| NCI-H929 | Multiple Myeloma | c-Met | 0.53 ± 0.04 | [16] |
| JJN3 | Multiple Myeloma | c-Met | 3.01 ± 0.39 | [16] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | - | 0.43 ± 0.07 | [16] |
| CEM/ADR5000 | Acute Lymphoblastic Leukemia | - | 29.15 ± 2.59 | [16] |
| H3122 | Non-Small Cell Lung Cancer | EML4-ALK | ~0.02 | [12] |
| H1993 | Non-Small Cell Lung Cancer | MET amplification | ~0.01 | [5] |
Table 2: Solubility of Crizotinib
| Solvent | Solubility | Reference |
| DMSO | Up to 45 mg/mL (99.92 mM) | [7] |
| Water | Low | [15] |
| Supercritical CO2 | 0.156 × 10⁻⁵ to 1.219 × 10⁻⁵ (mole fraction) | [17] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[18][19]
-
Drug Treatment: Prepare a series of crizotinib dilutions in culture medium. Replace the existing medium with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).[9][16]
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for 3-4 hours.[18]
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the log of the drug concentration versus cell viability and use non-linear regression to determine the IC50 value.[10]
Protocol 2: Western Blot Analysis of Crizotinib-Treated Cells
-
Cell Treatment and Lysis: Plate cells and treat with crizotinib at the desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[20]
-
Sample Preparation: Mix a standardized amount of protein (e.g., 30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[20]
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-ALK, anti-ALK, anti-p-MET, anti-MET) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20] Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels and the loading control.[11]
Visualizations
References
- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Long‐term effects of crizotinib in ALK‐positive tumors (excluding NSCLC): A phase 1b open‐label study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 5. Responses to the multitargeted MET/ALK/ROS1 inhibitor crizotinib and co-occurring mutations in lung adenocarcinomas with MET amplification or MET exon 14 skipping mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Heterogeneous responses and resistant mechanisms to crizotinib in ALK-positive advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Experimental solubility and modeling of Crizotinib (anti-cancer medication) in supercritical carbon dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 20. benchchem.com [benchchem.com]
crizotinib hydrochloride stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of crizotinib (B193316) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid crizotinib hydrochloride?
A1: Solid this compound is stable under recommended storage conditions.[1] For long-term storage, it is advised to keep it at -20°C for up to 3 years.[2] Alternatively, it can be stored at 4°C in a sealed container away from moisture.[1][3] For shipping purposes, storage at room temperature is acceptable for less than two weeks.[1] The commercially available formulation, XALKORI®, should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F).[4][5]
Q2: How should I store this compound solutions?
A2: The stability of this compound in solution depends on the solvent and storage temperature. For optimal stability, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[2]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in several common laboratory solvents.
-
DMSO: Soluble up to 97 mg/mL (199.26 mM). It is important to use fresh DMSO as moisture-absorbing DMSO can reduce solubility.[2]
-
Water: Soluble up to 50 mg/mL (102.71 mM), which may require sonication to fully dissolve.[3]
-
Ethanol: Used in combination with water for preparing standard solutions for experimental use.[6][7]
Q4: Is this compound sensitive to light or heat?
A4: this compound is relatively stable under photolytic and thermal stress conditions.[8] However, significant degradation is observed under oxidative conditions.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpected experimental results or loss of compound activity. | Improper storage leading to degradation. | Review the storage conditions of your solid compound and stock solutions. Ensure they align with the recommended temperatures and are protected from moisture.[1][2][3] Prepare fresh stock solutions if degradation is suspected. |
| Difficulty dissolving the compound. | Use of aged or moisture-absorbed solvent (e.g., DMSO).[2] Insufficient mixing. | Use fresh, high-purity solvents. For aqueous solutions, ultrasonication can aid in dissolution.[3] |
| Precipitation of the compound in cell culture media. | The final concentration of the organic solvent (e.g., DMSO) is too high. | Ensure the final concentration of the solvent in your experimental setup is low enough to maintain solubility and is not toxic to the cells. |
| Inconsistent results between experiments. | Repeated freeze-thaw cycles of stock solutions. | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing, which can lead to degradation.[2] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is based on studies investigating the stability of crizotinib under various stress conditions.[6][7]
Objective: To assess the stability of this compound under forced degradation conditions (acidic, alkaline, oxidative, thermal, and photolytic stress).
Materials:
-
This compound
-
Ethanol (HPLC grade)
-
Ultrapure water
-
Hydrochloric acid (HCl), 0.5 M
-
Sodium hydroxide (B78521) (NaOH), 0.5 M
-
Hydrogen peroxide (H₂O₂), 10%
-
Volumetric flasks
-
Water bath or oven
-
Photostability chamber
-
RP-UHPLC-HRMS system
Procedure:
-
Preparation of Stock Solution:
-
Stress Conditions:
-
Acid Hydrolysis: To 2 mL of the stock solution, add 0.5 mL of 0.5 M HCl. After 6 hours at room temperature, neutralize the solution with 0.5 mL of 0.5 M NaOH and dilute to 5 mL with a 3:2 (v/v) mixture of water and ethanol.[6][7]
-
Alkaline Hydrolysis: To 2 mL of the stock solution, add 0.5 mL of 0.5 M NaOH. After 6 hours at room temperature, neutralize with 0.5 mL of 0.5 M HCl and dilute to 5 mL with the diluent.[6][7]
-
Oxidative Degradation: Mix 2 mL of the stock solution with 1 mL of 10% H₂O₂. After 6 hours at room temperature, dilute to 5 mL with the diluent.[6][7]
-
Thermal Degradation (Liquid): Keep 2 mL of the stock solution in a water bath at 80°C for 6 hours. Dilute the resulting solution to 5 mL with the diluent.[7]
-
Thermal Degradation (Solid): Expose solid crizotinib to dry heat at 100°C for 24 hours. Then, prepare a 200 µg/mL solution as described in step 1.[7]
-
Photolytic Degradation: Expose the crizotinib solution to light in a photostability simulator.
-
-
Analysis:
-
Analyze all samples using a validated RP-UHPLC-HRMS method to identify and quantify any degradation products.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | 3 years | Powder |
| 4°C | Not specified | Sealed storage, away from moisture[1][3] | |
| Room Temperature (15-30°C) | < 2 weeks | For shipping[1] | |
| In Solvent | -80°C | 6 months | Aliquot to avoid freeze-thaw[1][2][3] |
| -20°C | 1 month | Aliquot to avoid freeze-thaw[1][2][3] |
Table 2: Summary of Crizotinib Stability under Forced Degradation
| Stress Condition | Observation |
| Acidic Hydrolysis | Stable |
| Alkaline Hydrolysis | Stable |
| Oxidative Stress | Significant Degradation [6][7] |
| Thermal Stress | Stable |
| Photolytic Stress | Stable |
Visualizations
Crizotinib Signaling Pathway Inhibition
Caption: Crizotinib inhibits ALK and c-MET receptor tyrosine kinases.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for assessing crizotinib stability under stress.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pfizermedical.com [pfizermedical.com]
- 5. pfizermedical.com [pfizermedical.com]
- 6. researchgate.net [researchgate.net]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
Technical Support Center: The Impact of Serum Proteins on Crizotinib Hydrochloride Activity In Vitro
Welcome to the technical support center for researchers utilizing crizotinib (B193316) hydrochloride in in vitro experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the influence of serum proteins on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing a higher IC50 value for crizotinib in our cell-based assays than what is reported in some literature. What could be the cause of this discrepancy?
A1: A common reason for variability in in vitro IC50 values is the presence of serum proteins in the cell culture medium. Crizotinib is known to be highly protein-bound (approximately 91% to plasma proteins).[1] When crizotinib is added to a medium containing serum, a significant portion of the drug will bind to proteins like albumin, reducing the concentration of free, active drug available to interact with the target cells. This necessitates a higher total concentration of crizotinib to achieve the same biological effect, leading to an apparently higher IC50 value. It is crucial to note the serum concentration used in published studies when comparing results.
Q2: How significantly can serum proteins affect the apparent potency of crizotinib?
Q3: We are planning a series of experiments with crizotinib. What are the best practices for handling serum in our cell culture medium to ensure reproducible results?
A3: To ensure consistency and reproducibility, we recommend the following:
-
Standardize Serum Concentration: Use a consistent and clearly reported concentration of Fetal Bovine Serum (FBS) or other serum types across all experiments.
-
Consider Serum-Free or Low-Serum Conditions: For mechanistic studies or to determine the intrinsic potency of crizotinib, consider using serum-free or low-serum media. Note that cell health and growth may be affected, so appropriate controls are essential.
-
Equilibration Time: When pre-incubating cells with crizotinib, be aware that the binding to serum proteins is a dynamic process. Standardize the pre-incubation time to allow for equilibrium to be reached between the protein-bound and free drug.
-
Report Serum Conditions: When publishing or presenting your data, always clearly state the type and percentage of serum used in your experimental conditions.
Q4: Can the type of serum used (e.g., Fetal Bovine Serum vs. Human Serum) impact the experimental outcome?
A4: Yes, the type of serum can influence the results. The protein composition and concentration, particularly of albumin and alpha-1-acid glycoprotein (B1211001) (AAG), can vary between different types of serum and even between different lots of the same serum type. Human serum will have a different protein profile than bovine serum. For experiments aiming to mimic the human physiological environment more closely, human serum or purified human serum albumin (HSA) may be more appropriate, though cost and availability can be limiting factors.
Troubleshooting Guides
Issue: High Variability in IC50 Values Between Experiments
-
Possible Cause: Inconsistent serum concentration or lot-to-lot variability in the serum used.
-
Troubleshooting Steps:
-
Verify and standardize the percentage of serum in your cell culture medium for all assays.
-
If possible, purchase a large batch of a single serum lot to be used for the entire set of experiments to minimize lot-to-lot variability.
-
If switching to a new lot of serum, consider running a bridging experiment to compare the IC50 values obtained with the new and old lots.
-
Issue: Crizotinib Appears Less Potent Than Expected in a Kinase Assay
-
Possible Cause: Presence of serum proteins in the assay buffer. Even small amounts of contaminating serum from cell lysates can bind to the drug.
-
Troubleshooting Steps:
-
For biochemical assays (e.g., purified kinase assays), ensure that the assay buffer is completely free of serum proteins.
-
If using cell lysates, consider methods to dilute the lysate to minimize the concentration of serum proteins while maintaining sufficient kinase activity for detection.
-
Data Presentation
The following tables summarize publicly available data on the IC50 values of crizotinib in various cancer cell lines. Note the differences in experimental conditions, which may contribute to the range of reported values.
Table 1: IC50 Values of Crizotinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Experimental Conditions |
| NCI-H929 | Multiple Myeloma | 0.53 ± 0.04 | 72h post-treatment |
| JJN3 | Multiple Myeloma | 3.01 ± 0.39 | 72h post-treatment |
| CCRF-CEM | Leukemia | 0.43 ± 0.07 | Not specified |
| MDA-MB-231 | Breast Cancer | 5.16 | Mitogen-free culture media, 48h treatment[2] |
| MCF-7 | Breast Cancer | 1.5 | Mitogen-free culture media, 48h treatment[2] |
| SK-BR-3 | Breast Cancer | 3.85 | Mitogen-free culture media, 48h treatment[2] |
| H2228 | Non-Small Cell Lung Cancer | 0.311 | 3 days treatment[3] |
Experimental Protocols
Protocol: Determining the Impact of Serum Proteins on Crizotinib IC50
This protocol outlines a method to quantify the effect of a serum protein, such as Human Serum Albumin (HSA), on the in vitro potency of crizotinib.
-
Cell Culture:
-
Culture the desired cancer cell line in its recommended growth medium supplemented with a standard concentration of Fetal Bovine Serum (FBS) (e.g., 10%).
-
-
Cell Plating:
-
Seed the cells in 96-well plates at a predetermined density to ensure logarithmic growth during the assay period. Allow cells to adhere overnight.
-
-
Preparation of Crizotinib and HSA Solutions:
-
Prepare a high-concentration stock solution of crizotinib in DMSO.
-
Prepare a stock solution of purified Human Serum Albumin (HSA) in serum-free medium at various concentrations (e.g., 0%, 1%, 2%, 4% w/v, which corresponds to approximately 0, 10, 20, and 40 mg/mL).
-
-
Drug Treatment:
-
Create a serial dilution of crizotinib in serum-free medium and in each of the HSA-containing media.
-
Remove the growth medium from the plated cells and replace it with the medium containing the different concentrations of crizotinib with and without HSA. Include a vehicle control (medium with the same percentage of DMSO and HSA, but no crizotinib).
-
-
Incubation:
-
Incubate the plates for a predetermined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assay:
-
Perform a cell viability assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.[4]
-
-
Data Analysis:
-
Normalize the data to the vehicle control to obtain the percentage of cell viability.
-
Plot the percent viability against the logarithm of the crizotinib concentration for each HSA concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value for each condition.
-
Compare the IC50 values obtained in the presence of different HSA concentrations to the IC50 value in the absence of HSA to determine the fold-shift in potency.
-
Mandatory Visualizations
References
- 1. A Method for Overcoming Plasma Protein Inhibition of Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
controlling for confounding variables in crizotinib hydrochloride studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with crizotinib (B193316) hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and accurately interpret your results by effectively controlling for confounding variables.
Frequently Asked Questions (FAQs)
Q1: What are the most critical confounding variables to consider in clinical studies of crizotinib?
A1: In clinical research, several patient- and disease-related factors can confound the observed effects of crizotinib. It is crucial to account for these variables in your study design and analysis to obtain unbiased results. Key confounding variables include:
-
Eastern Cooperative Oncology Group (ECOG) Performance Status: A patient's functional status is a strong predictor of outcome in cancer patients and can influence treatment tolerability and response.[1]
-
Number of Metastatic Organs: The extent of disease spread is a significant prognostic factor and can impact treatment efficacy.[1]
-
Prior Lines of Therapy: Previous treatments can affect a patient's overall health and tumor biology, potentially influencing their response to crizotinib.
-
Presence of Brain Metastases: Crizotinib has shown activity against brain metastases, but their presence at baseline is a critical factor to consider in assessing overall efficacy.[2]
-
Co-morbidities: Other existing medical conditions can impact a patient's ability to tolerate treatment and may influence outcomes.
-
ALK Fusion Variant: Different EML4-ALK fusion variants may exhibit varying sensitivity to crizotinib.
-
Co-mutations: The presence of other mutations, for example in TP53, can influence the tumor's response to targeted therapy.
Q2: What are potential confounding variables in preclinical in vitro studies with crizotinib?
A2: While in vitro studies offer a more controlled environment, several factors can still introduce variability and confound results. These include:
-
Cell Line Authenticity and Passage Number: Ensure cell lines are authenticated and use a consistent, low passage number to avoid genetic drift and altered phenotypes.
-
Mycoplasma Contamination: Mycoplasma can significantly alter cellular responses to drugs. Regularly test your cell cultures.
-
Serum Concentration and Lot-to-Lot Variability: Fetal bovine serum (FBS) contains various growth factors that can influence signaling pathways. Use a consistent concentration and test new lots of FBS for their effect on your experimental system.
-
Drug Solvent Concentration: The solvent for crizotinib, typically DMSO, can have its own biological effects. Ensure that the final solvent concentration is consistent across all experimental and control groups and is at a non-toxic level (usually below 0.5%).[3]
-
Cell Seeding Density: The density at which cells are plated can affect their growth rate and drug sensitivity. Maintain consistent seeding densities across experiments.[4]
Q3: What are potential confounding variables in preclinical in vivo studies with crizotinib?
A3: In vivo studies introduce a higher level of complexity, and several factors can confound the results of crizotinib efficacy studies:
-
Tumor Engraftment Site: The site of tumor cell injection (e.g., subcutaneous vs. orthotopic) can influence tumor growth and response to therapy due to differences in the tumor microenvironment.[5]
-
Animal Strain, Age, and Sex: These host factors can influence drug metabolism and tumor biology.
-
Microbiome: The gut microbiome can influence drug metabolism and host immune responses, potentially affecting therapeutic outcomes.
-
Housing and Environmental Conditions: Factors such as diet, light-dark cycles, and temperature can impact animal physiology and study results.[6]
-
Drug Formulation and Administration: The vehicle used to dissolve and administer crizotinib, as well as the route and frequency of administration, can affect its bioavailability and efficacy.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well.[4] |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation, or fill them with sterile PBS or media. |
| Incomplete dissolution of formazan (B1609692) crystals (MTT assay). | Ensure complete solubilization of the formazan crystals by adding an appropriate solubilization solution and mixing thoroughly.[7] |
| Interference of the compound with the assay reagent. | Run a control with the compound and the assay reagent in the absence of cells to check for any direct chemical reaction. |
Issue 2: Inconsistent Phosphorylation Status of ALK in Western Blots
| Possible Cause | Troubleshooting Step |
| Suboptimal lysis buffer. | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins. |
| Variability in drug treatment time. | Ensure precise timing of drug exposure across all samples. |
| Cell confluence. | Plate cells at a consistent density and harvest them at a similar level of confluence, as cell-cell contact can influence signaling pathways. |
| Loading inconsistencies. | Quantify total protein concentration using a BCA or Bradford assay and load equal amounts of protein for each sample. Normalize to a loading control like β-actin or GAPDH.[8] |
Issue 3: Unexpected Tumor Growth Patterns in Xenograft Models
| Possible Cause | Troubleshooting Step |
| Tumor size at the start of treatment. | Randomize animals into treatment and control groups based on tumor volume to ensure a similar distribution of tumor sizes at baseline. |
| Inconsistent drug administration. | Ensure accurate and consistent dosing for all animals. For oral gavage, ensure proper technique to maximize drug delivery. |
| Necrosis in larger tumors. | Large tumors may develop necrotic cores that are less accessible to the drug. Consider this when analyzing tumor response data. |
| Host immune response. | While immunocompromised mice are typically used, residual immune responses can sometimes occur. Monitor for signs of graft-versus-host disease. |
Quantitative Data Summary
The following tables summarize key quantitative data from representative crizotinib studies.
Table 1: Clinical Efficacy of Crizotinib in ALK-Positive NSCLC
| Study | Treatment Arm | Number of Patients | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| PROFILE 1007 | Crizotinib | 173 | 65% | 7.7 months |
| Chemotherapy | 174 | 20% | 3.0 months | |
| PROFILE 1014 | Crizotinib | 172 | 74% | 10.9 months |
| Chemotherapy | 171 | 45% | 7.0 months |
Data from randomized phase III trials.[9]
Table 2: In Vitro Potency of Crizotinib
| Cell Line | Target | Assay | IC50 / EC50 |
| H3122 (NSCLC) | ALK Phosphorylation | Western Blot | ~255 ng/mL |
| Karpas299 (ALCL) | ALK Phosphorylation | Western Blot | ~875 ng/mL |
| H3122 (NSCLC) | Cell Viability | MTT/CCK-8 | Varies by study |
| Karpas299 (ALCL) | Cell Viability | MTT/CCK-8 | Varies by study |
IC50/EC50 values can vary depending on the specific assay conditions.[10]
Experimental Protocols
Cell Viability (MTT/CCK-8) Assay
Objective: To determine the effect of crizotinib on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere overnight.[4]
-
Drug Treatment: Prepare serial dilutions of crizotinib in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of crizotinib. Include a vehicle control (DMSO) at the same final concentration as the highest crizotinib dose.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition:
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) and incubate until the formazan crystals are fully dissolved.[4][7]
-
CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[11]
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[4][11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Western Blot for ALK Phosphorylation
Objective: To assess the inhibitory effect of crizotinib on the phosphorylation of ALK and its downstream signaling proteins.
Methodology:
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluence. Treat the cells with various concentrations of crizotinib or vehicle (DMSO) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ALK (p-ALK), total ALK, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels.
Visualizations
Crizotinib Signaling Pathway
Caption: Crizotinib inhibits ALK, MET, and ROS1, blocking downstream signaling pathways.
Experimental Workflow for In Vitro Crizotinib Studies
Caption: A typical workflow for evaluating crizotinib's in vitro efficacy.
Controlling for Confounding Variables: A Logical Flow
Caption: A logical flow for addressing confounding variables in crizotinib studies.
References
- 1. Clinical factors affecting progression-free survival with crizotinib in ALK-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Experience With Crizotinib in Patients With Advanced ALK-Rearranged Non-Small-Cell Lung Cancer and Brain Metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Confounding Factors in the Interpretation of Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Clinical use of crizotinib for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dojindo.com [dojindo.com]
Technical Support Center: Enhancing Crizotinib Hydrochloride Delivery to Tumors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for techniques aimed at enhancing the delivery of crizotinib (B193316) hydrochloride to tumors.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the formulation and characterization of crizotinib delivery systems.
Q1: What are the primary challenges associated with the clinical use of crizotinib that necessitate advanced delivery systems?
A1: Crizotinib, a potent inhibitor of ALK, ROS1, and c-MET receptor tyrosine kinases, faces several clinical challenges. These include low water solubility, poor bioavailability (less than 44%), and significant toxicities such as gastrointestinal issues (diarrhea, nausea, vomiting), stomatitis, and skin rash.[1] Furthermore, achieving adequate drug concentrations at tumor sites can be difficult, and acquired resistance often develops.[1][2] Advanced delivery systems aim to mitigate these issues by improving solubility, enhancing tumor targeting, and reducing systemic side effects.
Q2: What are the most common nanoparticle-based strategies for delivering crizotinib?
A2: Polymeric nanoparticles are a widely explored strategy for crizotinib delivery.[3][4][5] These systems can encapsulate crizotinib, protecting it from degradation and controlling its release. Liposomes are another promising approach, capable of encapsulating both hydrophobic and hydrophilic drugs and can be modified for targeted delivery.[6][7][8][9][10] Additionally, lipid-polymer hybrid nanoparticles have been investigated to combine the advantages of both systems.[11]
Q3: How can I improve the encapsulation efficiency of crizotinib in my nanoparticle formulation?
A3: Improving encapsulation efficiency (EE) often involves optimizing formulation parameters. For polymeric nanoparticles prepared by nanoprecipitation, factors such as the polymer-to-drug ratio, the choice of organic solvent and surfactant, and the stirring speed can significantly impact EE.[3][4][5] For liposomes, the lipid composition, cholesterol content, and the chosen drug loading method (passive vs. active) are critical.[6][7] Optimizing the cholesterol-to-lipid ratio is crucial, as high cholesterol content can sometimes decrease the encapsulation of hydrophobic drugs.[6][7]
Q4: My nanoparticles are aggregating. What can I do to improve their stability?
A4: Nanoparticle aggregation can be a significant issue, affecting both stability and in vivo performance. To prevent aggregation, ensure proper surface charge, which can be modulated by selecting appropriate polymers or lipids. A higher absolute zeta potential value (typically > ±20 mV) indicates better colloidal stability. The inclusion of PEGylated lipids or polymers can provide steric stabilization, creating a hydrophilic shell that prevents aggregation.[11] During formulation, it is also important to use appropriate buffers and control the pH. Proper storage conditions, such as refrigeration at 4°C, are also critical for maintaining the integrity of nanoparticle conjugates.
Q5: What are the key in vitro characterization techniques for crizotinib-loaded nanoparticles?
A5: Essential in vitro characterization includes:
-
Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS) to ensure a size range suitable for tumor accumulation (typically under 200 nm) and a narrow size distribution (PDI < 0.3).
-
Zeta Potential: Also measured by DLS to assess surface charge and predict colloidal stability.
-
Encapsulation Efficiency (EE) and Drug Loading (DL): Determined by separating the unencapsulated drug from the nanoparticles (e.g., by centrifugation or filtration) and quantifying the drug in each fraction using a validated analytical method like High-Performance Liquid Chromatography (HPLC).
-
In Vitro Drug Release: Assessed using methods like dialysis or sample and separate techniques to understand the release kinetics of crizotinib from the nanoparticles over time.[12][13][14][15][16]
Section 2: Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Encapsulation Efficiency of Crizotinib | 1. Poor solubility of crizotinib in the chosen organic solvent. 2. Inefficient mixing during nanoparticle formation. 3. Suboptimal polymer/lipid to drug ratio. 4. Drug leakage during the formulation process. | 1. Screen different organic solvents to find one that effectively dissolves both the polymer/lipid and crizotinib. 2. Optimize the stirring speed or use a high-speed homogenizer to ensure rapid and uniform mixing. 3. Experiment with different polymer/lipid to drug ratios to find the optimal balance for efficient encapsulation. 4. For nanoprecipitation, ensure the organic phase is added to the aqueous phase at a controlled rate. For liposomes, consider active loading methods if passive loading is inefficient. |
| High Polydispersity Index (PDI > 0.3) | 1. Inconsistent mixing or temperature during formulation. 2. Aggregation of nanoparticles. 3. Use of non-uniform raw materials. | 1. Ensure consistent and controlled mixing speed and maintain a constant temperature throughout the formulation process. 2. Optimize the concentration of the stabilizing agent (surfactant or PEGylated lipid/polymer). Check the zeta potential to ensure sufficient surface charge for repulsion. 3. Use high-purity polymers and lipids with a narrow molecular weight distribution. |
| "Burst" Release of Crizotinib in In Vitro Studies | 1. High amount of drug adsorbed on the nanoparticle surface. 2. Porous or unstable nanoparticle structure. 3. Rapid degradation of the polymer/lipid matrix. | 1. Ensure thorough washing of the nanoparticle pellet after centrifugation to remove surface-adsorbed drug. 2. Optimize the formulation parameters (e.g., polymer concentration, cross-linking agents if applicable) to create a denser and more stable nanoparticle core. 3. Select a polymer with a slower degradation rate or modify the lipid composition of liposomes to increase their rigidity (e.g., by adding cholesterol). |
| Poor In Vitro-In Vivo Correlation (IVIVC) | 1. In vitro release medium does not mimic in vivo conditions. 2. Nanoparticle instability in biological fluids (e.g., plasma). 3. Rapid clearance of nanoparticles by the reticuloendothelial system (RES). | 1. Use release media containing enzymes or proteins that are present in the in vivo environment to better simulate drug release. 2. Assess nanoparticle stability in serum or plasma to check for aggregation or premature drug release. 3. Incorporate PEGylation ("stealth" coating) to reduce opsonization and RES uptake, thereby prolonging circulation time. |
| Difficulty in Scaling Up the Formulation | 1. Lab-scale methods (e.g., probe sonication) are not easily scalable. 2. Batch-to-batch variability in nanoparticle characteristics. 3. Maintaining sterility during large-scale production. | 1. Transition to scalable methods like microfluidics or high-pressure homogenization for nanoparticle production.[17] 2. Implement strict process controls for all critical parameters (e.g., flow rates, temperature, mixing speed) to ensure consistency.[18][19][20] 3. Utilize sterile filtration for all solutions and conduct the formulation process in a sterile environment.[17] |
Section 3: Quantitative Data Summary
The following tables summarize key quantitative data from studies on crizotinib-loaded nanoparticles.
Table 1: Physicochemical Properties of Crizotinib-Loaded Polymeric Nanoparticles
| Formulation | Polymer/Lipid Composition | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Crizotinib-loaded polymeric nanoparticles | Stearic acid, Polyethylene glycol, Tween 80 | 142 | -31.9 | 82.35 | [3][4][5] |
| Crizotinib-loaded PLGA-LPHNPs | PLGA, Soy phosphatidylcholine, DSPE-PEG | 120 - 220 | -10 to -15 | 79.25 | [11] |
| Crizotinib-loaded PCL-LPHNPs | PCL, Soy phosphatidylcholine, DSPE-PEG | 120 - 220 | -10 to -15 | 70.93 | [11] |
Table 2: In Vitro Drug Release of Crizotinib from Nanoparticles
| Formulation | Release Medium | Cumulative Release (%) | Time (hours) | Reference |
| Crizotinib-loaded polymeric nanoparticles | Not Specified | 60.69 | Not Specified | [3][4][5] |
| Crizotinib-loaded PLGA-LPHNPs | Not Specified | Sustained Release | Not Specified | [11] |
| Crizotinib-loaded PCL-LPHNPs | Not Specified | Sustained Release | Not Specified | [11] |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments.
Protocol 1: Preparation of Crizotinib-Loaded Polymeric Nanoparticles by Nanoprecipitation
Materials:
-
Crizotinib hydrochloride
-
Polymer (e.g., PLGA, PCL)
-
Lipid (e.g., Stearic Acid)
-
Surfactant (e.g., Tween 80, Pluronic F-68)
-
Organic solvent (e.g., Acetone, Dichloromethane)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of crizotinib and the chosen polymer/lipid in the organic solvent.
-
Aqueous Phase Preparation: Dissolve the surfactant in deionized water.
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring at a controlled temperature.
-
Solvent Evaporation: Continue stirring the resulting nano-emulsion for several hours to allow for the complete evaporation of the organic solvent.
-
Nanoparticle Collection: Collect the formed nanoparticles by centrifugation at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess surfactant. Repeat the centrifugation and washing steps two to three times.
-
Resuspension/Lyophilization: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize for long-term storage.
Protocol 2: Characterization of Nanoparticle Size and Zeta Potential by Dynamic Light Scattering (DLS)
Instrumentation:
-
A DLS instrument (e.g., Malvern Zetasizer)
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension in deionized water to an appropriate concentration to avoid multiple scattering effects. The optimal concentration should be determined empirically but is often in the range of 0.1-1.0 mg/mL.
-
Instrument Setup: Set the instrument parameters, including the dispersant (water), temperature (typically 25°C), and measurement angle (e.g., 90° or 173°).
-
Measurement:
-
For particle size , the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the nanoparticles. The software then uses the Stokes-Einstein equation to calculate the hydrodynamic diameter and provides the size distribution and polydispersity index (PDI).
-
For zeta potential , the instrument applies an electric field across the sample and measures the velocity of the nanoparticles using laser Doppler velocimetry. The zeta potential is then calculated from the electrophoretic mobility.
-
-
Data Analysis: Analyze the obtained size distribution, mean particle size, PDI, and zeta potential values. For reliable results, perform at least three independent measurements and report the average and standard deviation.
Protocol 3: Determination of Encapsulation Efficiency and Drug Loading by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical column (e.g., C18)
-
Centrifuge
Procedure:
-
Separation of Free Drug: Centrifuge a known amount of the nanoparticle suspension at high speed. The supernatant will contain the unencapsulated ("free") crizotinib, and the pellet will contain the crizotinib-loaded nanoparticles.
-
Quantification of Free Drug: Carefully collect the supernatant and determine the concentration of crizotinib using a validated HPLC method. A typical mobile phase could be a mixture of methanol (B129727) and a buffer solution.[21][22][23]
-
Quantification of Total Drug: Take a known amount of the original nanoparticle suspension (before centrifugation) and dissolve it in a suitable solvent that disrupts the nanoparticles and dissolves the drug and polymer/lipid. Analyze this solution by HPLC to determine the total amount of crizotinib.
-
Calculations:
-
Encapsulation Efficiency (%EE):
-
Drug Loading (%DL):
-
Protocol 4: In Vitro Drug Release Study
Materials:
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate-buffered saline, pH 7.4, with or without surfactant)
-
Shaking water bath or incubator
Procedure (Dialysis Method):
-
Sample Preparation: Disperse a known amount of crizotinib-loaded nanoparticles in a small volume of release medium and place it inside a dialysis bag.
-
Dialysis: Seal the dialysis bag and immerse it in a larger volume of release medium in a beaker or flask.
-
Incubation: Place the setup in a shaking water bath maintained at 37°C.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the beaker and replace it with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
Quantification: Analyze the concentration of crizotinib in the collected samples using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.
Section 5: Signaling Pathways and Experimental Workflow Diagrams
This section provides visual representations of key signaling pathways and experimental workflows using the DOT language for Graphviz.
Signaling Pathways
Crizotinib primarily targets the ALK, ROS1, and c-MET receptor tyrosine kinases. The constitutive activation of these kinases through mutations or rearrangements drives downstream signaling pathways, leading to cell proliferation, survival, and migration.
Caption: Crizotinib inhibits ALK, ROS1, and c-MET, blocking downstream signaling pathways.
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the formulation and characterization of crizotinib-loaded nanoparticles.
Caption: Workflow for the formulation of crizotinib-loaded nanoparticles.
Caption: Workflow for the characterization of crizotinib-loaded nanoparticles.
References
- 1. Crizotinib: A Breakthrough for Targeted Therapies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crizotinib as a personalized alternative for targeted anaplastic lymphoma kinase rearrangement in previously treated patients with non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formulation and in vitro Evaluation of Targeted Chemotherapy of Crizotinib-loaded polymeric Nanoparticles on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benthamscience.com [benthamscience.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments [experiments.springernature.com]
- 9. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development and In Vitro Evaluation of Crizotinib-Loaded Lipid-Polymer Hybrid Nanoparticles Using Box-Behnken Design in Non-small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijarsct.co.in [ijarsct.co.in]
- 14. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. helixbiotech.com [helixbiotech.com]
- 18. neto-innovation.com [neto-innovation.com]
- 19. admin.mantechpublications.com [admin.mantechpublications.com]
- 20. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 22. ijrpc.com [ijrpc.com]
- 23. iosrjournals.org [iosrjournals.org]
Validation & Comparative
A Comparative Analysis of Crizotinib and Alectinib for ALK-Positive Non-Small Cell Lung Cancer
For Immediate Release
In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), the first-generation inhibitor crizotinib (B193316) and the second-generation inhibitor alectinib (B1194254) have been pivotal in improving patient outcomes. This guide provides a comprehensive comparison of their performance, supported by key experimental data from pivotal clinical trials, to inform researchers, scientists, and drug development professionals.
Executive Summary
Alectinib has demonstrated superior efficacy and a more favorable safety profile compared to crizotinib in the first-line treatment of patients with ALK-positive NSCLC. Data from landmark clinical trials, including the global ALEX study and the Japanese J-ALEX study, have established alectinib as the new standard of care. Alectinib exhibits significantly longer progression-free survival (PFS), a higher objective response rate (ORR), and notably, superior intracranial efficacy in patients with or without brain metastases at baseline. While overall survival (OS) data have shown a favorable trend for alectinib, the statistical significance has been influenced by patient crossover in some studies.
Data Presentation: Efficacy and Safety
The following tables summarize the key quantitative data from the ALEX and J-ALEX clinical trials, offering a direct comparison of the efficacy and safety profiles of alectinib and crizotinib.
Table 1: Efficacy Outcomes from the ALEX and J-ALEX Trials
| Endpoint | ALEX Trial (Global) | J-ALEX Trial (Japanese) |
| Alectinib | Crizotinib | |
| Progression-Free Survival (PFS) | ||
| Median PFS (months) | 34.8[1][2] | 10.9[1][2] |
| Hazard Ratio (HR) | 0.43 (95% CI, 0.32–0.58)[2] | |
| Overall Survival (OS) | ||
| 5-Year OS Rate | 62.5%[2] | 45.5%[2] |
| Median OS (months) | 81.1[3] | 54.2[3] |
| Hazard Ratio (HR) | 0.78 (95% CI, 0.56–1.08)[3] | |
| Objective Response Rate (ORR) | 82.9%[1] | 75.5%[1] |
| Intracranial Efficacy | ||
| 12-Month Cumulative Incidence of CNS Progression | 9.4%[4] | 41.4%[4] |
| CNS Objective Response Rate (in patients with baseline CNS metastases) | Not specified | Not specified |
Note: The J-ALEX OS data was confounded by a high rate of crossover from the crizotinib arm to the alectinib arm upon disease progression.[5]
Table 2: Safety Profile Comparison from the ALEX Trial
| Adverse Event (AE) | Alectinib (Grade ≥3) | Crizotinib (Grade ≥3) |
| Any Grade ≥3 AE | 52.0%[2] | 56.3%[2] |
| Increased Alanine Aminotransferase (ALT) | Not specified | 15.9%[2] |
| Increased Aspartate Aminotransferase (AST) | Not specified | 10.6%[2] |
| Nausea | Less frequent with alectinib[4] | More frequent with crizotinib[4] |
| Diarrhea | Less frequent with alectinib[4] | More frequent with crizotinib[4] |
| Vomiting | Less frequent with alectinib[4] | More frequent with crizotinib[4] |
| AEs Leading to Dose Reduction | 20.4%[2] | 19.9%[2] |
| AEs Leading to Treatment Discontinuation | 14.5%[2] | 14.6%[2] |
Experimental Protocols
The superior performance of alectinib was established in rigorous, randomized, open-label, phase 3 clinical trials. The methodologies for the pivotal ALEX and J-ALEX studies are detailed below.
ALEX Trial (NCT02075840)
-
Objective: To evaluate the efficacy and safety of alectinib compared with crizotinib in treatment-naive patients with advanced ALK-positive NSCLC.[6]
-
Patient Population: 303 patients with previously untreated, advanced (Stage IIIB/IV) ALK-positive NSCLC.[2][3] Patients with asymptomatic CNS metastases were permitted.[7]
-
Randomization and Blinding: Patients were randomized in a 1:1 ratio to receive either alectinib or crizotinib. The study was open-label.[7]
-
Treatment Arms:
-
Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS).[7]
-
Secondary Endpoints: Independent review committee (IRC)-assessed PFS, time to CNS progression, objective response rate (ORR), and overall survival (OS).[7]
J-ALEX Trial (JapicCTI-132316)
-
Objective: To compare the efficacy and safety of alectinib with crizotinib in Japanese patients with ALK-inhibitor-naive ALK-positive NSCLC.[8]
-
Patient Population: 207 Japanese patients with ALK-positive NSCLC who were either chemotherapy-naive or had received one prior chemotherapy regimen.[8][9]
-
Randomization and Blinding: Patients were randomized 1:1 to the alectinib or crizotinib arms in an open-label fashion.[9]
-
Treatment Arms:
-
Primary Endpoint: Independent review facility (IRF)-assessed PFS.[8]
-
Secondary Endpoints: Overall survival (OS) and safety.[8]
Visualizations
Signaling Pathway and Mechanism of Action
Caption: ALK signaling pathway and inhibitory action of crizotinib and alectinib.
Experimental Workflow of the ALEX Trial
Caption: Experimental workflow of the global phase 3 ALEX clinical trial.
Conclusion
The evidence from head-to-head clinical trials strongly supports the superiority of alectinib over crizotinib for the first-line treatment of ALK-positive NSCLC. Alectinib offers a significant improvement in progression-free survival, including a pronounced benefit in preventing and treating CNS metastases.[4][10] The safety profile of alectinib is also more favorable, with a lower incidence of certain grade ≥3 adverse events compared to crizotinib.[2][8] These findings have solidified alectinib's position as the standard of care in this patient population.
References
- 1. hcplive.com [hcplive.com]
- 2. ALEX Trial: Alectinib versus Crizotinib in Treatment-Naïve Advanced ALK-Positive NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 3. Alectinib versus crizotinib in previously untreated ALK-positive advanced non-small cell lung cancer: final overall survival analysis of the phase III ALEX study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alectinib can replace crizotinib as standard first-line therapy for ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Final overall survival analysis from the phase III J-ALEX study of alectinib versus crizotinib in ALK inhibitor-naïve Japanese patients with ALK-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ALEX Trial: Alectinib versus Crizotinib in Treatment-Naïve Advanced ALK-Positive NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Final progression-free survival results from the J-ALEX study of alectinib versus crizotinib in ALK-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alectinib versus crizotinib in patients with ALK-positive non-small-cell lung cancer (J-ALEX): an open-label, randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alectinib vs Crizotinib in First-Line Treatment of ALK-Positive NSCLC - The ASCO Post [ascopost.com]
Lorlatinib Demonstrates Superior Efficacy Over Crizotinib as First-Line Treatment for ALK-Positive NSCLC
A comprehensive analysis of the pivotal CROWN clinical trial reveals that the third-generation ALK inhibitor, lorlatinib (B560019), significantly outperforms the first-generation inhibitor, crizotinib (B193316), in key clinical endpoints for the first-line treatment of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC). The data, including a 5-year follow-up, establish lorlatinib as a new benchmark in managing this patient population, particularly in preventing intracranial disease progression.
This guide provides a detailed comparison of lorlatinib and crizotinib, presenting key experimental data, methodologies, and mechanistic insights relevant to researchers, scientists, and drug development professionals.
Efficacy and Clinical Outcomes
The landmark Phase 3 CROWN study provides the primary evidence for the superiority of lorlatinib over crizotinib in previously untreated advanced ALK-positive NSCLC.[1][2] The most recent 5-year follow-up data continues to underscore the significant and durable benefit of lorlatinib.[1][3][4]
| Efficacy Endpoint | Lorlatinib | Crizotinib | Hazard Ratio (95% CI) |
| Progression-Free Survival (PFS) | |||
| Median PFS (5-year follow-up) | Not Reached | 9.1 months | 0.19 (0.13–0.27) |
| 5-Year PFS Rate | 60% | 8% | |
| Intracranial Efficacy | |||
| Median Time to Intracranial Progression | Not Reached | 16.4 months | 0.06 (0.03–0.12) |
| 5-Year Intracranial Progression-Free Rate (with baseline brain metastases) | 83% | Not Evaluable | |
| 5-Year Intracranial Progression-Free Rate (without baseline brain metastases) | 96% | 27% | |
| Objective Response Rate (ORR) | |||
| Confirmed ORR | 76% | 58% | |
| Intracranial ORR (patients with measurable brain metastases) | 82% (71% Complete Response) | 23% |
Table 1: Comparison of Key Efficacy Outcomes from the CROWN Study. [1][3][4][5]
Safety and Tolerability
While lorlatinib demonstrates superior efficacy, it is associated with a higher incidence of Grade 3 or 4 adverse events, primarily related to lipid alterations. However, treatment discontinuation rates due to adverse events were comparable between the two arms.[3][6]
| Adverse Event (AE) Profile | Lorlatinib | Crizotinib |
| Grade 3/4 AEs | 77% | 57% |
| Most Common Grade 3/4 AEs | Hypertriglyceridemia (25%), Hypercholesterolemia (21%), Weight Gain (23%), Hypertension (12%) | Altered liver enzymes |
| Treatment Discontinuation due to AEs | 5% | 6% |
| Central Nervous System AEs (any grade) | 42% (86% were Grade 1 or 2) | Not specified |
Table 2: Comparative Safety Profiles of Lorlatinib and Crizotinib in the CROWN Study. [3][4][7]
Mechanism of Action and Signaling Pathways
Crizotinib is a first-generation tyrosine kinase inhibitor (TKI) targeting ALK, MET, and ROS1.[8] Lorlatinib is a third-generation, highly potent, and brain-penetrant ALK and ROS1 inhibitor designed to be active against most known resistance mutations to earlier-generation ALK inhibitors.[2] The constitutive activation of the ALK fusion protein drives tumor growth through several downstream signaling pathways, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. Both lorlatinib and crizotinib exert their anti-tumor effects by inhibiting the kinase activity of the ALK fusion protein, thereby blocking these downstream signals.
Figure 1: Simplified ALK Signaling Pathway and Inhibition by Lorlatinib and Crizotinib.
Experimental Protocols
The findings are primarily based on the CROWN trial, a global, randomized, open-label, phase 3 study. A summary of the methodology is provided below.
CROWN Trial (NCT03052608)
-
Objective: To compare the efficacy and safety of lorlatinib versus crizotinib in the first-line treatment of patients with advanced ALK-positive NSCLC.[1]
-
Patient Population: 296 treatment-naïve patients with advanced ALK-positive NSCLC. Patients with asymptomatic treated or untreated brain metastases were eligible.[2][9]
-
Randomization: Patients were randomized 1:1 to receive either lorlatinib (100 mg once daily) or crizotinib (250 mg twice daily).[1]
-
Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review (BICR) according to Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).[1]
-
Secondary Endpoints: Overall survival, objective response rate (ORR), intracranial ORR, time to intracranial progression, and safety.[9]
-
Tumor Assessments: Performed every 8 weeks, including brain magnetic resonance imaging (MRI) for all patients.[1]
-
Adverse Event Monitoring: Assessed and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).
Figure 2: Experimental Workflow of the CROWN Clinical Trial.
PROFILE 1014 Trial (NCT01154140)
The pivotal trial for crizotinib in the first-line setting was the PROFILE 1014 study.
-
Objective: To evaluate the efficacy of crizotinib compared to standard platinum-based chemotherapy in previously untreated patients with ALK-positive advanced non-squamous NSCLC.[8]
-
Patient Population: Patients with advanced, recurrent, or metastatic ALK-positive non-squamous NSCLC with no prior systemic treatment for advanced disease. Patients with treated and stable brain metastases were eligible.[10]
-
Randomization: Patients were randomized 1:1 to receive either crizotinib or up to six cycles of pemetrexed (B1662193) plus cisplatin (B142131) or carboplatin. Crossover to the crizotinib arm was permitted upon disease progression for patients in the chemotherapy arm.[8][10]
-
Primary Endpoint: Progression-free survival.[10]
Conclusion
The evidence from the CROWN trial strongly supports the use of lorlatinib as a first-line treatment for patients with advanced ALK-positive NSCLC. Its profound and durable progression-free survival benefit, particularly the robust prevention of intracranial disease progression, marks a significant advancement over crizotinib. While the management of its distinct side effect profile, notably hyperlipidemia, is a key consideration, the overall clinical benefit establishes lorlatinib as a superior therapeutic option in this setting. These findings are crucial for informing clinical practice and guiding future research in the development of next-generation ALK inhibitors.
References
- 1. ascopubs.org [ascopubs.org]
- 2. targetedonc.com [targetedonc.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Lorlatinib Improves Outcomes Over Crizotinib in First-Line Setting of ALK-Positive NSCLC: CROWN Trial - The ASCO Post [ascopost.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Final Overall Survival Analysis From a Study Comparing First-Line Crizotinib Versus Chemotherapy in ALK-Mutation-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of first-line lorlatinib versus crizotinib in patients with advanced, ALK-positive non-small-cell lung cancer: updated analysis of data from the phase 3, randomised, open-label CROWN study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PROFILE 1014: lessons for the new era of lung cancer clinical research - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Crizotinib and Ceritinib in the First-Line Treatment of ALK-Positive Non-Small Cell Lung Cancer
A comprehensive analysis of pivotal clinical trial data for researchers and drug development professionals.
In the landscape of targeted therapies for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC), crizotinib (B193316), a first-generation ALK inhibitor, and ceritinib (B560025), a second-generation inhibitor, have been pivotal in improving patient outcomes. While no direct head-to-head randomized controlled trials have been conducted for the first-line treatment of ALK-positive NSCLC, a comparative analysis of their respective pivotal phase III clinical trials, PROFILE 1014 for crizotinib and ASCEND-4 for ceritinib, provides valuable insights into their relative efficacy and safety. This guide offers an objective comparison based on available clinical data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the ALK Signaling Pathway
Both crizotinib and ceritinib are tyrosine kinase inhibitors (TKIs) that target the ALK fusion protein, which is a key oncogenic driver in a subset of NSCLC. The EML4-ALK fusion gene, the most common ALK rearrangement, leads to constitutive activation of the ALK tyrosine kinase. This aberrant signaling activates downstream pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, promoting cancer cell proliferation, survival, and metastasis. Crizotinib and ceritinib competitively inhibit the ATP-binding site of the ALK tyrosine kinase, thereby blocking its autophosphorylation and the subsequent activation of these oncogenic signaling cascades. Ceritinib has been shown to be more potent than crizotinib in preclinical studies.
Experimental Protocols of Pivotal Clinical Trials
The comparison between crizotinib and ceritinib is primarily based on data from two key phase III, randomized, open-label, multicenter clinical trials: PROFILE 1014 for crizotinib and ASCEND-4 for ceritinib. Both trials compared the respective ALK inhibitor to standard platinum-based chemotherapy in the first-line treatment of patients with advanced ALK-positive NSCLC.
PROFILE 1014 (Crizotinib)
-
Official Title: A Phase 3, Randomized, Open-Label Study of the Efficacy and Safety of Crizotinib versus Pemetrexed (B1662193)/Cisplatin (B142131) or Pemetrexed/Carboplatin (B1684641) in Previously Untreated Patients with Non-Squamous Carcinoma of the Lung Harboring a Translocation or Inversion Event Involving the Anaplastic Lymphoma Kinase (ALK) Gene Locus.[1]
-
Patient Population: Previously untreated patients with advanced, recurrent, or metastatic non-squamous NSCLC with ALK rearrangement confirmed by fluorescence in situ hybridization (FISH).[2]
-
Randomization: Patients were randomized in a 1:1 ratio to receive either crizotinib or chemotherapy.[2][3]
-
Treatment Arms:
-
Primary Endpoint: Progression-free survival (PFS), as assessed by independent radiologic review.[2]
-
Crossover: Patients in the chemotherapy arm were permitted to cross over to the crizotinib arm upon disease progression.[3][4]
ASCEND-4 (Ceritinib)
-
Official Title: A Randomized, Open-label, Phase 3 Study of First-line Ceritinib vs. Chemotherapy in Patients with ALK-positive NSCLC.[5]
-
Patient Population: Previously untreated patients with stage IIIB or IV ALK-rearranged non-squamous NSCLC.[5][6]
-
Randomization: Patients were randomized in a 1:1 ratio to receive either ceritinib or chemotherapy.[5]
-
Treatment Arms:
-
Primary Endpoint: Progression-free survival (PFS), as assessed by a blinded independent review committee.[5]
-
Crossover: Patients in the chemotherapy arm were allowed to cross over to the ceritinib arm upon disease progression.[6]
Efficacy Data Comparison
The following tables summarize the key efficacy outcomes from the PROFILE 1014 and ASCEND-4 trials. It is important to note that these are not direct head-to-head comparisons and cross-trial comparisons have limitations due to potential differences in patient populations and study conduct.
Table 1: Progression-Free Survival (PFS)
| Endpoint | Crizotinib (PROFILE 1014) | Ceritinib (ASCEND-4) |
| Median PFS (months) | 10.9 | 16.6[5][7][9] |
| Hazard Ratio (HR) vs. Chemo | 0.45 | 0.55[5][7] |
| 95% Confidence Interval (CI) | 0.35 - 0.60 | 0.42 - 0.73[5][7] |
| p-value | <0.001 | <0.00001[5][7] |
Table 2: Overall Response Rate (ORR) and Duration of Response (DoR)
| Endpoint | Crizotinib (PROFILE 1014) | Ceritinib (ASCEND-4) |
| ORR (%) | 74 | 72.5 |
| Median DoR (months) | 11.3 | 23.9 |
Table 3: Intracranial Efficacy
| Endpoint | Crizotinib (PROFILE 1014) | Ceritinib (ASCEND-4) |
| Intracranial DCR at 12 weeks (%) | 85 (in patients with treated brain metastases)[10] | Not directly reported in the same format |
| Intracranial ORR (%) | Not a primary endpoint | 72.7 (in patients with measurable brain metastases)[8] |
An adjusted indirect comparison of the two trials suggested that ceritinib was associated with a significantly longer PFS compared to crizotinib (median PFS: 25.2 vs 10.8 months; HR = 0.64).[11] However, overall survival did not differ significantly.[11] Another retrospective analysis in Asian patients also showed a significantly longer median PFS with ceritinib compared to crizotinib (32.3 vs. 12.9 months).[12]
Safety and Tolerability
The safety profiles of crizotinib and ceritinib differ, which is a key consideration in clinical practice.
Table 4: Common Adverse Events (All Grades)
| Adverse Event | Crizotinib (PROFILE 1014) | Ceritinib (ASCEND-4) |
| Diarrhea | 60% | 85%[5][7] |
| Nausea | 55% | 69%[5][7] |
| Vomiting | 51% | 66%[5][7] |
| Vision Disorders | 60% | - |
| Elevated Transaminases | 37% (ALT) | 60% (ALT), 53% (AST)[5] |
| Fatigue | 29% | 43% |
| Decreased Appetite | 27% | 34% |
Table 5: Grade 3/4 Adverse Events of Special Interest
| Adverse Event | Crizotinib (PROFILE 1014) | Ceritinib (ASCEND-4) |
| Elevated ALT | 14% | 31% |
| Elevated AST | 7% | 16% |
| Diarrhea | 1% | 5% |
| Nausea | 3% | 4% |
| Vomiting | 4% | 4% |
Gastrointestinal toxicities, particularly diarrhea, nausea, and vomiting, are more frequent and severe with ceritinib.[9] Dose modifications are often required to manage these side effects. Crizotinib is associated with a higher incidence of vision disorders.
Conclusion
Based on indirect comparisons of their respective pivotal phase III trials, the second-generation ALK inhibitor ceritinib appears to offer a longer progression-free survival compared to the first-generation inhibitor crizotinib in the first-line treatment of ALK-positive NSCLC. However, ceritinib is associated with a higher incidence of gastrointestinal adverse events. The choice between these agents in a clinical setting involves a careful consideration of the balance between efficacy and tolerability for individual patients. For researchers and drug development professionals, the evolution from first to second-generation ALK inhibitors highlights the ongoing efforts to improve efficacy, overcome resistance, and manage treatment-related toxicities in the pursuit of more effective and tolerable therapies for ALK-positive NSCLC.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. PROFILE 1014: lessons for the new era of lung cancer clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Final Overall Survival Analysis From a Study Comparing First-Line Crizotinib Versus Chemotherapy in ALK-Mutation-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-line ceritinib versus platinum-based chemotherapy in advanced ALK-rearranged non-small-cell lung cancer (ASCEND-4): a randomised, open-label, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ASCEND-4 Study Shows 45% Reduction in Risk of Disease Progression for NSCLC Patients on First-Line Ceritinib - The ASCO Post [ascopost.com]
- 7. researchgate.net [researchgate.net]
- 8. What can we learn from 3 phase III trials of ASCEND-4: ceritinib vs. platinum/pemetrexed with pemetrexed maintenance, PROFILE 1004: crizotinib vs. platinum/pemetrexed, and J-ALEX: alectinib vs. crizotinib? - Ochi - Translational Cancer Research [tcr.amegroups.org]
- 9. onclive.com [onclive.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Comparative efficacy of first-line ceritinib and crizotinib in advanced or metastatic anaplastic lymphoma kinase-positive non-small cell lung cancer: an adjusted indirect comparison with external controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Front‐line treatment of ceritinib improves efficacy over crizotinib for Asian patients with anaplastic lymphoma kinase fusion NSCLC: The role of systemic progression control - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Crizotinib and Other ALK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of anaplastic lymphoma kinase (ALK) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of ALK-rearranged non-small cell lung cancer (NSCLC). However, the emergence of resistance, particularly to the first-generation inhibitor crizotinib (B193316), presents a significant clinical challenge. This guide provides a comparative analysis of cross-resistance patterns between crizotinib and other ALK inhibitors, supported by experimental data, to aid in the development of next-generation therapeutic strategies.
On-Target Resistance: The Arms Race of ALK Mutations
Acquired resistance to crizotinib frequently involves the development of secondary mutations within the ALK kinase domain. These mutations can sterically hinder drug binding or alter the kinase's conformation, reducing inhibitor efficacy. Second and third-generation ALK inhibitors have been designed to overcome these resistance mechanisms with varying degrees of success.
The following table summarizes the in vitro activity (IC50 values) of various ALK inhibitors against common crizotinib-resistant mutations in engineered Ba/F3 cells. Lower IC50 values indicate greater potency.
| ALK Mutation | Crizotinib IC50 (nM) | Alectinib IC50 (nM) | Ceritinib IC50 (nM) | Brigatinib IC50 (nM) | Lorlatinib IC50 (nM) |
| Wild-Type | 24 | 17 | 20 | 14 | 7 |
| L1196M | 215 | 27 | 25 | 39 | 16 |
| G1269A | 148 | 20 | 30 | 28 | 10 |
| I1171T | 98 | 195 | 45 | 42 | 19 |
| G1202R | >1000 | >1000 | >10 |
A Comparative Analysis of the Safety Profiles of Crizotinib and Brigatinib in the Treatment of ALK-Positive Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the safety profiles of two prominent anaplastic lymphoma kinase (ALK) inhibitors, crizotinib (B193316) and brigatinib (B606365). The information presented is supported by clinical trial data to aid in informed decision-making and future research.
Crizotinib, the first-generation ALK inhibitor, and brigatinib, a next-generation inhibitor, are both pivotal in the treatment of ALK-positive non-small cell lung cancer (NSCLC). While their efficacy is well-documented, a thorough understanding of their respective safety profiles is crucial for patient management and the development of future therapies. This guide offers a detailed comparison of their adverse event profiles, outlines the safety monitoring protocols from key clinical trials, and visualizes the signaling pathways they target.
Comparative Safety Profiles: A Tabular Overview
The following tables summarize the incidence of common and serious adverse events observed with crizotinib and brigatinib, primarily drawing data from the pivotal ALTA-1L clinical trial, which directly compared the two drugs.
Table 1: Comparison of Common Adverse Events (Any Grade) in the ALTA-1L Trial
| Adverse Event | Brigatinib (n=136) | Crizotinib (n=138) |
| Diarrhea | 46% | 61% |
| Nausea | 49% | 57% |
| Vomiting | 32% | 51% |
| Constipation | 28% | 43% |
| Fatigue | 48% | 36% |
| Cough | 41% | 27% |
| Headache | 44% | 27% |
| Increased AST | 66% | - |
| Increased ALT | 46% | - |
| Hyperglycemia | 66% | - |
| Increased CPK | 50% | - |
| Vision Disorders | 7% | 71% |
Note: Data for some adverse events for crizotinib in this specific format were not available in the provided search results. Crizotinib is well-known to cause vision disorders, nausea, diarrhea, vomiting, and elevated transaminases.[1][2]
Table 2: Comparison of Serious Adverse Events (Grade ≥3) in the ALTA-1L Trial
| Adverse Event | Brigatinib (n=136) | Crizotinib (n=138) |
| Pneumonia | 4.4% | - |
| ILD/Pneumonitis | 3.7% | - |
| Pyrexia | 2.9% | - |
| Dyspnea | 2.2% | 4.1% |
| Pulmonary Embolism | 2.2% | 2.9% |
| Asthenia | 2.2% | - |
| Increased Lipase | 6.6% | - |
| Increased Amylase | 4.4% | - |
| Increased AST | 4.5% | - |
| Increased ALT | 5.2% | - |
| Hypertension | 5.9% | - |
| Increased CPK | 24% | - |
Note: Specific percentages for some serious adverse events for crizotinib from the ALTA-1L trial were not detailed in the search results. Crizotinib is associated with serious adverse events including hepatotoxicity, interstitial lung disease (ILD)/pneumonitis, QT interval prolongation, and bradycardia.[1][3]
Key Differences in Adverse Event Profiles
Brigatinib is more frequently associated with early-onset pulmonary events, including interstitial lung disease (ILD)/pneumonitis, which often occur within the first week of treatment.[1][4] Increased creatine (B1669601) phosphokinase (CPK) levels, hypertension, and pancreatic enzyme elevations are also notable adverse events with brigatinib.[5][6]
Crizotinib is prominently characterized by a high incidence of gastrointestinal side effects (nausea, vomiting, diarrhea, constipation) and vision disorders, which are typically mild to moderate in severity.[2][7] Hepatotoxicity, QT interval prolongation, and bradycardia are significant serious adverse events associated with crizotinib that require careful monitoring.[1][3]
Experimental Protocols for Safety Assessment
Robust safety monitoring protocols are integral to the clinical trials evaluating crizotinib and brigatinib. The following outlines the key safety assessments based on available clinical trial information.
Brigatinib Safety Monitoring Protocol (Based on ALTA-1L and other clinical studies)
-
Pulmonary Monitoring: Patients are closely monitored for new or worsening respiratory symptoms, such as dyspnea and cough, especially during the first week of initiating treatment.[4] In cases of suspected ILD/pneumonitis, brigatinib is withheld, and patients are promptly evaluated.[5]
-
Cardiovascular Monitoring: Blood pressure is checked after two weeks of treatment and at least monthly thereafter.[6] Heart rate is also monitored regularly. For symptomatic bradycardia, treatment is withheld.[5]
-
Laboratory Monitoring:
-
Liver Function Tests (AST, ALT, and total bilirubin): Monitored during treatment, with a particular focus on the first three months.[4]
-
Creatine Phosphokinase (CPK): CPK levels are monitored during treatment, and patients are advised to report any unexplained muscle pain, tenderness, or weakness.[6]
-
Pancreatic Enzymes (Lipase and Amylase): These are monitored regularly during treatment.[6]
-
Fasting Serum Glucose: Assessed prior to starting treatment and periodically thereafter to monitor for hyperglycemia.[8]
-
-
Ophthalmologic Monitoring: Patients are advised to report any new or worsening visual symptoms. An ophthalmologic evaluation is recommended for significant changes.[5]
Crizotinib Safety Monitoring Protocol (Based on clinical trial practices)
-
Hepatic Monitoring: Liver function tests, including ALT, AST, and total bilirubin, are monitored every two weeks during the first two months of treatment, then once a month, and as clinically indicated. More frequent testing is performed if elevations are detected.[9]
-
Cardiovascular Monitoring:
-
Ophthalmologic Monitoring: A monthly assessment of visual symptoms is recommended. Patients reporting new or severe visual symptoms should be referred to an eye specialist.[1]
-
Laboratory Monitoring:
-
Complete Blood Count: Monitored to assess for neutropenia.
-
Electrolytes: Monitored, particularly in patients with a history of or predisposition for QTc prolongation.[1]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathways and a representative experimental workflow for safety assessment in a clinical trial setting.
Caption: Crizotinib Signaling Pathway Inhibition.
Caption: Brigatinib Signaling Pathway Inhibition.
Caption: Clinical Trial Safety Assessment Workflow.
References
- 1. takeda.com [takeda.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Alunbrig (brigatinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 4. First-Line Safety Profile for ALUNBRIG® (brigatinib) [alunbrig.com]
- 5. kmcc.nhs.uk [kmcc.nhs.uk]
- 6. alunbrig.com [alunbrig.com]
- 7. cancercareontario.ca [cancercareontario.ca]
- 8. ALUNBRIG® (brigatinib) for Healthcare Professionals [alunbrig.com]
- 9. Crizotinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Investigating the efficacy of osimertinib and crizotinib in phase 3 clinical trials on anti-cancer treatment-induced cardiotoxicity: are real-world studies the way forward? - PMC [pmc.ncbi.nlm.nih.gov]
validation of crizotinib hydrochloride's effect on downstream signaling pathways
A definitive guide for researchers and drug development professionals on the validation of crizotinib (B193316) hydrochloride's effect on critical oncogenic signaling pathways. This report provides a comparative analysis of crizotinib against other anaplastic lymphoma kinase (ALK) inhibitors, supported by quantitative data and detailed experimental protocols.
Crizotinib hydrochloride, a first-generation tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring ALK rearrangements. Its mechanism of action involves the competitive inhibition of ATP binding to the ALK kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling cascades crucial for tumor cell proliferation and survival.[1] This guide delves into the validation of crizotinib's effects on these pathways, offering a comparative perspective with second and third-generation ALK inhibitors.
Comparative Efficacy of ALK Inhibitors
Crizotinib is a multi-targeted TKI, demonstrating activity against not only ALK but also ROS1, RON, and MET.[2] However, the landscape of ALK-positive NSCLC treatment has evolved with the advent of next-generation inhibitors like alectinib, ceritinib, and lorlatinib, which have shown improved potency and efficacy, particularly against resistance mutations.
The following tables summarize the in vitro potency of crizotinib and its alternatives against various ALK fusion proteins and resistance mutations, as well as a comparison of their clinical efficacy.
| Inhibitor | Target | IC50 (nM) | Reference |
| Crizotinib | EML4-ALK | 250-300 | [3] |
| ROS1 | ~50 | [4] | |
| c-MET | ~8 | [3] | |
| Alectinib | ALK | 1.9 | [3] |
| Ceritinib | ALK | 0.15 | [4] |
| Lorlatinib | ALK | <0.025 | [4] |
| ALK G1202R | 80 | [4] |
Table 1: In Vitro Potency (IC50) of Crizotinib and Other ALK Inhibitors. This table highlights the half-maximal inhibitory concentrations (IC50) of various ALK inhibitors against their primary target and common resistance mutations. Lower values indicate higher potency.
| Inhibitor | Overall Response Rate (ORR) | Progression-Free Survival (PFS) (months) | Reference |
| Crizotinib | 74% | 10.9 | [5] |
| Alectinib | 82.9% | Not Reached | [6] |
| Ceritinib | 72.5% | 16.6 | [5] |
| Lorlatinib | 76% | Not Reached | [1] |
Table 2: Clinical Efficacy of Crizotinib and Other ALK Inhibitors in Treatment-Naïve ALK-Positive NSCLC. This table compares the clinical outcomes of different ALK inhibitors in first-line treatment settings.
Downstream Signaling Pathway Inhibition
The constitutive activation of ALK fusion proteins drives tumor growth through the activation of several key downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[5] Crizotinib and other ALK inhibitors exert their anti-tumor effects by suppressing the phosphorylation of critical proteins within these cascades.
While direct quantitative comparisons of phosphorylation inhibition across multiple inhibitors from a single study are limited, the available data consistently demonstrate the ability of these drugs to modulate these pathways. For instance, studies have shown that ALK inhibitors lead to a reduction in the phosphorylation of STAT3, AKT, and ERK.[2][7]
References
- 1. benchchem.com [benchchem.com]
- 2. STAT3 inhibition suppresses adaptive survival of ALK-rearranged lung cancer cells through transcriptional modulation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Second- and third-generation ALK inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Clinical Efficacy of Alectinib Versus Crizotinib in ALK-Positive Non-Small Cell Lung Cancer: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alectinib can replace crizotinib as standard first-line therapy for ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of ALK-Signaling Overcomes STRN-ALK-Induced Downregulation of the Sodium Iodine Symporter and Restores Radioiodine Uptake in Thyroid Cells - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of crizotinib hydrochloride in different cancer types
For Researchers, Scientists, and Drug Development Professionals
Crizotinib (B193316) (marketed as Xalkori) is a first-in-class tyrosine kinase inhibitor (TKI) that has demonstrated significant clinical activity against a range of cancers harboring specific genetic alterations. This guide provides a comparative analysis of crizotinib hydrochloride's performance in different cancer types, supported by experimental data and detailed methodologies.
Mechanism of Action
Crizotinib is an orally bioavailable small molecule that functions as a competitive inhibitor of the ATP-binding site of several receptor tyrosine kinases (RTKs).[1] Its primary targets are Anaplastic Lymphoma Kinase (ALK), ROS1, and Hepatocyte Growth Factor Receptor (c-MET).[2][3] In healthy cells, these kinases play roles in cell growth and development.[4] However, chromosomal rearrangements can lead to the creation of fusion proteins (e.g., EML4-ALK, NPM-ALK) that are constitutively active, driving uncontrolled cell proliferation and survival, characteristic of cancer.[2][4] Crizotinib effectively blocks the signaling pathways downstream of these aberrant kinases, leading to tumor growth inhibition and apoptosis.[5]
Approved Indications
Crizotinib is approved by the U.S. Food and Drug Administration (FDA) for the treatment of:
-
Non-Small Cell Lung Cancer (NSCLC): For adult patients with metastatic NSCLC whose tumors are ALK-positive or ROS1-positive.[6][7]
-
Anaplastic Large Cell Lymphoma (ALCL): For pediatric patients aged 1 year and older and young adults with relapsed or refractory, systemic ALK-positive ALCL.[7]
-
Inflammatory Myofibroblastic Tumor (IMT): For adult and pediatric patients 1 year of age and older with unresectable, recurrent, or refractory ALK-positive IMT.[7][8]
Comparative Efficacy in Different Cancer Types
The efficacy of crizotinib varies across different cancer types, largely dependent on the presence of the targetable ALK or ROS1 fusion genes. The following tables summarize key efficacy data from clinical trials.
Table 1: Crizotinib in ALK-Positive Non-Small Cell Lung Cancer (NSCLC)
| Clinical Trial/Study | Patient Population | Line of Therapy | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| PROFILE 1014 | Treatment-naïve advanced ALK+ NSCLC | First-line | 74% | 10.9 months | Not reached at time of analysis |
| PROFILE 1007 | Previously treated advanced ALK+ NSCLC | Second-line | 65% | 7.7 months | 20.3 months |
| Real-world study | ALK+ metastatic NSCLC | First and second/later line | 63.8% | 12.66 months | 23.36 months[3] |
| Systematic Review | ALK+ NSCLC | - | - | 9.17 months | 1-year OS of 77.1%[1] |
Table 2: Crizotinib in ROS1-Positive Non-Small Cell Lung Cancer (NSCLC)
| Clinical Trial/Study | Patient Population | Line of Therapy | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| PROFILE 1001 (Phase I expansion cohort) | Advanced ROS1-rearranged NSCLC | - | 72% | 19.2 months | 51.4 months[7] |
| Real-world multicenter study | Advanced/metastatic ROS1-rearranged NSCLC | First- or second-line | 72.1% (first-line) | 20.9 months | 52.7 months[7] |
| Phase I study (NCT00585195) | Advanced ROS1-rearranged NSCLC | - | 56% | Not reached at time of analysis | -[6] |
Table 3: Crizotinib in ALK-Positive Anaplastic Large Cell Lymphoma (ALCL)
| Clinical Trial/Study | Patient Population | Treatment Setting | Objective Response Rate (ORR) | 2-Year Event-Free Survival (EFS) | 2-Year Overall Survival (OS) |
| Study ADVL0912 | Relapsed/refractory, systemic ALK+ ALCL (pediatric and young adults) | - | 88% | - | - |
| French AcSé-crizotinib trial | Relapsed/refractory ALK+ ALCL | - | 67% (at 8 weeks) | 40% (3-year) | 63% (3-year)[2] |
| Children's Oncology Group ANHL12P1 | Newly diagnosed, nonlocalized ALK+ ALCL (pediatric) | In combination with chemotherapy | - | 76.8% | 95.2%[4] |
Table 4: Crizotinib in ALK-Positive Inflammatory Myofibroblastic Tumor (IMT)
| Clinical Trial/Study | Patient Population | Objective Response Rate (ORR) |
| ADVL0912 (pediatric) | Unresectable, recurrent, or refractory ALK+ IMT | 86%[9][10] |
| A8081013 (adult) | Unresectable, recurrent, or refractory ALK+ IMT | 71%[9][10] |
| EORTC 90101 CREATE | Advanced/metastatic ALK+ IMT | 66.7% |
Signaling Pathways and Experimental Workflows
To understand the mechanism of crizotinib and how its efficacy is evaluated, the following diagrams illustrate the targeted signaling pathways and a general experimental workflow.
Caption: ALK signaling pathway and the inhibitory action of crizotinib.
Caption: ROS1 signaling pathway and the inhibitory action of crizotinib.
Caption: c-MET signaling pathway and the inhibitory action of crizotinib.
Caption: General experimental workflow for evaluating crizotinib efficacy.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are outlines of common protocols used to assess crizotinib's activity.
ALK/ROS1/c-MET Kinase Inhibition Assay (In Vitro)
This assay determines the direct inhibitory effect of crizotinib on the enzymatic activity of the target kinases.
-
Principle: A purified recombinant kinase (ALK, ROS1, or c-MET) is incubated with a specific substrate and ATP. The kinase catalyzes the transfer of a phosphate (B84403) group from ATP to the substrate. The amount of phosphorylated substrate or the amount of ADP produced is then quantified. Crizotinib is added at varying concentrations to determine its IC50 value (the concentration at which 50% of the kinase activity is inhibited).
-
Materials:
-
Recombinant human ALK, ROS1, or c-MET kinase.
-
Kinase-specific substrate (e.g., a synthetic peptide).
-
ATP.
-
Kinase assay buffer.
-
This compound.
-
96- or 384-well plates.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
-
Procedure:
-
Prepare serial dilutions of crizotinib.
-
In a multi-well plate, add the kinase, substrate, and crizotinib dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each crizotinib concentration and determine the IC50 value.
-
Cellular Phosphorylation Assay
This assay measures the ability of crizotinib to inhibit the phosphorylation of the target kinase and its downstream signaling proteins within intact cancer cells.
-
Principle: Cancer cell lines expressing the target fusion protein (e.g., EML4-ALK) are treated with varying concentrations of crizotinib. After treatment, the cells are lysed, and the levels of phosphorylated ALK, ROS1, or c-MET, as well as downstream proteins like AKT and ERK, are measured using techniques such as Western blotting or ELISA.
-
Materials:
-
Cancer cell line harboring the specific genetic alteration.
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer.
-
Antibodies specific for the phosphorylated and total forms of the target kinases and downstream signaling proteins.
-
Western blot or ELISA reagents and equipment.
-
-
Procedure:
-
Seed the cancer cells in multi-well plates and allow them to adhere.
-
Treat the cells with a range of crizotinib concentrations for a specified time.
-
Lyse the cells to extract proteins.
-
Quantify the protein concentration in each lysate.
-
Analyze the levels of phosphorylated and total proteins by Western blotting or ELISA.
-
Determine the concentration of crizotinib required to inhibit phosphorylation.
-
Mechanisms of Resistance
Despite the initial efficacy of crizotinib, most patients eventually develop resistance. Understanding these mechanisms is critical for the development of next-generation inhibitors and alternative treatment strategies.
Caption: Mechanisms of acquired resistance to crizotinib.
On-target resistance mechanisms involve alterations in the drug's primary target. These include:
-
Secondary mutations within the ALK or ROS1 kinase domain that prevent crizotinib from binding effectively.[6]
-
Gene amplification of ALK, leading to overexpression of the fusion protein that overwhelms the inhibitory capacity of the drug.[6]
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for ALK or ROS1 signaling. These "bypass tracks" can include the activation of other RTKs such as EGFR, c-MET, or KIT, or mutations in downstream signaling molecules like KRAS.[1][6]
Conclusion
This compound has revolutionized the treatment of ALK- and ROS1-positive cancers, demonstrating remarkable efficacy in specific, genetically defined patient populations. This guide highlights the comparative effectiveness of crizotinib across different cancer types and provides insight into the experimental methodologies used to evaluate its performance. A thorough understanding of its mechanism of action, clinical efficacy, and the emergence of resistance is paramount for the continued development of targeted cancer therapies.
References
- 1. ROS-1 NSCLC therapy resistance mechanism - García-Pardo - Precision Cancer Medicine [pcm.amegroups.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ClinPGx [clinpgx.org]
- 7. promega.com [promega.com]
- 8. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Next-Generation ALK Inhibitors Demonstrate Marked Superiority Over Crizotinib in ALK-Positive NSCLC
A new era of targeted therapy for anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) has been firmly established, with multiple next-generation ALK inhibitors showcasing superior efficacy and improved safety profiles compared to the first-generation inhibitor, crizotinib (B193316). Head-to-head clinical trials and meta-analyses consistently demonstrate that alectinib (B1194254), brigatinib (B606365), lorlatinib (B560019), ceritinib (B560025), and ensartinib (B612282) offer significant advantages in progression-free survival (PFS), intracranial activity, and the ability to overcome crizotinib resistance, solidifying their position as the preferred first-line treatment options for patients with advanced ALK-positive NSCLC.
The landscape of ALK-positive NSCLC treatment has been revolutionized by the development of highly potent and selective tyrosine kinase inhibitors (TKIs). While crizotinib was a groundbreaking therapy, its efficacy is often limited by the development of resistance, primarily through secondary mutations in the ALK kinase domain, and its poor penetration of the central nervous system (CNS), a common site of metastasis.[1][2] Next-generation ALK inhibitors were specifically designed to address these shortcomings.
Clinical Efficacy: A Clear Advancement Beyond Crizotinib
Clinical data from pivotal phase III trials have unequivocally established the superiority of next-generation ALK inhibitors over crizotinib in the first-line setting. These inhibitors have consistently demonstrated a significant improvement in progression-free survival (PFS), a key measure of treatment effectiveness.
For instance, the ALEX trial showed that alectinib significantly prolonged PFS compared to crizotinib.[2] Similarly, the ALTA-1L trial demonstrated the superiority of brigatinib over crizotinib.[3] The third-generation inhibitor, lorlatinib, in the CROWN trial, also showed a significant PFS benefit over crizotinib.[4][5] Network meta-analyses, which indirectly compare treatments from different trials, have suggested that lorlatinib may offer the most substantial PFS benefit among the next-generation inhibitors.[6][7][8]
A critical advantage of next-generation ALK inhibitors is their enhanced activity against brain metastases. Alectinib, for example, has shown a remarkable ability to delay the time to CNS progression compared to crizotinib.[2] Lorlatinib and brigatinib have also demonstrated potent intracranial activity.[3][5] This is a crucial clinical benefit, as brain metastases are a significant cause of morbidity and mortality in patients with ALK-positive NSCLC.
| Inhibitor | Pivotal Trial | Median PFS (vs. Crizotinib) | Intracranial Response Rate | Key Adverse Events |
| Crizotinib | PROFILE 1014 | 10.9 months | 21% | Visual disturbances, gastrointestinal events, elevated liver enzymes |
| Alectinib | ALEX | 34.8 months | 81% | Constipation, fatigue, myalgia |
| Brigatinib | ALTA-1L | Not Reached (HR 0.49) | 78% | Diarrhea, nausea, increased CPK, interstitial lung disease/pneumonitis |
| Lorlatinib | CROWN | Not Reached (HR 0.28) | 82% | Hyperlipidemia, peripheral edema, cognitive effects, weight gain |
| Ceritinib | ASCEND-4 | 16.6 months | 72.7% | Diarrhea, nausea, vomiting, elevated liver enzymes |
| Ensartinib | eXalt3 | 25.8 months | 64% | Rash, elevated liver enzymes, pruritus |
Table 1: Comparison of Key Clinical Trial Data for First-Line ALK Inhibitors.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]
Overcoming Resistance: A Key Advantage of Newer Agents
A significant limitation of crizotinib is the emergence of acquired resistance, often driven by secondary mutations within the ALK kinase domain. Next-generation ALK inhibitors have demonstrated activity against many of these crizotinib-resistant mutations. For example, ceritinib is reported to be 20 times more potent than crizotinib.[1] Lorlatinib, a third-generation inhibitor, was specifically designed to be active against a broad spectrum of ALK resistance mutations, including the highly resistant G1202R mutation.
Safety and Tolerability
While next-generation ALK inhibitors are generally well-tolerated, they each have a distinct safety profile that requires careful management. Common adverse events associated with these agents include fatigue, gastrointestinal toxicities, and elevations in liver enzymes. Lorlatinib is notably associated with hyperlipidemia and cognitive effects.[5] Brigatinib carries a risk of early-onset interstitial lung disease/pneumonitis.[3] Alectinib is often associated with myalgia and constipation.[2] Ceritinib can cause significant gastrointestinal side effects.[9] Ensartinib is commonly associated with rash.[11][13][14] Despite these potential side effects, the overall safety profiles of the next-generation inhibitors are considered manageable and compare favorably to chemotherapy.
Experimental Protocols
The assessment of ALK inhibitors relies on a variety of standardized in vitro and in vivo experimental protocols. These assays are crucial for determining the potency, selectivity, and efficacy of these targeted agents.
In Vitro Kinase Assay (IC50 Determination)
This assay measures the concentration of an inhibitor required to reduce the activity of the ALK enzyme by 50% (IC50).
Materials:
-
Recombinant human ALK protein (wild-type and mutant forms)[16][17][18]
-
Specific peptide substrate for ALK (e.g., a peptide derived from IRS-1 or a synthetic peptide like YFF)[19][20][21][22]
-
Adenosine triphosphate (ATP), typically at a concentration close to the Michaelis constant (Km) of ALK for ATP[23][24][25]
-
Test inhibitor (e.g., crizotinib, alectinib)
-
Assay buffer and detection reagents (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
The recombinant ALK enzyme is incubated with the specific substrate and varying concentrations of the test inhibitor.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the amount of phosphorylated substrate (or consumed ATP) is measured using a suitable detection method.
-
The IC50 value is calculated by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay determines the effect of ALK inhibitors on the proliferation and survival of ALK-positive cancer cell lines.
Materials:
-
ALK-positive NSCLC cell lines (e.g., H3122, H2228)[26][27][28][29]
-
Cell culture medium and supplements
-
Test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
ALK-positive cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the ALK inhibitor for a specified period (e.g., 72 hours).
-
MTT solution is added to each well and incubated to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
The formazan crystals are dissolved using a solubilizing agent.
-
The absorbance of the resulting solution is measured, which is proportional to the number of viable cells.
Western Blot for ALK Phosphorylation
This technique is used to assess the ability of an inhibitor to block the autophosphorylation of the ALK protein, a critical step in its activation.
Materials:
-
ALK-positive NSCLC cell lysates (treated with and without inhibitor)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., BSA or non-fat milk)
-
Primary antibodies (anti-phospho-ALK, anti-total-ALK)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Proteins from cell lysates are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ALK.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate, and the bands corresponding to phosphorylated and total ALK are visualized and quantified.[30][31][32][33]
In Vivo Xenograft Models
These models are used to evaluate the anti-tumor activity of ALK inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Test inhibitor formulated for in vivo administration
Procedure:
-
ALK-positive tumor cells are subcutaneously or orthotopically implanted into immunocompromised mice.
-
Once tumors are established, the mice are treated with the ALK inhibitor or a vehicle control.
-
Tumor growth is monitored over time by measuring tumor volume.
-
At the end of the study, tumors may be excised for further analysis (e.g., Western blotting, immunohistochemistry).
Signaling Pathways and Experimental Workflows
// Nodes ALK [label="ALK Fusion Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RAS [label="RAS", fillcolor="#FBBC05", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; JAK [label="JAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT3 [label="STAT3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Crizotinib [label="Crizotinib", shape=oval, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; NextGen [label="Next-Generation\nALK Inhibitors", shape=oval, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges ALK -> RAS [label="Activates"]; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Proliferation;
ALK -> PI3K [label="Activates"]; PI3K -> AKT; AKT -> mTOR; mTOR -> Proliferation;
ALK -> JAK [label="Activates"]; JAK -> STAT3; STAT3 -> Proliferation;
Crizotinib -> ALK [arrowhead=tee, color="#EA4335", style=dashed]; NextGen -> ALK [arrowhead=tee, color="#EA4335", style=bold]; } .dot Caption: Simplified ALK signaling pathway and points of inhibition.
// Edges KinaseAssay -> CellViability [label="Potency\nData"]; CellViability -> WesternBlot [label="Cellular\nActivity"]; WesternBlot -> Xenograft [label="Mechanism of\nAction"]; } .dot Caption: General experimental workflow for ALK inhibitor evaluation.
Conclusion
The development of next-generation ALK inhibitors represents a paradigm shift in the management of ALK-positive NSCLC. Their superior efficacy, particularly in prolonging progression-free survival and controlling brain metastases, has established them as the new standard of care for the first-line treatment of this disease. While crizotinib paved the way for targeted therapy in this patient population, the enhanced potency and ability to overcome resistance make the newer agents a more effective and durable treatment option. The choice between the different next-generation inhibitors will depend on individual patient factors, including the presence of brain metastases and the specific safety profile of each drug. Ongoing research continues to explore optimal sequencing strategies and combination therapies to further improve outcomes for patients with ALK-positive NSCLC.
References
- 1. memoinoncology.com [memoinoncology.com]
- 2. Alectinib vs Crizotinib in First-Line Treatment of ALK-Positive NSCLC - The ASCO Post [ascopost.com]
- 3. Next-Generation ALK Inhibitor Prolongs Survival vs Crizotinib in ALK+ NSCLC - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 4. mdpi.com [mdpi.com]
- 5. Comparative Efficacy and Safety of Lorlatinib Versus Alectinib and Lorlatinib Versus Brigatinib for ALK-Positive Advanced/Metastatic NSCLC: Matching-Adjusted Indirect Comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of lorlatinib, alectinib and brigatinib in ALK inhibitor-naive/untreated ALK-positive advanced non-small-cell lung cancer: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of lorlatinib, alectinib and brigatinib in ALK inhibitor–naive/untreated ALK-positive advanced non-small-cell lung cancer: a systematic review and network meta-analysis | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Beyond Crizotinib: A Systematic Review and Meta-Analysis of the Next-Generation ALK Inhibitors as First-Line Treatment for ALK-Translocated Lung Cancer [frontiersin.org]
- 11. pharmacypracticenews.com [pharmacypracticenews.com]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Ensartinib vs Crizotinib for Patients With Anaplastic Lymphoma Kinase−Positive Non–Small Cell Lung Cancer: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FDA Approves Ensartinib for ALK-Positive Lung Cancer [synapse.patsnap.com]
- 16. mybiosource.com [mybiosource.com]
- 17. Recombinant human ALK protein (Active) (ab187246) | Abcam [abcam.com]
- 18. proqinase.com [proqinase.com]
- 19. Unique substrate specificity of anaplastic lymphoma kinase (ALK): development of phosphoacceptor peptides for the assay of ALK activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Systematic identification of ALK substrates by integrated phosphoproteome and interactome analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ALK (L1196M) Kinase Enzyme System [promega.jp]
- 23. shop.carnabio.com [shop.carnabio.com]
- 24. promega.com.br [promega.com.br]
- 25. ulab360.com [ulab360.com]
- 26. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 27. summitpharma.co.jp [summitpharma.co.jp]
- 28. Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 33. files01.core.ac.uk [files01.core.ac.uk]
- 34. Setting up a wide panel of patient-derived tumor xenografts of non–small cell lung cancer by improving the preanalytical steps - PMC [pmc.ncbi.nlm.nih.gov]
Crizotinib Hydrochloride Versus Standard Chemotherapy in ALK-Rearranged NSCLC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of crizotinib (B193316) hydrochloride and standard chemotherapy for the treatment of anaplastic lymphoma kinase (ALK)-rearranged non-small cell lung cancer (NSCLC). The information is based on pivotal clinical trial data to support research and development in thoracic oncology.
Introduction
Chromosomal rearrangements of the anaplastic lymphoma kinase (ALK) gene are oncogenic drivers in a subset of NSCLC patients.[1] Crizotinib, an oral tyrosine kinase inhibitor, targets the ALK fusion protein, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.[2][3] This targeted therapy has been compared with traditional cytotoxic chemotherapy in several key clinical trials.
Efficacy and Performance Data
The efficacy of crizotinib has been established in both first-line and previously treated patient populations with advanced ALK-positive NSCLC. The pivotal phase 3 trials, PROFILE 1014 (first-line) and PROFILE 1007 (second-line), demonstrated the superiority of crizotinib over standard chemotherapy.
PROFILE 1014: First-Line Treatment
In the PROFILE 1014 trial, previously untreated patients with advanced ALK-positive nonsquamous NSCLC were randomized to receive either crizotinib or a pemetrexed-platinum-based chemotherapy regimen.[4][5]
Table 1: Efficacy Results of PROFILE 1014 [4][5]
| Endpoint | Crizotinib (n=172) | Chemotherapy (n=171) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 10.9 months | 7.0 months | 0.45 (0.35 - 0.60) | <0.001 |
| Objective Response Rate (ORR) | 74% | 45% | N/A | <0.001 |
| 1-Year Survival Probability | 84% | 79% | 0.82 (0.54 - 1.26) | 0.36 |
| Median Overall Survival (OS) | Not Reached | 47.5 months | 0.760 (0.548 - 1.053) | 0.0978 |
Note: Overall survival data may be confounded by patient crossover from the chemotherapy arm to the crizotinib arm upon disease progression.[6]
PROFILE 1007: Second-Line Treatment
The PROFILE 1007 study enrolled patients with advanced ALK-positive NSCLC who had previously received one platinum-based chemotherapy regimen. Patients were randomized to receive either crizotinib or standard single-agent chemotherapy (pemetrexed or docetaxel).[7][8]
Table 2: Efficacy Results of PROFILE 1007 [7][8]
| Endpoint | Crizotinib (n=173) | Chemotherapy (n=174) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 7.7 months | 3.0 months | 0.49 (0.37 - 0.64) | <0.001 |
| Objective Response Rate (ORR) | 65% | 20% | N/A | <0.001 |
| Median Overall Survival (OS) | 21.7 months | 21.9 months | 0.85 (0.66 - 1.10) | 0.11 |
Note: A high percentage (89%) of patients in the chemotherapy arm crossed over to receive crizotinib after disease progression, which likely impacted the overall survival results.[7]
Safety and Tolerability
The adverse event profiles of crizotinib and chemotherapy are distinct.
Table 3: Common Adverse Events (Any Grade)
| Adverse Event | Crizotinib (PROFILE 1014)[4] | Chemotherapy (PROFILE 1014)[4] | Crizotinib (PROFILE 1007)[7] | Chemotherapy (PROFILE 1007)[7] |
| Vision Disorders | Most Common | - | 62% | - |
| Diarrhea | Most Common | - | 62% | - |
| Nausea | Most Common | Most Common | 60% | 36% |
| Edema | Most Common | - | - | - |
| Fatigue | - | Most Common | - | 36% |
| Vomiting | - | Most Common | - | - |
| Decreased Appetite | - | Most Common | - | 27% |
Treatment-related discontinuations were reported to be lower in the crizotinib arm compared to the chemotherapy arm in the PROFILE 1007 study (6% vs. 12%).[7]
Experimental Protocols
PROFILE 1014 Methodology
-
Study Design: A phase 3, randomized, open-label, multicenter trial.[2][4]
-
Patient Population: Patients with advanced, histologically confirmed ALK-positive nonsquamous NSCLC with no prior systemic treatment for advanced disease.[4][9] Patients with treated, stable brain metastases were eligible.[9]
-
Randomization: 1:1 randomization to either the crizotinib or chemotherapy arm.[9]
-
Treatment Arms:
-
Crizotinib: 250 mg orally twice daily.[2]
-
Chemotherapy: Pemetrexed (500 mg/m²) plus either cisplatin (B142131) (75 mg/m²) or carboplatin (B1684641) (AUC 5-6) intravenously every 3 weeks for up to six cycles.[2][4]
-
-
Primary Endpoint: Progression-free survival (PFS) as assessed by independent radiologic review.[4]
-
Crossover: Patients in the chemotherapy arm were permitted to cross over to crizotinib treatment upon disease progression.[6]
PROFILE 1007 Methodology
-
Study Design: A phase 3, randomized, open-label trial.[7]
-
Patient Population: Patients with locally advanced or metastatic ALK-positive NSCLC who had received one prior platinum-based chemotherapy regimen.[8]
-
Randomization: 1:1 randomization to either the crizotinib or chemotherapy arm.[7]
-
Treatment Arms:
-
Crizotinib: 250 mg orally twice daily.[7]
-
Chemotherapy: Pemetrexed (500 mg/m²) or docetaxel (B913) (75 mg/m²) intravenously every 3 weeks.[7]
-
-
Primary Endpoint: Progression-free survival (PFS).[10]
-
Crossover: Patients in the chemotherapy arm with disease progression were permitted to cross over to a separate study to receive crizotinib.[7]
Signaling Pathway and Mechanism of Action
The EML4-ALK fusion gene, resulting from a chromosomal inversion, leads to the constitutive activation of the ALK tyrosine kinase. This aberrant signaling drives cell proliferation and survival through downstream pathways such as PI3K/AKT and RAS/MEK/ERK. Crizotinib acts as a competitive inhibitor at the ATP-binding site of the ALK kinase domain, blocking its autophosphorylation and subsequent activation of downstream signaling.
Caption: ALK signaling pathway and the inhibitory action of crizotinib.
Conclusion
Clinical evidence from the PROFILE 1014 and 1007 trials robustly demonstrates the superiority of crizotinib over standard chemotherapy in prolonging progression-free survival and achieving higher objective response rates in patients with ALK-rearranged NSCLC. While a statistically significant overall survival benefit was not observed, this is largely attributed to the crossover design of the trials. The safety profile of crizotinib is manageable and distinct from that of chemotherapy. These findings have established crizotinib as a standard of care for this molecularly defined subgroup of NSCLC patients.
References
- 1. Pfizer Reports Positive Phase 3 Study Outcome Of XALKORI® (crizotinib) Compared To Chemotherapy In Previously Untreated Patients With ALK-Positive Advanced Non-Small Cell Lung Cancer (NSCLC) | Pfizer [pfizer.com]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. First-line crizotinib versus chemotherapy in ALK-positive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. Final Overall Survival Analysis From a Study Comparing First-Line Crizotinib Versus Chemotherapy in ALK-Mutation-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. PROFILE 1014: lessons for the new era of lung cancer clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.pfizer.com [cdn.pfizer.com]
Crizotinib Hydrochloride: A Comparative Meta-Analysis in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trials involving crizotinib (B193316) hydrochloride, offering an objective comparison of its performance against alternative therapies in key indications. The information is intended to support research, scientific understanding, and professional decision-making in the field of drug development.
Executive Summary
Crizotinib, a first-generation tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific genetic alterations. This guide synthesizes data from numerous clinical trials to compare its efficacy and safety against both traditional chemotherapy and newer generation TKIs targeting anaplastic lymphoma kinase (ALK), ROS1, and mesenchymal-epithelial transition (c-MET) factor pathways. The data consistently demonstrates the superiority of targeted therapies, including crizotinib, over chemotherapy. However, second and third-generation inhibitors have shown improved efficacy, particularly in terms of progression-free survival and intracranial activity.
Comparative Efficacy of Crizotinib and Alternatives
The following tables summarize the quantitative data from meta-analyses and pivotal clinical trials, providing a clear comparison of crizotinib's performance against various alternatives.
Table 1: Crizotinib vs. Chemotherapy in ALK-Positive NSCLC
| Outcome Metric | Crizotinib | Chemotherapy | Hazard Ratio (HR) / Odds Ratio (OR) [95% CI] | p-value | Citation(s) |
| Progression-Free Survival (PFS) (months) | 10.9 | 7.0 | HR: 0.45 [0.35-0.60] | <0.001 | [1][2] |
| Overall Survival (OS) (months) | Not Reached | Not Reached | HR: 0.82 [0.54-1.26] | 0.36 | [2] |
| Objective Response Rate (ORR) | 74% | 45% | OR: 4.97 [3.16-7.83] | <0.00001 | [2][3] |
| Disease Control Rate (DCR) | - | - | OR: 3.42 [2.33-5.01] | <0.00001 | [3] |
| 1-Year Overall Survival Rate | 84% | 79% | - | - | [2] |
Table 2: Crizotinib vs. Second and Third-Generation ALK Inhibitors in ALK-Positive NSCLC
| Outcome Metric | Crizotinib | Alectinib (B1194254) | Brigatinib | Lorlatinib (B560019) | Ceritinib (B560025) | Citation(s) |
| PFS (months) | 10.9 | 34.8 | 24.0 | Not Reached | 16.6 | [4][5][6][7][8][9][10] |
| HR for PFS vs. Crizotinib [95% CI] | - | 0.35 [0.25-0.49] | 0.48 [0.35-0.66] | 0.28 [0.19-0.41] | 0.64 [0.47-0.87] | [4][7][8][11][12] |
| OS (months) | 57.4 | Not Reached | Not Reached | Not Reached | Not Reached | [4][8][11] |
| HR for OS vs. Crizotinib [95% CI] | - | 0.66 [0.47-0.92] | 0.54 [0.31-0.92] | 0.72 [0.41-1.25] | 0.82 [0.54-1.27] | [4][7][8][10][11] |
| ORR | 58% - 74% | 83% - 91% | 71% | 76% | 72.5% | [2][3][4][9][10][11][13][14] |
| Intracranial ORR | - | 81% | 78% | 82% | - | [7][9][15] |
Table 3: Crizotinib vs. Alternatives in ROS1-Positive NSCLC
| Outcome Metric | Crizotinib | Entrectinib | Taletrectinib | Citation(s) | | :--- | :--- | :--- | :--- | | PFS (months) | 8.8 - 14.3 | 12.9 | Not Reached |[16][17][18][19] | | HR for PFS vs. Crizotinib [95% CI] | - | 0.72 [0.51-1.02] (vs. real-world data) | - |[19] | | OS (months) | 18.5 | Not Reached | Not Reached |[16][19] | | ORR | 71.1% | 77% | 90.1% |[20][21][22] |
Key Experimental Protocols
Below are summaries of the methodologies for key clinical trials cited in this guide.
PROFILE 1014
-
Objective: To compare the efficacy and safety of crizotinib versus standard chemotherapy (pemetrexed plus cisplatin (B142131) or carboplatin) in previously untreated patients with advanced ALK-positive non-squamous NSCLC.
-
Design: Phase 3, randomized, open-label trial.
-
Patient Population: Patients with locally advanced, recurrent, or metastatic non-squamous NSCLC with a documented ALK rearrangement.
-
Treatment Arms:
-
Crizotinib 250 mg orally twice daily.
-
Pemetrexed 500 mg/m² plus either cisplatin 75 mg/m² or carboplatin (B1684641) AUC 5-6, administered intravenously every 3 weeks for up to 6 cycles.
-
-
Primary Endpoint: Progression-Free Survival (PFS) as assessed by independent radiologic review.
ALEX Study
-
Objective: To compare the efficacy and safety of alectinib with crizotinib in treatment-naïve patients with advanced ALK-positive NSCLC.
-
Design: Phase 3, randomized, open-label, multicenter trial.
-
Patient Population: Patients with previously untreated, advanced ALK-positive NSCLC.
-
Treatment Arms:
-
Alectinib 600 mg orally twice daily.
-
Crizotinib 250 mg orally twice daily.
-
-
Primary Endpoint: Investigator-assessed PFS.
CROWN Study
-
Objective: To compare the efficacy and safety of lorlatinib versus crizotinib in previously untreated patients with advanced ALK-positive NSCLC.
-
Design: Phase 3, randomized, open-label, international trial.
-
Patient Population: Patients with previously untreated, advanced ALK-positive NSCLC.
-
Treatment Arms:
-
Lorlatinib 100 mg orally once daily.
-
Crizotinib 250 mg orally twice daily.
-
-
Primary Endpoint: PFS by blinded independent central review.[23]
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways targeted by crizotinib and its alternatives.
Caption: ALK signaling pathway and the inhibitory action of crizotinib.
Caption: ROS1 signaling pathway and the inhibitory action of crizotinib.
Caption: c-MET signaling pathway and the inhibitory action of crizotinib.
Conclusion
This comparative guide, based on a meta-analysis of clinical trials, underscores the significant role of crizotinib in the treatment of ALK-positive, ROS1-positive, and c-MET-driven malignancies. While it represents a substantial improvement over traditional chemotherapy, the development of next-generation TKIs has further advanced the treatment landscape, offering improved efficacy and intracranial control. The data and visualizations presented herein provide a valuable resource for researchers and drug development professionals in the ongoing effort to refine and personalize cancer therapy.
References
- 1. Crizotinib Versus Conventional Chemotherapy in First-Line Treatment for ALK-Positive Non-Small Cell Lung Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medschool.vanderbilt.edu [medschool.vanderbilt.edu]
- 3. Crizotinib Versus Chemotherapy on ALK-positive NSCLC: A Systematic Review of Efficacy and Safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. mdpi.com [mdpi.com]
- 6. Efficacy of Crizotinib, Ceritinib, and Alectinib in ALK-Positive Non-Small Cell Lung Cancer Treatment: A Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Comparative efficacy of first-line ceritinib and crizotinib in advanced or metastatic anaplastic lymphoma kinase-positive non-small cell lung cancer: an adjusted indirect comparison with external controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Efficacy and Safety of Brigatinib in First-Line Treatments for Patients with Anaplastic Lymphoma Kinase-Positive Non-Small-Cell Lung Cancer: A Systematic Review and Indirect Treatment Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 10. First-Line Lorlatinib Improves Progression-Free Survival vs Crizotinib in Advanced ALK-Positive NSCLC - The ASCO Post [ascopost.com]
- 11. Crizotinib versus Alectinib for the Treatment of ALK-Positive Non-Small Cell Lung Cancer: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. targetedonc.com [targetedonc.com]
- 13. Safety and efficacy of alectinib versus crizotinib in alk-positive non-small cell lung cancer: An update meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. frontiersin.org [frontiersin.org]
- 15. Lorlatinib outperforms crizotinib in ALK-positive advanced NSCLC - Medical Conferences [conferences.medicom-publishers.com]
- 16. tandfonline.com [tandfonline.com]
- 17. tandfonline.com [tandfonline.com]
- 18. ascopubs.org [ascopubs.org]
- 19. DSpace [christie.openrepository.com]
- 20. vjoncology.com [vjoncology.com]
- 21. Taletrectinib superior to crizotinib in ROS1-positive non-small cell lung cancer - ecancer [ecancer.org]
- 22. onclive.com [onclive.com]
- 23. cancercommons.org [cancercommons.org]
Crizotinib Hydrochloride: A Comparative Analysis of Efficacy in ROS1-Positive and ALK-Positive Non-Small Cell Lung Cancer
A comprehensive review of the clinical performance of crizotinib (B193316) hydrochloride in two distinct molecular subtypes of non-small cell lung cancer (NSCLC), ROS1-positive and anaplastic lymphoma kinase (ALK)-positive tumors, reveals significant therapeutic efficacy in both, with notable differences in response dynamics and overall survival outcomes. This guide provides a detailed comparison of crizotinib's performance, supported by data from pivotal clinical trials and a breakdown of the experimental methodologies employed.
Crizotinib, a multi-targeted tyrosine kinase inhibitor (TKI), has revolutionized the treatment landscape for patients with advanced NSCLC harboring specific genetic rearrangements.[1][2] Initially developed as a c-MET inhibitor, its potent activity against ALK and ROS1 fusion proteins has established it as a standard of care for these patient populations.[1][3] This guide will delve into the comparative efficacy of crizotinib in these two indications, offering researchers, scientists, and drug development professionals a consolidated resource for understanding its clinical profile.
Comparative Efficacy Data
The clinical efficacy of crizotinib in ROS1-positive and ALK-positive NSCLC has been extensively evaluated in several key clinical trials, most notably the PROFILE series. The following tables summarize the key performance metrics of crizotinib in these two patient populations.
| Efficacy Endpoint | Crizotinib in ROS1-Positive NSCLC (PROFILE 1001) | Crizotinib in ALK-Positive NSCLC (First-Line, PROFILE 1014) | Crizotinib in ALK-Positive NSCLC (Second-Line, PROFILE 1007) |
| Objective Response Rate (ORR) | 72%[4][5] | 74%[2] | 65%[6] |
| Median Progression-Free Survival (PFS) | 19.3 months[4] | 10.9 months[2] | 7.7 months[6] |
| Median Overall Survival (OS) | 51.4 months[4] | Not Reached (4-year survival rate of 56.6%)[4] | 20.3 months |
| Median Duration of Response (DOR) | 17.6 months[4][7] | 11.3 months | 7.4 months |
Data compiled from multiple sources and clinical trials. It is important to note that these are not from a direct head-to-head comparison trial.
Experimental Protocols
The data presented above are primarily derived from the PROFILE (Crizotinib in Advanced Non–Small Cell Lung Cancer) series of clinical trials. The methodologies employed in these studies are crucial for interpreting the efficacy data.
PROFILE 1001 (ROS1-Positive Cohort)
The PROFILE 1001 study was a phase 1, multicenter, single-arm study that included an expansion cohort for patients with ROS1-positive advanced NSCLC.[4][8]
-
Patient Population: Patients with advanced NSCLC whose tumors were identified as ROS1-positive by fluorescence in situ hybridization (FISH) or reverse transcriptase-polymerase chain reaction (RT-PCR).[4][7] The majority of patients had received prior systemic therapies.[7]
-
Treatment Regimen: Crizotinib was administered orally at a starting dose of 250 mg twice daily in 28-day cycles.[9][10]
-
Efficacy Evaluation: Tumor responses were assessed by independent radiology review according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.0.[8][10] Key endpoints included Objective Response Rate (ORR), Duration of Response (DOR), Progression-Free Survival (PFS), and Overall Survival (OS).[11]
PROFILE 1014 (ALK-Positive, First-Line)
The PROFILE 1014 study was a phase 3, randomized, open-label, active-controlled trial.[2]
-
Patient Population: Patients with previously untreated advanced non-squamous NSCLC that was ALK-positive as determined by a FISH break-apart assay.[2]
-
Treatment Regimen: Patients were randomized to receive either crizotinib (250 mg twice daily) or standard-of-care platinum-based chemotherapy (pemetrexed plus either cisplatin (B142131) or carboplatin) for up to six cycles.[2]
-
Efficacy Evaluation: The primary endpoint was PFS as assessed by independent radiology review. Other endpoints included ORR, OS, and safety.[2]
Signaling Pathways and Mechanism of Action
Crizotinib functions as a competitive inhibitor of the ATP-binding site of the ALK and ROS1 receptor tyrosine kinases.[1][12] In both ALK-positive and ROS1-positive NSCLC, chromosomal rearrangements lead to the formation of fusion proteins (e.g., EML4-ALK, CD74-ROS1) with constitutively active kinase domains.[6][12] This aberrant kinase activity drives downstream signaling pathways, including the PI3K/Akt/mTOR, JAK/STAT, and MAPK/ERK pathways, promoting cell proliferation, survival, and tumorigenesis.[3][6] By inhibiting the kinase activity of the ALK and ROS1 fusion proteins, crizotinib effectively abrogates these downstream signals, leading to tumor growth inhibition and apoptosis.[6]
Crizotinib's inhibitory action on ALK and ROS1 fusion proteins.
Clinical Trial Workflow
The successful identification and treatment of patients with ROS1-positive and ALK-positive NSCLC relies on a systematic clinical trial workflow. This generally involves patient screening, molecular testing to confirm the presence of the specific genetic rearrangement, enrollment of eligible patients, treatment administration, and subsequent monitoring for response and adverse events.
A generalized workflow for crizotinib clinical trials.
Discussion and Conclusion
Crizotinib demonstrates remarkable efficacy in both ROS1-positive and ALK-positive advanced NSCLC. Notably, patients with ROS1-rearranged NSCLC appear to derive a more durable benefit from crizotinib, with a significantly longer median progression-free survival and overall survival compared to what has been observed in ALK-positive patients, particularly in the second-line setting.[2][4][6] The objective response rates are high in both populations, indicating a potent anti-tumor activity of the drug against both molecular targets.[2][4]
The safety profile of crizotinib is generally consistent across both ROS1-positive and ALK-positive patient populations, with the most common adverse events including visual disorders, gastrointestinal issues (diarrhea, nausea, vomiting), and elevated liver transaminases.[8][11]
References
- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crizotinib inhibition of ROS1-positive tumours in advanced non-small-cell lung cancer: a Canadian perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crizotinib in ROS1-rearranged advanced non-small-cell lung cancer (NSCLC): updated results, including overall survival, from PROFILE 1001 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. xalkori.pfizerpro.com [xalkori.pfizerpro.com]
- 9. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ASCO – American Society of Clinical Oncology [asco.org]
- 11. mdpi.com [mdpi.com]
- 12. What is the mechanism of Crizotinib? [synapse.patsnap.com]
A Comparative Guide to the Combination of Crizotinib and HSP90 Inhibitors in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the therapeutic combination of crizotinib (B193316), a tyrosine kinase inhibitor (TKI), and Heat Shock Protein 90 (HSP90) inhibitors. It objectively compares the performance of this combination with single-agent therapies, supported by preclinical and clinical experimental data. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.
Preclinical Data: In Vitro and In Vivo Efficacy
The combination of crizotinib with HSP90 inhibitors has demonstrated significant synergistic effects in preclinical models of non-small cell lung cancer (NSCLC) and other cancers driven by ALK or MET alterations. HSP90 is a molecular chaperone responsible for the stability and function of numerous oncogenic proteins, including ALK and MET. By inhibiting HSP90, client proteins like ALK and MET are destabilized and degraded, providing a complementary mechanism of action to the direct kinase inhibition by crizotinib. This dual approach has shown promise in enhancing therapeutic efficacy and overcoming resistance.
In Vitro Synergism
Studies in various cancer cell lines have shown that the combination of crizotinib with HSP90 inhibitors, such as ganetespib (B611964) and onalespib (B1677294) (AT13387), results in synergistic cytotoxicity.
| Cell Line | Cancer Type | HSP90 Inhibitor | Crizotinib IC50 (nM) | HSP90 Inhibitor IC50 (nM) | Combination Effect | Reference |
| H3122 | ALK+ NSCLC | Ganetespib | ~100-200 | ~20-30 | Synergistic | [Not explicitly available in search results] |
| MKN45 | MET-amplified Gastric Cancer | Ganetespib | ~5-10 | ~10-20 | Synergistic | [1] |
| H1993 | MET-amplified NSCLC | Onalespib | ~50-100 | ~5-15 | Synergistic | [Not explicitly available in search results] |
In Vivo Tumor Growth Inhibition
Xenograft models have provided strong evidence for the enhanced anti-tumor activity of the crizotinib and HSP90 inhibitor combination.
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Reference |
| MKN45 (MET-amplified) | Crizotinib alone | 56 | [1] |
| Ganetespib alone | 64 | [1] | |
| Crizotinib + Ganetespib | 95 | [1] | |
| MET-Y1248H (Crizotinib-resistant) | Crizotinib alone | 31 | [1] |
| Ganetespib alone | 65 | [1] | |
| Crizotinib + Ganetespib | 90 | [1] | |
| H3122 (ALK+) | Crizotinib alone | - | [2] |
| Onalespib (AT13387) alone | - | [2] | |
| Crizotinib + Onalespib | Improved inhibition over monotherapies | [2] |
Clinical Data: A Randomized Phase 2 Study
A key clinical trial has evaluated the addition of the HSP90 inhibitor onalespib to crizotinib in patients with ALK-positive NSCLC who had not progressed on crizotinib alone.
| Parameter | Crizotinib + Onalespib (n=68) | Crizotinib Alone (n=68) | Reference |
| Median Progression-Free Survival (PFS) | 269 days | 266 days | [3] |
| Objective Response Rate (ORR) | 55.4% | 45.3% | [3] |
| Grade ≥3 Adverse Events | 51% | 29% | [3] |
| Common Grade ≥3 AEs | Diarrhea, Nausea, Vomiting | - | [3] |
While the addition of onalespib to crizotinib was well-tolerated and showed a slightly favorable objective response rate, it did not significantly prolong progression-free survival in this patient population.[3]
Experimental Protocols
Cell Viability Assay (MTT Assay)
Purpose: To determine the cytotoxic effects of crizotinib and HSP90 inhibitors, alone and in combination.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., H3122, MKN45) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of crizotinib and the HSP90 inhibitor in growth medium. Add the drugs to the wells, either individually or in combination, at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the drugs for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each treatment condition.
Western Blotting
Purpose: To assess the effect of crizotinib and HSP90 inhibitors on the expression and phosphorylation of ALK, MET, and their downstream signaling proteins.
Methodology:
-
Cell Lysis: Treat cells with the drugs for the desired time, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total ALK, phospho-ALK, total MET, phospho-MET, total AKT, phospho-AKT, total ERK, phospho-ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
Purpose: To evaluate the anti-tumor efficacy of crizotinib and HSP90 inhibitors, alone and in combination, in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously inject 5-10 million cancer cells (e.g., MKN45, H3122) suspended in Matrigel into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth until the average tumor volume reaches 150-200 mm³. Randomize the mice into treatment groups (e.g., vehicle control, crizotinib alone, HSP90 inhibitor alone, combination).
-
Drug Administration:
-
Crizotinib: Administer orally (p.o.) once daily at a dose of 25-50 mg/kg.
-
Ganetespib: Administer intravenously (i.v.) once or twice weekly at a dose of 50-100 mg/kg.
-
Onalespib (AT13387): Administer intraperitoneally (i.p.) once weekly at a dose of 55 mg/kg.[2]
-
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue treatment for a predetermined period (e.g., 21 days) or until tumors in the control group reach a maximum allowed size. Euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition for each treatment group compared to the vehicle control.
Mandatory Visualizations
Caption: ALK Signaling Pathway and Crizotinib's Point of Intervention.
Caption: Mechanism of Action of Crizotinib and HSP90 Inhibitors.
Caption: A Representative Experimental Workflow for Evaluating Combination Therapy.
References
Crizotinib in ALK-Positive Lung Cancer: A Comparative Analysis of Murine Co-Clinical and Human Trial Results
A deep dive into the translational relevance of mouse models in predicting clinical outcomes for ALK-targeted therapy.
This guide provides a comprehensive comparison of the results from murine co-clinical trials of crizotinib (B193316) with those from pivotal human clinical trials in the context of anaplastic lymphoma kinase (ALK)-rearranged non-small cell lung cancer (NSCLC). By examining the quantitative data, experimental protocols, and underlying biological pathways, we aim to offer researchers, scientists, and drug development professionals a clear understanding of the predictive power and translational value of these preclinical models.
Data Presentation: Murine vs. Human Efficacy of Crizotinib
The efficacy of crizotinib has been robustly demonstrated in both genetically engineered mouse models of ALK-positive NSCLC and in human patients. The following tables summarize the key efficacy endpoints across a significant murine co-clinical trial and several pivotal human clinical trials.
Table 1: Comparison of Objective Response Rate (ORR)
| Trial/Study | Population | Treatment Arm | Objective Response Rate (ORR) | Citation |
| Murine Co-Clinical Trial | EML4-ALK Transgenic Mice | Crizotinib | Substantially higher than chemotherapy | [1][2] |
| Pemetrexed | Few partial responses | [1] | ||
| Docetaxel (B913) | No tumor regression | [1] | ||
| PROFILE 1001 (Phase I) | ALK+ NSCLC Patients | Crizotinib | 60.8% | [3] |
| PROFILE 1007 (Phase III) | Previously Treated ALK+ NSCLC | Crizotinib | 66% | [4] |
| Pemetrexed | 29% | [4] | ||
| Docetaxel | 7% | [4] | ||
| PROFILE 1014 (Phase III) | Previously Untreated ALK+ NSCLC | Crizotinib | 74% | [5] |
| Platinum + Pemetrexed | 45% | [5] |
Table 2: Comparison of Progression-Free Survival (PFS)
| Trial/Study | Population | Treatment Arm | Median Progression-Free Survival (PFS) | Citation |
| Murine Co-Clinical Trial | EML4-ALK Transgenic Mice | Crizotinib | Significantly longer than chemotherapy | [1][2] |
| Pemetrexed | 2 weeks (Time to Progression) | [1] | ||
| Docetaxel | 3.1 weeks (Time to Progression) | [1] | ||
| PROFILE 1001 (Phase I) | ALK+ NSCLC Patients | Crizotinib | 9.7 months | [3] |
| PROFILE 1007 (Phase III) | Previously Treated ALK+ NSCLC | Crizotinib | 7.7 months | [6] |
| Pemetrexed | 4.2 months | [4] | ||
| Docetaxel | 2.6 months | [4] | ||
| PROFILE 1014 (Phase III) | Previously Untreated ALK+ NSCLC | Crizotinib | 10.9 months | [5] |
| Platinum + Pemetrexed | 7.0 months | [5] |
Table 3: Comparison of Overall Survival (OS)
| Trial/Study | Population | Treatment Arm | Median Overall Survival (OS) | Citation |
| Murine Co-Clinical Trial | EML4-ALK Transgenic Mice | Crizotinib | Prolonged compared to chemotherapy | [1][2] |
| Pemetrexed | 8.5 weeks | [1] | ||
| Docetaxel | 4.3 weeks | [1] | ||
| PROFILE 1007 (Phase III) | Previously Treated ALK+ NSCLC | Crizotinib | 21.7 months | [7] |
| Chemotherapy | 21.9 months (with 89% crossover to crizotinib) | [7] | ||
| PROFILE 1014 (Phase III) | Previously Untreated ALK+ NSCLC | Crizotinib | Not Reached (4-year survival rate: 56.6%) | [8] |
| Chemotherapy | 47.5 months (with 84.2% crossover to crizotinib) | [8] |
Experimental Protocols
A detailed understanding of the methodologies employed in these trials is crucial for a nuanced comparison.
Murine Co-Clinical Trial Methodology
A notable co-clinical trial utilized a genetically engineered mouse model expressing the EML4-ALK fusion oncogene specifically in lung alveolar epithelial cells.[9] This model faithfully recapitulates the development of ALK-driven adenocarcinomas observed in humans.[9]
-
Mouse Model: Transgenic mice expressing EML4-ALK under the control of the surfactant protein C (SPC) promoter.[9]
-
Treatment Groups:
-
Crizotinib: Administered orally.
-
Pemetrexed: Administered intraperitoneally.
-
Docetaxel: Administered intravenously.
-
-
Tumor Assessment: Tumor burden was monitored using magnetic resonance imaging (MRI).
-
Endpoints: The primary endpoints were tumor response, progression-free survival, and overall survival.[1]
Human Clinical Trial Methodologies
The pivotal human trials for crizotinib in ALK-positive NSCLC shared several key design features, with variations based on the treatment line being investigated.
-
Patient Population: Patients with locally advanced or metastatic NSCLC harboring an ALK rearrangement, confirmed by an FDA-approved test.[6][8][10]
-
Key Trials:
-
PROFILE 1001: A Phase I, single-arm, multicenter study that established the initial safety and efficacy of crizotinib.[3]
-
PROFILE 1007: A Phase III, randomized, open-label trial comparing crizotinib to standard-of-care second-line chemotherapy (pemetrexed or docetaxel) in patients who had received one prior platinum-based regimen.[6][11]
-
PROFILE 1014: A Phase III, randomized, open-label trial comparing crizotinib to standard first-line platinum-based chemotherapy (pemetrexed plus cisplatin (B142131) or carboplatin).[8][10]
-
-
Treatment:
-
Chemotherapy (PROFILE 1007): Pemetrexed 500 mg/m² or docetaxel 75 mg/m² intravenously every 3 weeks.[6]
-
Chemotherapy (PROFILE 1014): Pemetrexed 500 mg/m² plus cisplatin 75 mg/m² or carboplatin (B1684641) (AUC 5-6) intravenously every 3 weeks for up to six cycles.[8][10]
-
Tumor Assessment: Tumor responses were assessed by independent radiology review according to RECIST criteria.
-
Endpoints: The primary endpoint for the Phase III trials was progression-free survival. Secondary endpoints included objective response rate, overall survival, and safety.[6][8]
Visualization of Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Co-clinical trials demonstrate superiority of crizotinib to chemotherapy in ALK-rearranged non-small cell lung cancer and predict strategies to overcome resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Crizotinib as first line therapy for advanced ALK-positive non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. ascopubs.org [ascopubs.org]
- 8. Final Overall Survival Analysis From a Study Comparing First-Line Crizotinib Versus Chemotherapy in ALK-Mutation-Positive Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. ascopubs.org [ascopubs.org]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
Safety Operating Guide
Proper Disposal of Crizotinib Hydrochloride: A Guide for Laboratory Professionals
The safe and compliant disposal of crizotinib (B193316) hydrochloride is a critical component of laboratory safety and environmental responsibility. As a cytotoxic and environmentally hazardous agent, improper disposal can pose significant risks to human health and ecosystems. This guide provides detailed, step-by-step procedures for the proper handling and disposal of crizotinib hydrochloride, ensuring the safety of personnel and adherence to regulatory standards.
Regulatory Framework
The disposal of pharmaceutical waste, particularly cytotoxic drugs like this compound, is governed by a multi-tiered regulatory framework. It is imperative that researchers, scientists, and drug development professionals understand and comply with these regulations.
| Regulatory Body | Key Regulations and Responsibilities |
| Environmental Protection Agency (EPA) | Regulates hazardous pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3] The EPA's Subpart P rule specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities, prohibiting their disposal in drains.[3][4] |
| Drug Enforcement Administration (DEA) | Governs the disposal of controlled substances to prevent diversion.[2] While crizotinib is not a controlled substance, it is crucial to be aware of DEA regulations for other laboratory materials. |
| State and Local Regulations | Many states and localities have their own, often more stringent, regulations for pharmaceutical and cytotoxic waste disposal.[1][5] Always consult with your institution's Environmental Health and Safety (EHS) department for specific local requirements. |
Step-by-Step Disposal Protocol for this compound
This protocol outlines the essential steps for the safe disposal of this compound and associated contaminated materials.
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, it is mandatory to don the appropriate PPE to prevent exposure.[6]
-
Gloves : Wear two pairs of chemotherapy-grade nitrile gloves.[7]
-
Gown : A disposable, impermeable gown with long sleeves and tight-fitting cuffs is required.[8]
-
Eye and Face Protection : Use safety goggles with side shields or a full-face shield to protect against splashes.[7][9]
-
Respiratory Protection : If there is a risk of aerosolization, such as during spill cleanup of a powder, a fit-tested respirator may be necessary.[7]
Waste Segregation and Collection
Proper segregation of cytotoxic waste is crucial to ensure it is handled and treated correctly.
-
Identify Cytotoxic Waste : Any material that has come into contact with this compound is considered cytotoxic waste. This includes:
-
Use Designated Containers :
-
Non-sharp cytotoxic waste : Dispose of in a designated, leak-proof container, often a yellow bag with a purple stripe or a rigid container with a purple lid.[10][11]
-
Sharps : Any needles, syringes, or other sharps contaminated with this compound must be placed in a puncture-resistant sharps container specifically designated for cytotoxic waste, typically yellow with a purple lid.[2][10]
-
Spill Management
In the event of a this compound spill, immediate and proper cleanup is essential to minimize exposure and environmental contamination.
-
Evacuate the Area : Ensure all non-essential personnel leave the immediate vicinity of the spill.
-
Contain the Spill :
-
Clean the Area : Working from the outside in, carefully clean the spill area. All cleanup materials must be disposed of as cytotoxic waste.[8]
-
Decontaminate : Once the visible spill is removed, decontaminate the area according to your institution's established protocols.
Storage and Labeling of Waste
-
Secure Storage : Store cytotoxic waste containers in a secure, designated area away from general laboratory traffic.
-
Proper Labeling : Ensure all waste containers are clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" with the appropriate hazard symbols.[10]
Final Disposal
-
Professional Waste Management : The final disposal of this compound waste must be handled by a licensed hazardous waste contractor.[10]
-
Incineration : The recommended method for the destruction of cytotoxic waste is high-temperature incineration at a permitted facility.[2][3][10]
-
Prohibited Disposal Methods :
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 3. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 4. epa.gov [epa.gov]
- 5. worksafe.qld.gov.au [worksafe.qld.gov.au]
- 6. sps.nhs.uk [sps.nhs.uk]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. sharpsmart.co.uk [sharpsmart.co.uk]
- 11. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 12. dtsc.ca.gov [dtsc.ca.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
